Crovatin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H26O6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
methyl (1S,4R,5R,7S,9R,13R,16R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate |
InChI |
InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3/t11-,13-,14+,15+,16?,18?,19-,20+,21-/m1/s1 |
InChIキー |
GRJSIUBKDJRQIL-IFXFPHGRSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]23[C@H]4[C@@]15C[C@H](O[C@@H]5OC2O[C@@H](C3C(=O)OC)CC4)C6=COC=C6 |
正規SMILES |
CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Crocetin: From Natural Sources to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin (B7823005), a natural apocarotenoid dicarboxylic acid, is a molecule of significant interest in the pharmaceutical and nutraceutical industries. It is the central core of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron.[1] Possessing a range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, crocetin is a promising candidate for therapeutic development.[2][3] This technical guide provides an in-depth overview of the natural sources of crocetin, detailed methodologies for its extraction and quantification, and an exploration of the key signaling pathways it modulates.
Natural Sources of Crocetin
Crocetin is primarily found in the plant kingdom, often as a component of its glycosylated derivatives, crocins. The most commercially significant sources are:
-
Saffron (Crocus sativus L.): The dried stigmas of the saffron crocus are the most well-known and historically significant source of crocetin.[4] Saffron's quality and bioactive content, including crocins which are hydrolyzed to crocetin, can vary based on the cultivar and growing conditions.[5][6] Crocetin constitutes approximately 14% of saffron's total dry matter.[5]
-
Gardenia jasminoides Ellis (Cape Jasmine): The fruits of Gardenia jasminoides are a rich and more economical source of crocetin and crocins compared to saffron.[2][7] This has made gardenia a preferred raw material for the commercial extraction of these compounds.[2]
-
Other Sources: Crocetin and its derivatives have also been identified in other plant species, including Nyctanthes arbor-tristis and Buddleja species, although they are not typically used for commercial extraction due to lower concentrations.
Quantitative Data on Crocetin and Crocin (B39872) Content
The concentration of crocetin and its parent compounds, crocins, varies among natural sources. The following tables summarize reported values.
| Natural Source | Plant Part | Compound | Concentration | Reference |
| Crocus sativus L. | Stigmas | Crocins | 6-16% of dry matter | [5] |
| Crocus sativus L. | Stigmas | Crocetin | ~14% of dry matter | [5] |
| Gardenia jasminoides Ellis | Fruit | Crocin I | 57.679 ± 0.95 mg/g | [8] |
| Gardenia jasminoides Ellis | Fruit | Total Crocetin (as aglycone) | 3.4 µmol/g of dried fruit | [9] |
Extraction of Crocetin and Crocins
The extraction of crocetin from its natural sources can be achieved through various methods, each with its own advantages in terms of efficiency, yield, and environmental impact. As crocetin is often present as water-soluble crocins, extraction strategies frequently target these glycosylated forms first, followed by a hydrolysis step to yield the crocetin aglycone.
Conventional Solvent Extraction
This is a widely used method due to its simplicity.
-
Principle: Utilizes solvents to dissolve crocins from the plant matrix.
-
Common Solvents: Ethanol-water mixtures (e.g., 50-80% ethanol), methanol-water mixtures.[7][10]
-
General Procedure:
-
The dried plant material (saffron stigmas or gardenia fruits) is powdered.
-
The powder is macerated in the chosen solvent with stirring.
-
The mixture is then centrifuged or filtered to separate the extract.
-
The extraction process may be repeated multiple times to maximize yield.
-
The solvent is evaporated to obtain the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
UAE employs ultrasonic waves to enhance the extraction process.
-
Principle: The acoustic cavitation generated by ultrasound disrupts cell walls, facilitating the release of intracellular compounds and enhancing mass transfer.
-
Advantages: Reduced extraction time and solvent consumption, and often higher yields compared to conventional methods.
-
Optimized Conditions (Saffron): A study on UAE of saffron found optimal conditions to be a 58.58% ethanol (B145695) concentration, 6.85 minutes of extraction time, a 0.82 duty cycle, and 91.11% ultrasonic amplitude.[11]
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.
-
Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid. Its solvating power can be tuned by altering pressure and temperature.
-
Advantages: Provides clean extracts with no residual organic solvents. The selectivity can be modified by adding co-solvents.
-
Considerations: Pure supercritical CO₂ is non-polar and thus more suitable for extracting non-polar compounds. For polar molecules like crocins, a polar co-solvent such as methanol (B129727) or water is required.[3]
Enzyme-Assisted Extraction (EAE)
EAE utilizes enzymes to break down the plant cell wall, thereby improving the release of target compounds.
-
Principle: Enzymes like cellulases, pectinases, and hemicellulases degrade the structural components of the cell wall.
-
Application: Can be used as a standalone method or in conjunction with other extraction techniques to improve efficiency. In one study, Celluclast® 1.5 L was used for the enzymatic hydrolysis of crocins from gardenia fruit waste to produce crocetin.[12]
Hydrolysis of Crocins to Crocetin
To obtain pure crocetin, the extracted crocins must be hydrolyzed.
-
Acid or Alkaline Hydrolysis: This involves treating the crocin-rich extract with an acid or a base to cleave the glycosidic bonds.
-
Enzymatic Hydrolysis: This method uses enzymes like β-glucosidases for a more specific and milder hydrolysis.
Experimental Protocols
Protocol for Solvent Extraction and Crystallization of Crocin from Saffron
This protocol is adapted from a method for obtaining high-purity crocin crystals.[7]
-
Sample Preparation: Grind 10 g of dried saffron stigmas into a fine powder.
-
Extraction:
-
Suspend the saffron powder in 25 mL of 80% ethanol at 0°C.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction on the pellet with fresh solvent for a total of eight extractions.
-
-
Crystallization:
-
Combine all supernatants.
-
Store the resulting solution in a sealed, thick-walled glass container in the dark at -5°C for 24 days to allow for crystallization.
-
-
Purification (Recrystallization):
-
Collect the initial crystals.
-
Dissolve the crystals in a minimal amount of 80% ethanol.
-
Repeat the crystallization step at -5°C to obtain higher purity crocin.
-
Protocol for Ultrasound-Assisted Extraction of Crocin from Gardenia
This protocol is based on optimized conditions for extracting crocin from Gardenia jasminoides fruits.[10]
-
Sample Preparation: Prepare a pulp from dried gardenia fruits.
-
Extraction:
-
Mix the gardenia pulp with a 56% ethanol solution at a solid-to-solvent ratio of 24% (w/v).
-
Place the mixture in an ultrasonic bath.
-
Apply ultrasound at a controlled temperature of 55°C for 57 minutes.
-
-
Post-Extraction:
-
Filter the extract to remove solid particles.
-
The resulting extract can be used for quantification or further processing.
-
Quantification of Crocetin and Crocins
Accurate quantification of crocetin and crocins is essential for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the separation and quantification of individual crocins and crocetin.[13]
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. A C18 column is typically used with a mobile phase gradient of an aqueous solvent (often with a modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol).
-
Detection: A UV-Vis or photodiode array (PDA) detector is set to the maximum absorbance wavelength of crocins and crocetin, which is around 440 nm.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection Wavelength | 440 nm |
UV-Visible Spectrophotometry
This method provides a rapid and simple way to estimate the total crocin content.
-
Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a standard solution of crocetin or crocin of known concentration.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which is approximately 440 nm for crocins and around 423 nm for crocetin in certain solvents.[14][15]
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample extract and determine its concentration using the calibration curve.
-
Signaling Pathways Modulated by Crocetin
Crocetin exerts its diverse pharmacological effects by modulating multiple cellular signaling pathways.
Anti-Cancer Effects
Crocetin has been shown to inhibit the growth and proliferation of various cancer cells through several mechanisms.[1]
-
Inhibition of Proliferation and Induction of Apoptosis: Crocetin can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[16]
-
PI3K/Akt Signaling Pathway: In some cancer models, crocetin has been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
-
MAPK Signaling Pathway: Crocetin can modulate the mitogen-activated protein kinase (MAPK) pathway. For instance, it has been shown to activate p38 MAPK in colorectal cancer cells, leading to suppressed growth and migration.[17]
Diagram of Crocetin's Anti-Cancer Signaling Pathways:
Caption: Crocetin's anti-cancer effects via PI3K/Akt inhibition and MAPK activation.
Anti-Inflammatory Effects
Crocetin exhibits potent anti-inflammatory properties by targeting key inflammatory pathways.
-
NF-κB Signaling Pathway: Crocetin can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[18] It achieves this by preventing the phosphorylation and degradation of IκB-α, which keeps NF-κB sequestered in the cytoplasm.[4][10]
-
MAPK Signaling Pathway: Crocetin has been shown to modulate MAPK pathways involved in inflammation. For instance, it can inhibit the phosphorylation of JNK and p38 MAPKs in response to inflammatory stimuli.[2][10]
-
Nrf2/HO-1 Pathway: Crocetin can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[10][19]
Diagram of Crocetin's Anti-Inflammatory Signaling Pathways:
References
- 1. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crocetin confers neuroprotection and is anti-inflammatory in rats with induced glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Crocetin protects against cardiac hypertrophy by blocking MEK-ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crocetin promotes angiogenesis in human endothelial cells through PI3K-Akt-eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances on the anti-tumor mechanisms of the carotenoid Crocin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of crocin in several cancer cell lines: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
The Biosynthesis of Crocetin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crocetin (B7823005), a C20 apocarotenoid, is a valuable natural product with significant applications in the pharmaceutical, food, and cosmetic industries. It is the core molecule of crocins, the water-soluble pigments responsible for the vibrant color of saffron. Understanding the intricate biosynthetic pathway of crocetin in plants is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the core crocetin biosynthesis pathway, detailing the key enzymatic steps, subcellular localization of the involved enzymes, and relevant experimental methodologies for its study. The information is presented to aid researchers and professionals in the fields of plant biology, biochemistry, and drug development in their efforts to harness and optimize the production of this important bioactive compound.
The Core Biosynthetic Pathway of Crocetin
The biosynthesis of crocetin originates from the C40 carotenoid, zeaxanthin (B1683548), which is produced via the methylerythritol 4-phosphate (MEP) pathway in plastids. The pathway to crocetin involves a series of enzymatic reactions that cleave the zeaxanthin backbone and subsequently modify the resulting apocarotenoid.
The central steps in the biosynthesis of crocetin are:
-
Oxidative Cleavage of Zeaxanthin: The pathway is initiated by the symmetrical cleavage of zeaxanthin at the 7,8 and 7',8' double bonds. This crucial step is catalyzed by a specific type of carotenoid cleavage dioxygenase (CCD) . In Crocus sativus (saffron), this enzyme is identified as CsCCD2 .[1][2][3][4] This reaction yields two molecules of 3-OH-β-cyclocitral and one molecule of the C20 dialdehyde (B1249045), crocetin dialdehyde .[1] In other plant species, such as Buddleja davidii and Gardenia jasminoides, enzymes from the CCD4 subfamily have been shown to catalyze this step, indicating an evolutionary divergence in the recruitment of CCDs for crocetin biosynthesis.
-
Oxidation of Crocetin Dialdehyde: The highly reactive crocetin dialdehyde is then oxidized to crocetin . This conversion is catalyzed by an aldehyde dehydrogenase (ALDH) . In saffron, the enzyme responsible for this step has been identified as CsALDH3I1 .
-
Glycosylation of Crocetin (Formation of Crocins): While crocetin itself is the core molecule, in many plants, it undergoes subsequent glycosylation to form crocins, which are crocetin esters with one or more sugar moieties. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) . For instance, CsUGT74AD1 in saffron is responsible for the primary glycosylation of crocetin. The number and type of sugar residues attached to the crocetin backbone contribute to the diversity of crocins found in nature.
Subcellular Localization
The biosynthesis of crocetin is a spatially compartmentalized process, involving multiple subcellular locations:
-
Plastids (Chromoplasts): The initial substrate, zeaxanthin, is synthesized and stored in plastids. The first committed step, the cleavage of zeaxanthin by CCD2, also occurs within these organelles.
-
Endoplasmic Reticulum (ER): The aldehyde dehydrogenase, CsALDH3I1, which converts crocetin dialdehyde to crocetin, has been found to be associated with the endoplasmic reticulum.
-
Cytoplasm: The final glycosylation steps, catalyzed by UGTs, are believed to occur in the cytoplasm.
-
Vacuole: The final products, crocins, are water-soluble and accumulate in the vacuole.
Key Enzymes in Crocetin Biosynthesis
A summary of the key enzymes involved in the crocetin biosynthesis pathway is presented below.
| Enzyme | Abbreviation | Gene Name (in C. sativus) | Substrate(s) | Product(s) | Subcellular Localization | References |
| Carotenoid Cleavage Dioxygenase 2 | CCD2 | CsCCD2 | Zeaxanthin | Crocetin dialdehyde, 3-OH-β-cyclocitral | Plastid (Chromoplast) | |
| Aldehyde Dehydrogenase | ALDH | CsALDH3I1 | Crocetin dialdehyde | Crocetin | Endoplasmic Reticulum | |
| UDP-Glycosyltransferase | UGT | CsUGT74AD1 | Crocetin | Crocin-1 (crocetin monoglucosyl ester) | Cytoplasm |
Experimental Protocols
This section outlines the general methodologies for studying the crocetin biosynthesis pathway.
Gene Expression Analysis by RT-qPCR
Objective: To quantify the transcript levels of genes involved in crocetin biosynthesis in different plant tissues or under various experimental conditions.
Methodology:
-
RNA Extraction: Total RNA is extracted from plant tissues (e.g., stigmas, leaves) using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.
-
DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using gene-specific primers for the target genes (CsCCD2, CsALDH3I1, CsUGTs, etc.) and a reference gene (e.g., actin or ubiquitin) for normalization. A fluorescent dye like SYBR Green is typically used for detection.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.
Enzyme Activity Assays
Objective: To determine the functional activity of the enzymes involved in the crocetin pathway.
Methodology for CCD Activity:
-
Enzyme Source: Recombinant CCD enzyme can be expressed in and purified from E. coli or a yeast expression system.
-
Substrate Preparation: Zeaxanthin is dissolved in an appropriate organic solvent.
-
Assay Reaction: The purified enzyme is incubated with zeaxanthin in a reaction buffer containing necessary cofactors (e.g., Fe2+) at an optimal temperature and pH.
-
Product Extraction and Analysis: The reaction products (crocetin dialdehyde) are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology for ALDH Activity:
-
Enzyme Source: Similar to CCD, recombinant ALDH can be expressed and purified.
-
Substrate Preparation: Crocetin dialdehyde is used as the substrate.
-
Assay Reaction: The purified enzyme is incubated with crocetin dialdehyde and a cofactor (e.g., NAD+ or NADP+) in a suitable buffer.
-
Product Detection: The formation of crocetin can be monitored spectrophotometrically or by HPLC/LC-MS.
Metabolite Analysis by HPLC
Objective: To identify and quantify crocetin and its derivatives in plant extracts.
Methodology:
-
Sample Preparation: Plant tissues are ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., 80% methanol).
-
Chromatographic Separation: The extract is filtered and injected into an HPLC system equipped with a C18 reverse-phase column.
-
Elution Gradient: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is used to separate the compounds.
-
Detection: The eluting compounds are detected using a Diode Array Detector (DAD) or a mass spectrometer (MS). Crocetin and crocins have characteristic absorption maxima in the visible range (around 440 nm).
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.
Mandatory Visualizations
Crocetin Biosynthesis Pathway
Caption: The compartmentalized biosynthesis pathway of crocetin in plant cells.
Experimental Workflow for Crocetin Analysis
Caption: A generalized workflow for the extraction and analysis of crocetin from plant material.
References
- 1. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The carotenoid cleavage dioxygenase CCD2 catalysing the synthesis of crocetin in spring crocuses and saffron is a plastidial enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
Crocetin: A Technical Guide to Its Biological Activities and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin (B7823005) is a natural apocarotenoid dicarboxylic acid that forms the core chemical structure of crocins, the compounds responsible for the vibrant color of saffron (Crocus sativus L.) and the fruits of Gardenia jasminoides.[1][2] While crocins are water-soluble glycosidic esters, crocetin is the lipid-soluble aglycone metabolite.[3][4] Following oral administration of saffron or its extracts, crocins are hydrolyzed to crocetin in the intestine, which is then absorbed into the bloodstream.[4] This metabolic conversion is critical, as crocetin is responsible for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.
Despite its significant therapeutic potential, the clinical application of crocetin is hindered by its poor aqueous solubility and physicochemical instability. This guide provides a comprehensive technical overview of crocetin's biological activities, molecular mechanisms, and physicochemical properties, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.
Physicochemical and Pharmacokinetic Properties
Crocetin's chemical structure, characterized by a 20-carbon polyene chain with a carboxylic acid group at each end, dictates its physical and biological properties.
Physicochemical Data
Crocetin is sensitive to light, heat, and pH, undergoing oxidation and isomerization when exposed to these conditions. Its poor solubility in water is a major obstacle to achieving adequate bioavailability for therapeutic applications.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₄ | |
| Molecular Weight | 328.4 g/mol | |
| Appearance | Brick red crystals | |
| Melting Point | 285 °C | |
| Aqueous Solubility | Poorly soluble (e.g., 1.23 µg/mL) | |
| Organic Solubility | Soluble in pyridine (B92270) and dimethyl sulfoxide (B87167) (DMSO) |
Pharmacokinetic Profile
Crocins from saffron extracts are not absorbed intact but are first hydrolyzed to crocetin in the gastrointestinal tract. The absorbed crocetin is then partially metabolized into mono- and diglucuronide conjugates in the intestinal mucosa and liver. Studies in mice have shown that after oral administration, crocetin is rapidly absorbed and distributed extensively to the liver and kidneys.
| Parameter | Species | Dose | Cmax | Tmax | Relative Oral Bioavailability | Reference |
| Total Crocetin | Mice | 60 mg/kg (Saffron Extract) | - | - | 1.17 | |
| Crocetin | Human | 22.5 mg | 0.28 µg/mL | - | - | |
| Crocetin | Human | 16 mg (from Crocins) | 0.35 µg/mL | - | - | |
| Crocetin | Human | 2-3 mg (from Crocins) | ~0.3 µg/mL | 60-90 min | High |
Core Biological Activities and Mechanisms
Crocetin exerts a multitude of biological effects by modulating key cellular signaling pathways. Its strong antioxidant property is believed to be the foundation for many of its therapeutic actions.
Antioxidant Activity
Crocetin is a potent antioxidant that directly scavenges reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions, thereby protecting cells from oxidative damage. It also enhances the body's endogenous antioxidant defense system by increasing the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). This dual action helps to reduce lipid peroxidation, a key process in cellular injury.
Molecular Mechanism: The Nrf2/HO-1 Pathway
A primary mechanism for crocetin's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm. In response to oxidative stress, crocetin promotes the dissociation of Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1).
Quantitative Data: Antioxidant Effects
| Model System | Treatment | Effect | Reference |
| Isoproterenol-induced MI (Rats) | Crocetin (50, 100, 200mg/kg) | Increased GSH and CAT; Decreased MDA and SOD activity | |
| Norepinephrine-induced Cardiac Hypertrophy (Rats) | Crocetin | Increased GSH-Px and SOD activity; Reduced lipid peroxidation | |
| Hypoxia/Reoxygenation (H9c2 cells) | Crocetin | Increased SOD activity; Decreased MDA levels | |
| Stroke-prone Hypertensive Rats | Crocetin | Significantly inhibited hydroxyl radical generation |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Crocetin demonstrates potent anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.
Molecular Mechanism: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus. Once in the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines. Crocetin exerts its anti-inflammatory effect by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation and nuclear translocation.
Anticancer Activity
Crocetin has demonstrated significant antitumor potential across various cancer types, including breast, lung, pancreatic, and cervical cancers. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of growth factor signaling pathways.
Molecular Mechanisms:
-
Inhibition of Nucleic Acid Synthesis : Crocetin can reduce the synthesis of DNA, RNA, and protein in tumor cells, thereby halting their growth.
-
Induction of Apoptosis : It triggers the intrinsic apoptotic pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This leads to the disruption of the mitochondrial membrane potential and activation of executioner caspases, such as caspase-3.
-
Inhibition of Signaling Pathways : Crocetin has been shown to suppress the activation of key oncogenic pathways like STAT3 and its upstream kinases (Src, JAK1, JAK2), which are crucial for cancer cell survival and proliferation. It also reduces the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR).
Quantitative Data: Anticancer Effects
| Cell Line | Cancer Type | IC₅₀ / Effect | Reference |
| HL-60 | Leukemia | 2 µmol (inhibited growth by 50%) | |
| Hepatocellular Carcinoma Cells | Liver Cancer | 50 µmol (inhibited proliferation, promoted apoptosis) | |
| KYSE-150 | Esophageal Cancer | 200 µmol (synergistic effect with cisplatin) | |
| Primary APL, NB4, HL60 | Leukemia | 100 µmol/L (inhibited proliferation) |
Cardioprotective and Neuroprotective Effects
Crocetin's antioxidant and anti-inflammatory actions contribute significantly to its protective effects on the cardiovascular and nervous systems.
Cardioprotection : In models of myocardial infarction and hypertrophy, crocetin reduces oxidative stress, decreases levels of inflammatory cytokines, and attenuates apoptosis of myocardial cells. It has also been shown to lower blood pressure and improve lipid profiles in animal studies. A clinical trial in patients with coronary artery disease (CAD) found that 10 mg/day of crocetin for two months significantly reduced serum homocysteine and other atherogenic markers, while increasing HDL.
Neuroprotection : Crocetin provides neuroprotection by reducing the production of neurotoxic molecules from activated microglial cells, the primary immune cells of the central nervous system. It can suppress the expression of inflammatory pathways (PI3K/Akt/NF-κB) in the retina, protecting retinal ganglion cells in models of glaucoma. Its ability to cross the blood-brain barrier allows it to exert direct antioxidant effects within the brain, potentially preventing ROS-related diseases like stroke.
Key Experimental Protocols and Workflows
Reproducibility is paramount in scientific research. This section details common methodologies used to assess the properties and activities of crocetin.
Protocol: Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation : Add an excess amount of crocetin powder to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration : Place the vial in a thermostatic shaker bath, maintaining a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Separation : After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification : Carefully collect the supernatant, dilute it with a suitable solvent if necessary, and measure the concentration of dissolved crocetin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol: Western Blot for NF-κB Pathway Analysis
This technique is used to measure changes in the levels of specific proteins (e.g., phosphorylated IκBα) in response to treatment.
-
Cell Culture and Treatment : Culture cells (e.g., RAW264.7 macrophages) to ~80% confluency. Pre-treat cells with various concentrations of crocetin for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., LPS at 1 µg/mL) for a short duration (e.g., 30 minutes).
-
Protein Extraction : Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IκBα) overnight at 4 °C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software. Normalize to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
Crocetin, the primary active metabolite of saffron's crocins, possesses a remarkable range of biological activities with significant therapeutic potential. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of key signaling pathways like Nrf2 and NF-κB, form the basis for its efficacy in anticancer, cardioprotective, and neuroprotective applications.
The primary challenge impeding the clinical translation of crocetin is its poor bioavailability, stemming from low aqueous solubility and stability. Future research must focus on developing advanced formulation strategies, such as nano-emulsions, liposomes, or inclusion complexes with cyclodextrins, to enhance its delivery and efficacy. While preclinical data is abundant and promising, more well-designed, large-scale clinical trials are necessary to validate its therapeutic benefits in humans and establish safe and effective dosages for various conditions. Continued investigation into its molecular mechanisms will further unlock the full potential of this promising natural compound.
References
An In-depth Technical Guide to the Solubility and Stability of Crocetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin (B7823005), a natural carotenoid dicarboxylic acid, is the core aglycone of crocins, the compounds responsible for the vibrant color of saffron. Possessing a range of pharmacological properties including neuroprotective, cardioprotective, and anticancer effects, crocetin holds significant promise for therapeutic applications. However, its clinical development is substantially hindered by its poor aqueous solubility and inherent instability under various environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of crocetin, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals.
Crocetin Solubility
The polyunsaturated dicarboxylic acid structure of crocetin results in its poor solubility in water, a major hurdle for achieving adequate bioavailability.[1] Its solubility is somewhat improved in alkaline solutions and certain organic solvents.
Quantitative Solubility Data
The following table summarizes the reported solubility of crocetin in various solvents.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 1.23 µg/mL |
| Phosphate (B84403) Buffer (pH 6.8) | 25 | 1.84 ± 0.11 mg/L |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble |
| Pyridine | Not Specified | Soluble |
| Alkaline Aqueous Solutions (pH > 9.0) | Not Specified | Partially Soluble |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of crocetin.
Materials:
-
Crocetin
-
Solvent of interest (e.g., water, phosphate buffer)
-
Thermostatic shaker water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of crocetin to a known volume of the solvent in a sealed container.
-
Equilibration: Place the sealed container in a thermostatic shaker water bath set to a constant temperature (e.g., 25 ± 0.5 °C). Shake the suspension at a constant rate (e.g., 100 rpm) for a sufficient period (e.g., 72 hours) to ensure equilibrium is reached. It is crucial to protect the samples from light throughout this process to prevent photodegradation.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved crocetin.
-
Sample Collection: Carefully withdraw a precise volume of the clear supernatant.
-
Quantification: Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtrate with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method. Analyze the concentration of crocetin in the diluted sample using a validated HPLC method.
Workflow Diagram for Solubility Determination
Caption: Experimental workflow for determining crocetin solubility.
Crocetin Stability
Crocetin is a labile molecule, susceptible to degradation by heat, light, and certain pH conditions. This instability poses a significant challenge for its formulation and storage.
Factors Affecting Stability
-
Light: Exposure to light, particularly UV radiation, can lead to photo-oxidation and isomerization of the crocetin molecule.
-
Temperature: Elevated temperatures accelerate the degradation of crocetin.
-
pH: Crocetin's stability is pH-dependent. While specific quantitative data for crocetin is limited, studies on the related compound crocin (B39872) show that it is most stable at a slightly acidic pH (around 5) and degrades more rapidly in highly acidic or alkaline conditions.
Quantitative Stability Data (Data for Crocin as a proxy)
The following tables summarize the stability of crocin, the glycoside of crocetin, under various pH and temperature conditions. This data can serve as a valuable reference for understanding the stability profile of crocetin.
Table 1: Half-life of Crocin at Different Temperatures
| Temperature (°C) | Half-life |
| 100 | 260 minutes |
| 150 | 74 minutes |
| 200 | 20 minutes |
Table 2: Half-life of Crocin at Different pH values (at 5°C)
| pH | Half-life (days) |
| 2 | ~0.72 |
| 3 | ~0.67 |
| 5 | ~8.72 |
| 7 | ~2.52 |
Experimental Protocols for Stability Assessment
This protocol describes a method for evaluating the thermal degradation of crocetin in solution.
Materials:
-
Crocetin solution of known concentration
-
Temperature-controlled incubator or water bath
-
Amber glass vials
-
HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a solution of crocetin in a suitable solvent (e.g., phosphate buffer, pH 5) at a known concentration.
-
Incubation: Aliquot the crocetin solution into several amber glass vials and seal them. Place the vials in incubators or water baths set to the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature.
-
Analysis: Immediately cool the sample to room temperature and analyze the remaining crocetin concentration using a validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the crocetin concentration versus time to determine the degradation kinetics (typically first-order). Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each temperature.
This protocol outlines a method to assess the stability of crocetin in aqueous solutions of different pH.
Materials:
-
Crocetin
-
A series of buffers with different pH values (e.g., pH 2, 4, 5, 7, 9)
-
Temperature-controlled environment
-
Amber glass vials
-
HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare separate solutions of crocetin in each of the different pH buffers at a known concentration.
-
Incubation: Aliquot each solution into amber glass vials, seal them, and store them at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
Time-Point Sampling: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw a sample from each pH solution.
-
Analysis: Analyze the concentration of crocetin remaining in each sample using a validated HPLC method.
-
Data Analysis: For each pH, plot the crocetin concentration against time to determine the degradation profile. Calculate the degradation rate constant and half-life at each pH.
Workflow Diagram for Stability Testing
Caption: General experimental workflow for crocetin stability testing.
Signaling Pathways Modulated by Crocetin
Crocetin exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Inhibition of Angiogenesis via VEGFR2 Signaling
Crocetin has been shown to inhibit angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. It achieves this by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.
Caption: Crocetin inhibits the VEGFR2 signaling pathway.
Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways
Crocetin has been reported to modulate the PI3K/Akt and MAPK/ERK signaling cascades, which are central to cell survival, proliferation, and apoptosis. In some contexts, such as in neuronal cells, crocetin can activate the PI3K/Akt pathway, leading to neuroprotective effects. Conversely, in certain cancer cells, it can inhibit these pathways, contributing to its anti-tumor activity.
Caption: Crocetin modulates PI3K/Akt and MAPK/ERK signaling.
Inhibition of NF-κB Signaling Pathway
Crocetin has demonstrated anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.
Caption: Crocetin inhibits the NF-κB inflammatory pathway.
Conclusion
Crocetin presents a compelling profile as a potential therapeutic agent, yet its physicochemical limitations of poor solubility and stability must be addressed to unlock its full clinical potential. This technical guide has summarized the current understanding of crocetin's solubility in various media and its susceptibility to degradation by light, heat, and pH. Detailed experimental protocols for assessing these properties have been provided to aid researchers in generating reproducible and comparable data. Furthermore, the visualization of key signaling pathways modulated by crocetin offers insights into its mechanisms of action. Future research should focus on developing formulation strategies, such as nanoformulations and co-crystallization, to enhance the solubility and stability of crocetin, thereby improving its bioavailability and therapeutic efficacy.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Crocetin (B7823005) Derivatives: Synthesis, Function, and Therapeutic Potential
Introduction
Crocetin is a natural apocarotenoid dicarboxylic acid, representing the core aglycone of crocins, the compounds responsible for the vibrant color of saffron (Crocus sativus L.) and also found in the fruits of Gardenia jasminoides.[1][2][3] Possessing a polyunsaturated conjugated structure, crocetin exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][4] However, the therapeutic application of native crocetin is significantly hindered by its poor aqueous solubility and bioavailability. This has driven the development of various crocetin derivatives, structurally modified to enhance these physicochemical properties and, consequently, improve their biological efficacy. This guide provides a comprehensive overview of the synthesis of crocetin derivatives, their enhanced functions, the signaling pathways they modulate, and the experimental protocols used for their evaluation.
Synthesis and Physicochemical Properties of Crocetin Derivatives
A primary strategy to overcome the limitations of crocetin is to modify its chemical structure, particularly at its terminal carboxylic acid groups, to improve water solubility. A common approach involves the synthesis of amide derivatives.
Synthesis of Amide Derivatives
Researchers have successfully synthesized derivatives by conjugating crocetin with molecules like ethylamine (B1201723) and 4-fluorobenzylamine. This modification enhances hydrophilicity and increases the potential for hydrogen bond formation, leading to a significant improvement in solubility.
Caption: General workflow for the synthesis of crocetin amide derivatives.
Enhanced Solubility
The derivatization process has proven highly effective in increasing the aqueous solubility of crocetin. Studies show that the solubility of synthesized derivatives can be over 10 to 20 times greater than that of the parent compound.
Table 1: Solubility of Crocetin and its Synthesized Derivatives
| Compound | Solubility in Water (µg/mL) | Fold Increase vs. Crocetin |
|---|---|---|
| Crocetin | 1.238 | - |
| Derivative A (ethylamine conjugate) | 24.20 | ~19.6x |
| Derivative B (4-fluorobenzylamine conjugate) | 15.20 | ~12.3x |
(Data sourced from Wang et al., 2020)
Pharmacological Functions and Mechanisms
The enhanced solubility of crocetin derivatives often correlates with improved biological activity. These compounds have demonstrated potent effects in anti-cancer, anti-inflammatory, and anti-angiogenic models.
Anti-Cancer and Anti-Proliferative Activity
Crocetin and its derivatives inhibit the growth of various cancer cells by interfering with nucleic acid synthesis, promoting apoptosis, and disrupting growth factor signaling. Derivatives have shown enhanced inhibitory effects on several cancer cell lines compared to crocetin.
Table 2: In Vitro Anti-Proliferative Activity (IC50) of Crocetin and Derivatives
| Cell Line | Cancer Type | Crocetin (µg/mL) | Derivative B (µg/mL) |
|---|---|---|---|
| A549 | Human Lung Cancer | > 60.98 | 29.51 |
| B16F10 | Rat Melanoma | > 60.98 | 34.25 |
| SKOV3 | Human Ovarian Carcinoma | 1.83 | 1.15 |
(Data adapted from Wang et al., 2020)
The anti-cancer mechanisms of crocetin are multifaceted, involving the downregulation of growth pathways and the upregulation of apoptosis. This includes the inhibition of RNA polymerase II activity and interference with DNA-protein interactions.
Caption: Overview of crocetin's primary anti-cancer mechanisms of action.
Anti-Angiogenic Effects
Crocetin and its glycoside precursor, crocin (B39872), have been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth. The mechanism involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling pathways. Crocetin is more potent than crocin in this regard, likely due to its higher binding affinity for VEGFR2.
References
Methodological & Application
Application Notes and Protocols for Crocetin Quantification Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of crocetin (B7823005) in various sample matrices using High-Performance Liquid Chromatography (HPLC). Crocetin, a primary bioactive constituent of saffron (Crocus sativus L.), is the aglycone of crocins and is noted for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] Accurate and validated analytical methods are crucial for pharmacokinetic studies, quality control of saffron-based products, and clinical research.[1][3]
Introduction to Crocetin Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is a robust and widely used technique for the separation and quantification of crocetin.[1] Reversed-phase HPLC, utilizing a C18 stationary phase, is the most common approach. The selection of the appropriate sample preparation technique and chromatographic conditions is critical to achieving accurate and reproducible results, especially when dealing with complex biological matrices like human plasma or serum.
Experimental Protocols
This section details validated HPLC methods for crocetin quantification in human plasma/serum and saffron extracts.
Quantification of Crocetin in Human Plasma/Serum
This protocol is essential for pharmacokinetic and bioavailability studies of crocetin following the administration of saffron or its derivatives.
2.1.1. Sample Preparation
Two primary methods for sample preparation from human serum or plasma are direct protein precipitation and solid-phase extraction (SPE).
-
Method 1: Direct Protein Precipitation.
-
To 50 µL of human serum/plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., 13-cis retinoic acid).
-
Add a protein precipitating agent, such as acetonitrile (B52724).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.
-
-
Method 2: Solid-Phase Extraction (SPE).
-
Condition a C18 SPE cartridge (e.g., Bond Elut C18, 200mg) according to the manufacturer's instructions.
-
Load the pre-treated serum/plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the crocetin and internal standard from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
2.1.2. HPLC Conditions
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector is required.
-
Column: A C18 reversed-phase column is typically used (e.g., Luna C18, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
Isocratic: A mixture of methanol, water, and an acidifier like acetic acid or trifluoroacetic acid. A common composition is methanol/water/acetic acid (85:14.5:0.5 v/v/v) or methanol/water/trifluoroacetic acid (75.0:24.5:0.5, v/v/v).
-
-
Flow Rate: A typical flow rate is between 0.8 mL/min and 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the maximum absorption wavelength of crocetin, which is approximately 423 nm.
-
Internal Standard: 13-cis retinoic acid is a suitable internal standard due to its structural similarity to crocetin.
Quantification of Crocetin (from Crocins) in Saffron
This protocol is designed for the quality control of saffron stigmas and extracts. It involves the hydrolysis of crocins to crocetin, followed by HPLC analysis.
2.2.1. Sample Preparation
-
Extraction of Crocins:
-
Accurately weigh approximately 50 mg of dried and powdered saffron stigmas.
-
Transfer the powder to a volumetric flask and add a methanol/water (1:1, v/v) solution.
-
Stir the mixture in the dark for 1-2 hours at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
-
Alkaline Hydrolysis of Crocins to Crocetin:
-
The saffron extract containing crocins is subjected to alkali-mediated hydrolysis to convert crocins to crocetin. This involves saponification with a sodium hydroxide (B78521) solution.
-
After hydrolysis, the solution is acidified to precipitate the crocetin.
-
The crocetin precipitate is then washed and can be crystallized.
-
-
Final Sample Preparation:
-
The resulting crocetin is dissolved in a suitable solvent (e.g., DMSO for a stock solution) and then diluted with the mobile phase for HPLC analysis.
-
2.2.2. HPLC Conditions
The HPLC conditions for the analysis of crocetin from saffron are similar to those used for plasma/serum samples.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with 0.1% formic acid) and an organic solvent like acetonitrile (ACN).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 440 nm is often used for the analysis of crocins and crocetin in saffron extracts.
Quantitative Data Summary
The following tables summarize the quantitative parameters from validated HPLC methods for crocetin.
Table 1: Method Validation Parameters for Crocetin in Human Serum/Plasma
| Parameter | Direct Precipitation Method | Solid-Phase Extraction (SPE) Method | SPE-HPLC Method |
| Linearity Range | 0.05 - 1.25 µg/mL | 0.5 - 5 µg/mL | 0.020 - 20 µM |
| Regression Coefficient (R²) | 0.999 | 0.990 | 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.5 µg/mL | Not Reported |
| Mean Recovery | > 70% | > 60% | > 72% |
| Intra-day Precision (CV%) | 0.37 - 2.6% | 0.64 - 5.43% | Not Reported |
| Inter-day Precision (CV%) | 1.69 - 6.03% | 5.13 - 12.74% | Not Reported |
Table 2: Chromatographic Parameters for Crocetin Analysis
| Parameter | Method for Human Serum | Method for Human Plasma | Method for Food Samples |
| Column | C18 Reversed-Phase | Luna C18 (4.6mm x 250mm, 5µm) | Sunfire C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol/Water/Acetic Acid (85:14.5:0.5 v/v/v) | Methanol/Water/Trifluoroacetic Acid (75.0:24.5:0.5, v/v/v) | Gradient of 0.1% Formic Acid and ACN |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 423 nm | Not Specified | Not Specified |
| Retention Time (trans-crocetin) | Not Specified | 10.7 min | Not Specified |
| Retention Time (cis-crocetin) | Not Specified | 18.6 min | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflow for crocetin quantification.
Caption: Workflow for Crocetin Quantification in Human Plasma/Serum.
Caption: Workflow for Crocetin Analysis from Saffron.
References
Application Note: Isolating Crocetin from Saffron (Crocus sativus L.)
Abstract
Crocetin (B7823005), a key bioactive carotenoid dicarboxylic acid found in saffron, is recognized for its therapeutic potential in various fields, including neuroprotection and cancer research. This document provides a detailed protocol for the isolation of trans-crocetin from saffron (Crocus sativus L.) stigmas. The methodology involves an initial extraction of crocins (crocetin glycosides) followed by enzymatic hydrolysis to yield the aglycone, crocetin. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to obtain high-purity crocetin for analytical and preclinical studies.
Introduction
Saffron, derived from the dried stigmas of Crocus sativus L., is a source of several valuable secondary metabolites, including the water-soluble crocins and the lipid-soluble crocetin. Crocins are glycosyl esters of crocetin and are responsible for saffron's vibrant color.[1] In biological systems, crocins are metabolized to crocetin, which is believed to be responsible for many of saffron's pharmacological effects.[2] Direct isolation of crocetin from saffron is challenging due to its low natural abundance in the aglycone form. Therefore, a common and effective strategy is the hydrolysis of the more abundant crocins. This can be achieved through acidic, alkaline, or enzymatic methods.[3] Enzymatic hydrolysis is often preferred as it proceeds under milder conditions, potentially preserving the integrity of the trans-crocetin isomer. This application note details a protocol for the isolation of trans-crocetin via enzymatic deglycosylation of an initial saffron extract.
Materials and Reagents
-
Dried saffron stigmas
-
Ethanol (B145695) (80%)
-
Deionized water
-
Commercial glycosidase mixture (e.g., Rohament CL® or similar)
-
MCI® gel (or equivalent reversed-phase chromatography medium)
-
Acetonitrile
-
Formic acid (for HPLC)
-
Rotary evaporator
-
Lyophilizer
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Centrifuge
-
Vortex mixer
Experimental Protocols
This protocol is divided into three main stages: Extraction of Crocins, Enzymatic Hydrolysis to Crocetin, and Purification of Crocetin.
Part 1: Preparation of Saffron Extract Rich in Crocins
-
Grinding: Grind dried saffron stigmas into a fine powder using a mortar and pestle or a laboratory mill.
-
Extraction:
-
Suspend 10 g of powdered saffron in 200 mL of an 80:20 ethanol:water solution.
-
Vortex the suspension for 2 minutes at room temperature.[4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.[4]
-
Repeat the extraction process on the pellet with an additional 200 mL of 80% ethanol to ensure complete extraction of crocins.
-
Combine the supernatants from all extractions.
-
-
Solvent Removal:
-
Concentrate the combined supernatant using a rotary evaporator at a temperature not exceeding 40°C, under protection from light, to remove the ethanol.
-
Lyophilize the remaining aqueous solution to obtain a dry saffron extract powder. The yield of this extract is typically around 43% of the initial saffron weight.
-
Part 2: Enzymatic Hydrolysis of Crocins to Crocetin
-
Enzyme Reaction:
-
Dissolve the lyophilized saffron extract in a suitable buffer (as recommended by the enzyme manufacturer, typically a slightly acidic pH).
-
Add a commercial glycosidase mixture (e.g., Rohament CL®) to the extract solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:10 (w/w) can be used.
-
Incubate the mixture at a temperature optimal for the enzyme (e.g., 37-50°C) for 24-48 hours. Monitor the reaction progress by HPLC.
-
-
Termination of Reaction:
-
Once the hydrolysis is complete (as indicated by the disappearance of crocin (B39872) peaks and the appearance of the crocetin peak in the HPLC chromatogram), terminate the reaction by heating the mixture to 90°C for 5 minutes to denature the enzyme.
-
Alternatively, the reaction can be stopped by adding a water-immiscible organic solvent like ethyl acetate (B1210297) to extract the crocetin.
-
Part 3: Purification of Trans-Crocetin
-
Initial Extraction:
-
After terminating the enzymatic reaction, allow the solution to cool.
-
Extract the crocetin from the aqueous solution using a suitable organic solvent such as ethyl acetate. Repeat the extraction three times to maximize recovery.
-
Combine the organic phases and evaporate to dryness under vacuum at a temperature not exceeding 40°C.
-
-
Flash Chromatography:
-
The crude crocetin extract can be further purified using flash chromatography.
-
Prepare a column with a reversed-phase stationary phase such as MCI® gel.
-
Dissolve the crude crocetin in a minimal amount of methanol.
-
Elute the column with a gradient of methanol in water.
-
Collect fractions and monitor by HPLC for the presence of pure trans-crocetin.
-
Combine the pure fractions and evaporate the solvent to obtain purified trans-crocetin.
-
Data Presentation
The following table summarizes quantitative data from representative crocetin isolation protocols.
| Parameter | Value | Reference |
| Initial Extraction | ||
| Saffron to Solvent Ratio | 1:20 (w/v) | |
| Extraction Solvent | Ethanol:Water (80:20) | |
| Extraction Time | 2 minutes (vortexing) | |
| Saffron Extract Yield | ~43% (w/w from saffron) | |
| Enzymatic Hydrolysis | ||
| Enzyme | Commercial Glycosidase | |
| Purification | ||
| Purification Method | Flash Chromatography | |
| Stationary Phase | MCI® gel | |
| Final Crocetin Yield | 6-11% (from saffron extract) | |
| Purity Analysis | ||
| Analytical Method | HPLC-DAD | |
| Wavelength for Detection | ~440 nm | |
| Achievable Purity | >95% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isolation of crocetin from saffron.
Caption: Workflow for the isolation of crocetin from saffron.
Conclusion
The protocol described provides a robust and effective method for the isolation of high-purity trans-crocetin from saffron. By employing an initial extraction of crocins followed by enzymatic hydrolysis, this approach allows for a good yield of the target compound. The subsequent purification by flash chromatography ensures the final product is suitable for a range of research and development applications. Researchers can adapt and optimize the specific conditions, such as enzyme concentration and chromatography parameters, to suit their laboratory scale and equipment.
References
- 1. Molecular species fingerprinting and quantitative analysis of saffron ( Crocus sativus L.) for quality control by MALDI mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07484D [pubs.rsc.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
Using Crocetin as a Fluorescent Probe in Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin (B7823005), a natural carotenoid dicarboxylic acid found in saffron, has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] Beyond its therapeutic potential, the intrinsic fluorescence of crocetin presents an opportunity for its use as a fluorescent probe in microscopy. This document provides an overview of the current understanding and potential applications of crocetin as a fluorescent imaging agent, along with generalized protocols for its use in cellular imaging. It is important to note that while the fluorescence of crocetin has been utilized to observe its presence in cells, comprehensive characterization of its photophysical properties and standardized protocols for its use as a specific fluorescent probe are still emerging areas of research.
Photophysical Properties of Crocetin
Crocetin's fluorescence originates from its conjugated polyene backbone. While detailed quantitative data on its fluorescence quantum yield and photostability are not extensively documented in publicly available literature, its absorption and emission characteristics are known. Crocetin is the aglycone of crocin, which has a strong absorption maximum around 440 nm.[3] The fluorescence of crocetin itself has been observed in various studies, typically using standard fluorescence microscopy setups.
For practical application as a fluorescent probe, empirical determination of the optimal excitation and emission settings for the specific imaging system is recommended. Based on the absorption profile of related compounds, excitation with a blue laser (e.g., 405 nm or 488 nm) is a reasonable starting point.
Table 1: Summary of Crocetin Properties
| Property | Description | Reference |
| Molecular Formula | C₂₀H₂₄O₄ | [2] |
| Molecular Weight | 328.4 g/mol | [2] |
| Solubility | Poorly soluble in water. Soluble in dimethyl sulfoxide (B87167) (DMSO) and pyridine. | [2] |
| Key Biological Activities | Antioxidant, anti-inflammatory, anticancer, neuroprotective | [1] |
Applications in Cellular Imaging
The primary application of crocetin in fluorescence microscopy to date has been to confirm its cellular uptake and to observe its effects on cellular morphology, particularly in the context of apoptosis.
Visualization of Cellular Uptake and Distribution
Fluorescence microscopy can be employed to visualize the intracellular localization of crocetin. While specific organelle targeting has not been extensively characterized, its presence within the cytoplasm and potentially other compartments can be confirmed.
Monitoring Apoptosis
Studies have utilized the intrinsic fluorescence of crocetin to observe its role in inducing apoptosis.[2] In these experiments, the fluorescence of crocetin is used to identify cells that have taken up the compound, which are then co-stained with specific apoptosis markers (e.g., Hoechst 33342 for nuclear condensation) to correlate the presence of crocetin with apoptotic events.
Experimental Protocols
The following are generalized protocols for using crocetin as a fluorescent probe for cellular imaging. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental questions.
Protocol 1: General Cellular Staining with Crocetin
Objective: To visualize the uptake and distribution of crocetin in cultured cells.
Materials:
-
Crocetin
-
Dimethyl sulfoxide (DMSO)
-
Cultured cells on glass coverslips or in imaging-compatible plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)
Procedure:
-
Prepare a Crocetin Stock Solution: Dissolve crocetin in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C, protected from light.
-
Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach the desired confluency.
-
Prepare Staining Solution: Dilute the crocetin stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration range of 10-50 µM can be tested.
-
Cell Staining: Remove the existing cell culture medium and replace it with the crocetin-containing medium.
-
Incubation: Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess crocetin.
-
Imaging: Mount the coverslips or place the imaging plate on the fluorescence microscope. Acquire images using an appropriate excitation source (e.g., 405 nm or 488 nm laser) and emission filter.
Crocetin inhibits the VEGFR2 signaling pathway.
Currently, there is no direct evidence to suggest that the fluorescence properties of crocetin (e.g., intensity, lifetime, or spectral shift) change upon its interaction with components of these signaling pathways. Therefore, its use as a direct functional probe to report on the activity of these pathways has not been established. Future research may explore the development of crocetin derivatives or specialized imaging techniques to leverage its fluorescence for monitoring these cellular processes.
Limitations and Future Directions
The use of crocetin as a fluorescent probe is still in its infancy. Key limitations include:
-
Lack of Detailed Photophysical Characterization: A comprehensive understanding of its excitation and emission spectra, quantum yield, and photostability is needed for quantitative imaging applications.
-
Specificity: Its subcellular localization and potential for targeting specific organelles or biomolecules are not well understood.
-
Functional Readout: It is unclear if its fluorescence is sensitive to changes in the local cellular environment (e.g., pH, ion concentration) or binding to specific proteins.
Future research should focus on a thorough characterization of crocetin's fluorescence properties and the exploration of its potential as a targeted and functional fluorescent probe, possibly through chemical modification to enhance its photophysical properties and introduce specific binding moieties.
Conclusion
Crocetin offers the potential for use as a natural fluorescent probe in cellular imaging, particularly for confirming cellular uptake and co-localizing with events like apoptosis. However, its application is currently limited by the lack of detailed photophysical data and specific labeling protocols. The provided protocols serve as a starting point for researchers interested in exploring the use of this intriguing natural compound in fluorescence microscopy. Further research is essential to fully unlock its potential as a versatile tool for cell biology and drug development.
References
- 1. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Intimate Mechanism of the Crocin Antioxidant Properties by Radiolytic Analysis and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Crocetin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin (B7823005) is a natural apocarotenoid dicarboxylic acid, the metabolic core of crocin (B39872), a primary active component of saffron (Crocus sativus L.).[1][2] Possessing a range of pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects, crocetin is a subject of growing interest in drug discovery and development.[2][3] In vitro cell culture models are fundamental to elucidating the molecular mechanisms underpinning crocetin's therapeutic potential. These studies demonstrate that crocetin can inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis, modulating growth factor signaling pathways, and inducing programmed cell death (apoptosis).[3][4][5]
This document provides detailed application notes and standardized protocols for investigating the effects of crocetin in vitro, focusing on its anticancer properties. It includes methodologies for assessing cell viability, apoptosis, and cell cycle progression, along with data presentation guidelines and visualizations of key cellular pathways.
Mechanism of Action: Anticancer Effects
Crocetin exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the growth of various cancer cell lines by arresting the cell cycle and inducing apoptosis.[6] Mechanistically, crocetin can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[7] Furthermore, it can trigger apoptosis through both p53-dependent and independent mechanisms and by increasing the ratio of pro-apoptotic to anti-apoptotic proteins like Bax/Bcl-2.[6][8][9] The induction of reactive oxygen species (ROS) is another mechanism contributing to its cytotoxicity in cancer cells.[1]
Below is a diagram illustrating a common signaling pathway affected by crocetin in cancer cells.
Caption: Crocetin's inhibition of the PI3K/Akt signaling pathway.
Data Presentation: Quantitative Effects of Crocetin
The following tables summarize quantitative data from various in vitro studies on crocetin, providing a comparative overview of its efficacy across different cancer cell lines.
Table 1: IC₅₀ Values of Crocetin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Assay Method |
|---|---|---|---|---|
| HCT-116 | Colorectal Carcinoma | 160 | 48 | MTT |
| HeLa | Cervical Cancer | 220 | 48 | MTT |
| SK-OV-3 | Ovarian Cancer | 190 | 48 | MTT |
| A549 | Lung Carcinoma | 410 | 48 | MTT |
| HepG2 | Hepatocellular Carcinoma | 610 | 48 | MTT |
| HUVECs | Endothelial Cells | 372.6 | 24 | XTT |
Data compiled from multiple sources.[1][10] Note: IC₅₀ values can vary based on experimental conditions.
Table 2: Effect of Crocetin on Cell Cycle Distribution and Apoptosis
| Cell Line | Crocetin Conc. (µM) | Incubation Time (h) | % Cells in G1 Phase (vs. Control) | % Apoptotic Cells (vs. Control) |
|---|---|---|---|---|
| HeLa | 240 | 24 | 41% (vs. 33%) | - |
| HeLa | 240 | 72 | - | Significant increase in Sub-G1 |
| A549 | 240 | 24 | 47% (vs. 42%) | - |
| SKOV3 | 240 | 24 | 60% (vs. 54%) | - |
Data extracted from studies on crocetin's effect on cell cycle and apoptosis.[6]
Experimental Workflow
A typical workflow for evaluating the in vitro anticancer effects of crocetin involves a series of sequential and parallel assays.
Caption: General experimental workflow for crocetin in vitro studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Crocetin (stock solution prepared in DMSO, protected from light)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
Crocetin Treatment: Prepare serial dilutions of crocetin in culture medium from the stock solution. After 24 hours, replace the old medium with 100 µL of medium containing various concentrations of crocetin. Include a vehicle control (medium with the same concentration of DMSO used for the highest crocetin dose) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12] Purple formazan crystals should be visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to enhance dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[14]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with crocetin for the desired time. Include untreated control cells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize (using EDTA-free trypsin), combine with the supernatant, and wash with complete medium.[15]
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cells twice with ice-cold PBS.[14][15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[15][16]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]
-
FITC Signal (Annexin V): Detected in the FL1 channel.
-
PI Signal: Detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells.
-
Annexin V(-) / PI(+): Primarily necrotic cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, so the cellular DNA content can be quantified by measuring the fluorescence intensity of PI using flow cytometry. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample as described in the apoptosis protocol.
-
Washing: Wash cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase. An increase in the Sub-G1 peak can also be indicative of apoptosis.[6]
Protocol 4: Protein Expression Analysis by Western Blotting
Principle: Western blotting is used to detect specific proteins in a cell lysate. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target protein (e.g., p-Akt, Akt, Caspase-3, Bcl-2, Bax) and a secondary antibody conjugated to an enzyme for detection.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to targets)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) reagent[17]
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After crocetin treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[17] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[18]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17][18]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.[18] The intensity of the bands corresponds to the level of protein expression. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
Logical Relationship of Experimental Findings
The data obtained from these diverse experiments can be integrated to build a cohesive understanding of crocetin's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. agromedbotanic.com [agromedbotanic.com]
- 3. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms involved in the anticancer activity of crocin and crocetin two bioactive compounds found in saffron - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Crocetin induces cytotoxicity and enhances vincristine-induced cancer cell death via p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crocin: Unraveling its Anticancer Potential and Molecular Mechanisms - Amerigo Scientific [amerigoscientific.com]
- 9. Crocin inhibits cell proliferation and enhances cisplatin and pemetrexed chemosensitivity in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols for Studying Crocetin Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to investigate the therapeutic potential of crocetin (B7823005), a primary active carotenoid derived from saffron. Detailed protocols for key experiments are outlined to facilitate the design and execution of preclinical studies.
Neurodegenerative Disorders: Alzheimer's Disease Model
Animal Model: APPsw Transgenic Mice
APPsw transgenic mice are a commonly used model for Alzheimer's disease as they overexpress a mutated human amyloid precursor protein, leading to the accumulation of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of the disease.[1]
Data Presentation
Table 1: Effects of Crocetin on Biomarkers in APPsw Transgenic Mice
| Parameter | Treatment Group | Dosage | Route | Duration | Outcome | Reference |
| Insoluble Aβ Levels (Hippocampus, Cerebral Cortex, Cerebellum) | Crocetin | 30 mg/kg/day | Oral | 6 months | Significantly reduced | [1] |
| Plasma Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Crocetin | 10 and 30 mg/kg/day | Oral | 6 months | Significantly reduced | [1] |
| Plasma Anti-inflammatory Cytokine (IL-10) | Crocetin | 10 and 30 mg/kg/day | Oral | 6 months | Significantly increased | [1] |
| Hippocampal NF-κB Activation | Crocetin | 30 mg/kg/day | Oral | 6 months | Suppressed | [1] |
| Hippocampal p53 Expression | Crocetin | 30 mg/kg/day | Oral | 6 months | Suppressed | |
| Learning and Memory Deficits (Morris Water Maze) | Crocetin | 30 mg/kg/day | Oral | 6 months | Improved |
Experimental Protocols
-
Preparation of Crocetin Solution: Crocetin can be dissolved in saline for oral administration. The stability of crocetin is dependent on temperature, light, and humidity; it is recommended to store it at -20°C.
-
Animal Dosing: Adult APPsw transgenic mice (e.g., 9 months old) are administered crocetin or saline (vehicle control) daily via oral gavage for a period of 6 months.
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase: Mice are trained to find the hidden platform over several days (e.g., 4-5 days), with multiple trials per day. The starting position is varied for each trial.
-
Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Key parameters to analyze include escape latency (time to find the platform) during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial.
-
Sample Collection: Collect blood samples from the mice and centrifuge to obtain plasma.
-
Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10). Follow the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the plasma sample, followed by a detection antibody, and a substrate for color development.
-
Quantification: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. For small sample volumes, a sequential ELISA protocol can be employed.
-
Protein Extraction: Isolate nuclear and cytoplasmic fractions from hippocampal tissue homogenates.
-
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Follow with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity to determine the levels of NF-κB in the nuclear and cytoplasmic fractions. An increase in nuclear NF-κB indicates activation.
Visualization
Caption: Crocetin's neuroprotective mechanism in Alzheimer's disease.
Oncology: Pancreatic Cancer Xenograft Model
Animal Model: Athymic Nude Mice
Athymic (nude) mice lack a functional thymus and are therefore unable to mount T-cell-mediated immune responses, making them suitable for the engraftment of human tumor cells.
Data Presentation
Table 2: Effects of Crocetin on Pancreatic Cancer Xenografts
| Parameter | Treatment Group | Dosage | Route | Duration | Outcome | Reference |
| Tumor Growth | Crocetin | 4 mg/kg/day | Oral | 30 days | Significantly regressed | |
| Proliferation (PCNA Expression) | Crocetin | 4 mg/kg/day | Oral | 30 days | Significantly decreased | |
| EGFR Expression and Phosphorylation | Crocetin | 4 mg/kg/day | Oral | 30 days | Significantly reduced | |
| Apoptosis (Bax/Bcl-2 ratio) | Crocetin | 4 mg/kg/day | Oral | 30 days | Significantly increased |
Experimental Protocols
-
Cell Culture: Culture human pancreatic cancer cells (e.g., MIA-PaCa-2) under standard conditions.
-
Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2.5 x 10^6 cells) into the flank of athymic nude mice.
-
Treatment: Once palpable tumors have formed (e.g., after 3-4 weeks), begin daily oral administration of crocetin (e.g., 4 mg/kg/day) or vehicle control. The crocetin can be mixed in the diet.
-
Tumor Measurement: Measure tumor dimensions (length and width) regularly (e.g., twice a week) using calipers and calculate tumor volume.
-
Tissue Preparation: At the end of the study, excise the tumors, fix them in formalin, and embed them in paraffin.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Incubate the sections with a primary antibody against Proliferating Cell Nuclear Antigen (PCNA).
-
Follow with a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis: Quantify the percentage of PCNA-positive cells to determine the proliferation index.
Visualization
Caption: Experimental workflow for crocetin in a pancreatic cancer xenograft model.
Cardiovascular Diseases: Myocardial Infarction Model
Animal Model: Isoproterenol-Induced Myocardial Infarction in Rats
Isoproterenol (B85558), a β-adrenergic agonist, when administered at high doses, induces myocardial necrosis, mimicking the histopathological changes seen in human myocardial infarction.
Data Presentation
Table 3: Cardioprotective Effects of Crocetin in Isoproterenol-Induced MI Rats
| Parameter | Treatment Group | Dosage | Route | Duration | Outcome | Reference |
| Cardiac Markers (CK-MB, LDH) | Crocetin | 50, 100, 200 mg/kg/day | Oral | 15 days | Significantly increased (in tissue homogenate, indicating preservation) | |
| Oxidative Stress (MDA) | Crocetin | 50, 100, 200 mg/kg/day | Oral | 15 days | Significantly decreased | |
| Antioxidant Enzymes (GSH, CAT) | Crocetin | 50, 100, 200 mg/kg/day | Oral | 15 days | Significantly increased | |
| Inflammatory Cytokines | Crocetin | 50, 100, 200 mg/kg/day | Oral | 15 days | Attenuated levels | |
| Apoptosis (Caspase-3, Bax) | Crocetin | 50, 100, 200 mg/kg/day | Oral | 15 days | Significantly reduced | |
| Anti-apoptotic Protein (Bcl-2) | Crocetin | 50, 100, 200 mg/kg/day | Oral | 15 days | Enhanced |
Experimental Protocols
-
Crocetin Pre-treatment: Administer crocetin orally at various doses (50, 100, and 200 mg/kg/day) or vehicle to rats for a period of 15 days.
-
Induction of MI: On the last two days of the treatment period, induce myocardial infarction by administering isoproterenol (e.g., 90 mg/kg/day, i.p.) for two consecutive days.
-
Sample Collection: At the end of the study, collect blood and heart tissue for biochemical and histopathological analysis.
-
Cardiac Markers: Measure the levels of creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH) in heart tissue homogenates using commercially available assay kits.
-
Oxidative Stress Markers: Quantify malondialdehyde (MDA) as an indicator of lipid peroxidation, and measure the activity of antioxidant enzymes such as glutathione (B108866) (GSH) and catalase (CAT) in heart tissue homogenates.
Visualization
Caption: Crocetin's cardioprotective effects in myocardial infarction.
Metabolic Disorders: High-Fat Diet-Induced Insulin (B600854) Resistance Model
Animal Model: High-Fat Diet-Fed Rats
Feeding rats a high-fat diet for an extended period induces obesity, dyslipidemia, and insulin resistance, closely mimicking the features of metabolic syndrome in humans.
Data Presentation
Table 4: Effects of Crocetin on High-Fat Diet-Induced Metabolic Changes in Rats
| Parameter | Treatment Group | Dosage | Route | Duration | Outcome | Reference |
| Insulin Resistance | Crocetin | 50 mg/kg/day | Oral | 6 weeks | Prevented | |
| Hepatic NEFA Uptake and Oxidation | Crocetin | 50 mg/kg/day | Oral | 6 weeks | Increased | |
| Plasma Triglyceride Clearance | Crocetin | 50 mg/kg/day | Oral | 6 weeks | Accelerated | |
| Hepatic Lipoprotein Lipase Activity | Crocetin | 50 mg/kg/day | Oral | 6 weeks | Enhanced | |
| Lipid Accumulation (Liver and Muscle) | Crocetin | 50 mg/kg/day | Oral | 6 weeks | Reduced |
Experimental Protocols
-
Diet: After an acclimatization period, divide rats into groups: a control group on a standard diet, a high-fat diet group, and a high-fat diet group supplemented with crocetin. The high-fat diet should have a significant portion of calories from fat (e.g., 59%).
-
Crocetin Administration: Administer crocetin (e.g., 50 mg/kg/day) orally for the duration of the study (e.g., 6 weeks).
This is the gold standard for assessing insulin sensitivity in vivo.
-
Procedure: After the treatment period, perform a hyperinsulinemic-euglycemic clamp. This involves a continuous infusion of insulin to raise plasma insulin levels to a high, steady state, while simultaneously infusing glucose at a variable rate to maintain euglycemia (normal blood glucose levels).
-
Analysis: The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
Visualization
Caption: Workflow for studying crocetin's effects on insulin resistance.
References
Application Notes and Protocols for Crocetin Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of crocetin (B7823005) in rodent models, summarizing key quantitative data from various studies and offering detailed experimental protocols. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of crocetin.
Data Presentation
Table 1: Summary of Crocetin Dosage and Administration Routes in Rodent Models
| Animal Model | Strain | Administration Route | Dosage Range | Vehicle | Duration | Key Findings |
| Glaucoma Model | Rats | Oral Gavage | 13.85, 27.69, 55.38 mg/kg/day | 0.5% CMC-Na | - | Neuroprotective and anti-inflammatory effects[1] |
| Parkinson's Disease Model | Wistar Rats | Intraperitoneal | 25, 50, 75 µg/kg/day | - | 7 days (pre-treatment) | Neuroprotective effects against 6-OHDA induced toxicity[2][3] |
| Myocardial Infarction | Rats | Oral Gavage | 50, 100, 200 mg/kg/day | - | 15 days | Cardioprotective effects |
| Sepsis-induced Myocardial Toxicity | - | - | 50 mmol | - | - | Alleviated myocardial toxicity[4] |
| Retinal Vein Occlusion | Mice | Oral Gavage | 100 mg/kg | 0.5% CMC-Na | Multiple doses before and after laser occlusion | Prevents retinal edema |
| Pharmacokinetic Study | C57/BL6J Mice | Oral & Intravenous | 60 mg/kg | Water for injection | Single dose | Determined pharmacokinetic parameters[5] |
| Pharmacokinetic Study | Rats | Oral Gavage | - | - | Single dose | Crocin (B39872) is rapidly converted to crocetin |
Table 2: Summary of Key Experimental Outcomes of Crocetin Administration
| Study Focus | Animal Model | Crocetin Dosage | Key Outcomes |
| Neuroprotection | Rat Glaucoma Model | 13.85 - 55.38 mg/kg (Oral) | - Decreased TNF-α, IL-1β, and IL-6- Suppressed PI3K, Akt, and NF-κB expression |
| Rat Parkinson's Model | 25 - 75 µg/kg (IP) | - Protected dopamine (B1211576) levels- Attenuated TBARS content- Protected antioxidant enzyme activity | |
| Anti-inflammation | LPS-induced RAW264.7 cells | - | - Inhibited MEK1/JNK/NF-κB/iNOS pathway- Activated Nrf2/HO-1 pathway |
| Cardioprotection | Rat Myocardial Infarction Model | 50 - 200 mg/kg (Oral) | - Elevated GSH and CAT levels- Reduced MDA and SOD activities |
| LPS-induced Cardiomyocytes | 50 mmol | - Upregulated SOD and GSH-Px- Decreased MDA content- Increased Bcl-2 activity and PI3K-Akt signaling | |
| Pharmacokinetics | C57/BL6J Mice | 60 mg/kg (Oral/IV) | - Characterized absorption, distribution, metabolism, and excretion of crocetin |
| Rats | - | - Oral crocin leads to higher plasma crocetin levels than oral crocetin |
Experimental Protocols
Preparation of Crocetin for Administration
a) Oral Gavage Suspension:
-
Weigh the required amount of crocetin powder.
-
Prepare a 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) solution in sterile, distilled water.
-
Suspend the crocetin powder in the 0.5% CMC-Na solution to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 200g rat receiving 1 mL, the concentration would be 4 mg/mL).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
b) Intraperitoneal Injection Solution: Note: The vehicle for intraperitoneal injection was not explicitly stated in the reviewed abstracts. Researchers should select a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). Solubility of crocetin in aqueous solutions can be limited, and the use of a co-solvent like DMSO may be necessary, followed by dilution in saline or PBS. It is crucial to perform pilot studies to ensure the safety and tolerability of the chosen vehicle and concentration.
-
Dissolve crocetin in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilute the crocetin solution with sterile saline or PBS to the final desired concentration. The final concentration of the co-solvent should be kept to a minimum (typically <5-10%) to avoid toxicity.
-
Ensure the final solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
Administration Protocols
a) Oral Gavage in Rats and Mice:
-
Accurately weigh the animal to determine the correct volume of the crocetin suspension to be administered. The volume should not exceed 10 mL/kg of body weight.
-
Use a proper-sized, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).
-
Gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the crocetin suspension.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress after the procedure.
b) Intraperitoneal (IP) Injection in Rats and Mice:
-
Accurately weigh the animal to determine the correct injection volume.
-
Use an appropriate-sized sterile needle (e.g., 23-25 gauge for rats, 25-27 gauge for mice).
-
Gently restrain the animal, exposing the lower abdominal area.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into a vessel or organ.
-
Inject the crocetin solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Example Experimental Workflow: Neuroprotection Study in a Rat Model of Parkinson's Disease
This protocol is a synthesized example based on the study by Ahmad et al. (2005).
-
Animal Model: Male Wistar rats.
-
Crocetin Pre-treatment: Administer crocetin via intraperitoneal injection at doses of 25, 50, and 75 µg/kg body weight daily for 7 days. A control group receives the vehicle only.
-
Induction of Parkinsonism: On day 8, induce a unilateral lesion by intrastriatal injection of 6-hydroxydopamine (6-OHDA).
-
Behavioral Analysis: On day 23 post-lesion, assess motor function through tests such as locomotion and apomorphine-induced rotation.
-
Tissue Collection and Analysis: At the end of the 4-week experimental period, euthanize the animals and dissect the striatum and substantia nigra.
-
Biochemical Analysis: In the striatum, measure the levels of dopamine and its metabolites, as well as the activity of antioxidant enzymes. In the substantia nigra, evaluate the content of glutathione (B108866) (GSH) and thiobarbituric acid reactive substances (TBARS).
-
Histopathology: Perform histological examination of the substantia nigra to assess neuronal protection.
-
Mandatory Visualizations
Signaling Pathways
Caption: Crocetin's dual mechanism of action.
Caption: General experimental workflow for crocetin studies.
References
- 1. pinellinutraceuticals.com [pinellinutraceuticals.com]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Neuroprotection by crocetin in a hemi-parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, chemical characterization and determination of crocetin's pharmacokinetics after oral and intravenous administration of saffron (Crocus sativus L.) aqueous extract to C57/BL6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crocetin in Nanoparticle Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin (B7823005), a natural carotenoid dicarboxylic acid found in the stigmas of Crocus sativus (saffron), has garnered significant attention for its broad therapeutic potential.[1] Pharmacological studies have demonstrated its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] However, the clinical translation of crocetin is significantly hampered by its poor water solubility, leading to low bioavailability and limiting its therapeutic efficacy.[3][4]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating crocetin within nanocarriers, it is possible to enhance its solubility, improve its stability, control its release, and enable targeted delivery to specific tissues, thereby amplifying its therapeutic effects while minimizing potential side effects. These application notes provide an overview of current research, quantitative data, and detailed protocols for the formulation and evaluation of crocetin-loaded nanoparticles.
Application Notes
Cancer Therapy
Crocetin exhibits significant anti-tumor activity across various cancer cell lines. Its primary mechanisms of action include the inhibition of nucleic acid and protein synthesis, induction of apoptosis (programmed cell death), and disruption of growth factor signaling pathways. Nanoparticle co-delivery of crocetin with conventional chemotherapeutic agents, such as doxorubicin, has been shown to have a synergistic effect, enhancing cytotoxicity in cancer cells and suggesting a potential to overcome drug resistance.
Key Mechanisms:
-
Induction of Apoptosis: Crocetin promotes apoptosis through caspase-dependent pathways, notably by increasing the expression of the pro-apoptotic protein Bax.
-
Inhibition of Proliferation: It interferes with DNA and RNA synthesis in neoplastic cells, effectively halting their proliferation.
-
Signaling Pathway Modulation: The anticancer effects of crocetin and its precursor crocin (B39872) are linked to the modulation of critical signaling pathways, including NF-κB, JAK/STAT, and Wnt/β-catenin, and the induction of ROS, which can trigger apoptosis via the FOXO3a/Bim signaling cascade.
Neurodegenerative and Ocular Diseases
The blood-brain barrier (BBB) presents a formidable challenge for delivering therapeutics to the central nervous system. Nanoparticles offer a non-invasive approach to bypass the BBB, with strategies like nose-to-brain delivery being actively explored. Crocetin-loaded nanoparticles are particularly promising for neurodegenerative diseases like Alzheimer's and Parkinson's due to crocetin's ability to inhibit β-amyloid fibril formation and its potent antioxidant effects that protect neurons from oxidative stress. Encapsulation in nanoparticles, such as those made from chitosan, significantly extends the in vivo half-life of crocetin, enhancing its neuroprotective window. Similarly, nanoformulations can improve crocetin's delivery to ocular tissues for treating diseases characterized by inflammation and oxidative damage.
Quantitative Data Summary
The following tables summarize the physicochemical properties and efficacy of various crocetin-based nanoparticle formulations as reported in the literature.
Table 1: Physicochemical Properties of Crocetin Nanoparticle Formulations
| Nanoparticle Formulation | Base Material(s) | Method | Mean Diameter (nm) | Encapsulation Efficiency (%) | Reference(s) |
| Sericin/Crocetin NPs (NPc) | Sericin, Crocetin | Desolvation/Cross-linking | ~248 | Not Reported | |
| Sericin/Glutaraldehyde NPs (NPg) | Sericin, Glutaraldehyde | Desolvation | ~225 | Not Applicable | |
| Sericin/Crocetin Microparticles | Sericin, Crocetin | Spray Drying of NPs | ~1700 - 2300 | Not Reported | |
| DOX-Cro-PLGA NPs | PLGA, Doxorubicin, Crocetin | Double Emulsion/Solvent Evaporation | 150 - 300 | Not Reported | |
| Crocetin-SLNs | Solid Lipid (Softisan 100) | Solvent Diffusion | Not Reported | ~80 | |
| Cro-PEG-MNPs | Magnetite, PEG, Crocetin | Co-precipitation/Coating | Not Reported | Not Reported |
Table 2: In Vitro & In Vivo Efficacy of Crocetin Nanoparticles
| Nanoparticle Formulation | Cell Line / Model | Outcome Measured | Key Quantitative Result(s) | Reference(s) |
| Sericin/Crocetin NPs (NPc) | Human Fibroblasts | Cytotoxicity / Cell Viability | >90% metabolic activity at 400 µg/mL | |
| Sericin/Crocetin NPs (NPc) | In Vitro Assay | Antioxidant Activity | ~90% ROS-scavenging at 10 mg/mL | |
| DOX-Cro-PLGA NPs | MCF-7 Breast Cancer Cells | Cytotoxicity | Enhanced cell growth inhibition compared to free DOX or Cro | |
| Cro-PEG-MNPs | HepG2 Liver Cancer Cells | Cytotoxicity (IC50) | 0.0462 mg/mL (for 20x Crocetin concentration) | |
| Crocetin-Chitosan NPs | In Vivo (Rat Model) | Pharmacokinetics | Blood half-life extended from 10 min (free) to 5 h (NP) |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Sericin/Crocetin Nanoparticles (NPc)
This protocol is adapted from the desolvation and natural cross-linking method. It utilizes the hydrolysis of crocin to crocetin in situ, which then acts as a bioactive cross-linker for the sericin protein.
Materials:
-
Silk Sericin Powder
-
Crocin
-
Sodium Hydroxide (NaOH) 0.1 M
-
Glutamine
-
Milli-Q or deionized water
Procedure:
-
Sericin Solution: Prepare a 5 mg/mL sericin solution by dissolving sericin powder in Milli-Q water under magnetic stirring at 70-80°C for 2 hours.
-
Crocin Addition: To 2 mL of the sericin solution, add 48 mg of crocin and stir until dissolved.
-
Desolvation: Slowly drip 4 mL of ethanol into the sericin-crocin solution under continuous magnetic stirring. A suspension will form as the sericin becomes desolvated.
-
Hydrolysis & Cross-linking: Adjust the suspension's pH to 11 using 0.1 M NaOH. Cover the flask with aluminum foil and heat at 50°C for 30 minutes. This step facilitates the hydrolysis of crocin's sugar groups to yield crocetin, which then cross-links the sericin nanoparticles.
-
Stabilization: Add 1 mL of a 5 mg/mL glutamine solution drop-wise to the suspension.
-
Purification: Centrifuge the suspension at 4400 rpm for 10 minutes at 4°C. Discard the supernatant. To ensure removal of unreacted components, repeat the centrifugation of the supernatant.
-
Resuspension: Resuspend the nanoparticle pellet in 1 mL of Milli-Q water.
-
Homogenization: Sonicate the suspension using an ultrasonic probe (e.g., at 40% amplitude for 10 minutes) to ensure a homogenous dispersion of nanoparticles.
Protocol 2: Preparation of PLGA Nanoparticles with Doxorubicin and Crocetin
This protocol for co-encapsulating a hydrophilic drug (Doxorubicin) and a hydrophobic agent (Crocetin) uses the double emulsion/solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Doxorubicin (DOX)
-
Crocetin (Cro)
-
Dichloromethane (DCM) or similar organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve an appropriate amount of DOX in a small volume of aqueous solution.
-
Dissolve PLGA and Crocetin in an organic solvent (e.g., DCM).
-
Add the aqueous DOX solution to the organic PLGA/Crocetin solution.
-
Emulsify using a high-speed homogenizer or probe sonicator to create a stable water-in-oil (w/o) primary emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare a larger volume of aqueous solution containing a surfactant (e.g., 1-5% PVA).
-
Add the primary emulsion to the surfactant solution under continuous stirring or homogenization. This forms the double emulsion (water-in-oil-in-water).
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent (DCM) to evaporate. This hardens the nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drugs.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of water, potentially with a cryoprotectant (e.g., trehalose).
-
Freeze-dry the suspension to obtain a powdered form of the nanoparticles for storage.
-
Protocol 3: General Nanoparticle Characterization
1. Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in an appropriate solvent (e.g., Milli-Q water). Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the Brownian motion of particles to determine size and PDI. The zeta potential, an indicator of surface charge and stability, is measured via electrophoretic light scattering.
2. Morphology and Topography:
-
Technique: Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM).
-
Procedure (TEM): Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow it to dry overnight. Optionally, stain with a contrast agent like uranyl acetate. Examine under the TEM to visualize shape and size.
3. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: UV-Vis Spectrophotometry.
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by centrifugation.
-
Carefully collect the supernatant, which contains the unencapsulated ("free") crocetin.
-
Measure the absorbance of the supernatant at crocetin's maximum wavelength (around 410-440 nm) and determine the concentration using a standard calibration curve.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Anticancer Signaling Pathways of Crocetin
Crocetin exerts its anticancer effects by modulating multiple cellular signaling pathways, ultimately leading to reduced proliferation and increased apoptosis in cancer cells. As the primary active metabolite of crocin, its mechanisms are often studied in conjunction with its parent compound.
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crocetin as New Cross-Linker for Bioactive Sericin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Crocetin Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin (B7823005) (C₂₀H₂₄O₄) is a natural apocarotenoid dicarboxylic acid that is the core bioactive component of saffron (Crocus sativus L.) and gardenia fruits.[1][2] It is formed by the hydrolysis of crocin, its glycosylated precursor.[2] The polyene backbone of crocetin, with its seven conjugated double bonds, is responsible for its potent antioxidant properties.[2] These properties enable crocetin to scavenge reactive oxygen species (ROS), protect cells from oxidative damage, and modulate cellular antioxidant defense mechanisms.[1][2] Numerous studies have highlighted its therapeutic potential in various conditions linked to oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3]
Accurate and reproducible measurement of crocetin's antioxidant activity is crucial for standardizing its use in research, functional foods, and pharmaceutical development. This document provides detailed protocols for common in vitro and cell-based assays used to quantify crocetin's antioxidant capacity and elucidate its mechanisms of action.
In Vitro Chemical-Based Assays
These assays measure the intrinsic ability of crocetin to neutralize synthetic radicals in a controlled chemical environment. They are valuable for high-throughput screening and initial characterization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of an antioxidant.[4] DPPH is a stable free radical with a deep purple color, showing a maximum absorbance around 517 nm.[4][5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form (DPPH-H), resulting in a color change from purple to yellow and a decrease in absorbance.[4] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of crocetin in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Create a series of dilutions of crocetin (e.g., 10-100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[5]
-
A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each crocetin dilution, standard, or blank (solvent) to respective wells.[5]
-
Add 200 µL of the DPPH working solution to all wells.[5]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[4][6]
-
Measure the absorbance at 517 nm using a microplate reader.[4][5]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution with the blank.
-
A_sample is the absorbance of the DPPH solution with the crocetin sample.
-
-
The IC₅₀ value (the concentration of crocetin required to inhibit 50% of the DPPH radicals) is determined by plotting the % inhibition against the crocetin concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.[6][7] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm.[8] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[6]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[7]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[8] This is the ABTS working solution.
-
Prepare crocetin stock and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Calculation:
-
The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC₅₀ value is determined by plotting the % inhibition against the crocetin concentration.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[9] The radicals are generated by a thermal initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[10] In the absence of an antioxidant, AAPH-generated radicals quench the fluorescence of fluorescein (B123965).[11] An antioxidant protects the probe by scavenging these radicals, thus preserving the fluorescence signal. The antioxidant capacity is quantified by integrating the area under the fluorescence decay curve (AUC).[10] Results are typically expressed as Trolox equivalents (TE).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in 75 mM phosphate buffer (pH 7.4).[11]
-
Prepare a fresh solution of AAPH (e.g., 75 mM) in the same buffer just before use.[11]
-
Prepare a stock solution of Trolox (a water-soluble vitamin E analog) to be used as the standard. Create a standard curve with several concentrations (e.g., 2-20 µM).[10]
-
Prepare crocetin solutions in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to all wells.[11]
-
Add 25 µL of crocetin sample, Trolox standard, or buffer (for blank) to the appropriate wells.[12]
-
Mix and pre-incubate the plate at 37°C for 30 minutes in the plate reader.[9][12]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or an automated dispenser.[11][12]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 528 nm.[10][12]
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank. Net AUC = AUC_sample - AUC_blank
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the crocetin samples, expressed in µmol of Trolox Equivalents (TE), by comparing their Net AUC to the Trolox standard curve.
-
Quantitative Data from In Vitro Assays
| Assay | Compound | IC₅₀ / Activity Value | Source |
| ABTS | Crocin | ~46.5 µg/mL (for nano-niosomes) | [13] |
| ORAC | Greek Saffron Extract | 50.9 ± 0.5 ORAC Units* | [14][15] |
| DPPH | Crocin | 24.43 ± 1.28 % inhibition at 100 µg/mL | [6] |
| ABTS | Crocin | 47.73 ± 0.67 % inhibition at 100 µg/mL | [6] |
*Note: ORAC units are expressed as Trolox equivalents. Data for pure crocetin can vary based on assay conditions. Saffron extracts contain crocin, which is a glycoside of crocetin.[14]
Cell-Based Assays
Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[[“]][17]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin (DCFH), within a cell line, typically human hepatocarcinoma (HepG2) cells.[[“]][17] Cells are first loaded with DCFH diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the polar DCFH.[17] Then, AAPH is added to the extracellular medium to generate peroxyl radicals, which can cross the cell membrane and oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[[“]] An antioxidant compound that is taken up by the cells can scavenge these radicals and inhibit the formation of DCF, thus reducing fluorescence.[17]
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media until they reach confluence.
-
Seed the cells into a black 96-well microplate at a density of approximately 6 x 10⁴ cells/well and allow them to attach for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of crocetin and a standard (quercetin is often used) for 1 hour.[[“]]
-
Add 25 µM DCFH-DA solution to the cells and incubate for 1 hour.
-
Remove the solution and wash the cells again.
-
Add 600 µM AAPH solution to all wells.[[“]]
-
Immediately place the plate in a fluorescence microplate reader (Ex: 485 nm, Em: 538 nm) pre-heated to 37°C.
-
Measure the fluorescence every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the AUC for each concentration of crocetin and the control.
-
The CAA value is calculated as: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where:
-
∫SA is the integrated area under the sample fluorescence curve.
-
∫CA is the integrated area under the control curve.
-
-
Results are often expressed as EC₅₀ values or in Quercetin (B1663063) Equivalents (QE).[[“]]
-
Mechanistic Pathways of Crocetin's Antioxidant Action
Crocetin exerts its antioxidant effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system.[1] A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][18]
Nrf2-ARE Signaling Pathway:
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[18] Oxidative stress or electrophilic compounds like crocetin can induce a conformational change in Keap1, causing it to release Nrf2.[18] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[18][19] This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[1][2] This cellular response enhances the cell's capacity to neutralize ROS and resist oxidative damage.
Nrf2-ARE Signaling Pathway Activated by Crocetin
Caption: Crocetin activates the Nrf2-ARE pathway to boost cellular antioxidant defenses.
References
- 1. Crocetin reduces the oxidative stress induced reactive oxygen species in the stroke-prone spontaneously hypertensive rats (SHRSPs) brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. agilent.com [agilent.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Crocin Content and In Vitro Antioxidant and Anti-Glycation Activity of Different Saffron Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Protective Effects and Mechanism of Crocetin From Saffron Against NAFLD by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Mechanisms of Dietary Crocin Protection in Cardiovascular Models under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Crocetin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current techniques for synthesizing crocetin (B7823005) and its analogs. This document includes detailed experimental protocols for both chemical and microbial synthesis routes, quantitative data for key processes, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Crocetin, a natural apocarotenoid dicarboxylic acid found in saffron, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its poor water solubility and bioavailability have limited its therapeutic application. To overcome these limitations, researchers have focused on the synthesis of crocetin analogs with improved physicochemical and biological properties. This document outlines established methods for the synthesis of these valuable compounds.
Data Presentation
Table 1: Microbial Production of Crocetin and its Precursors
| Host Organism | Key Genetic Modifications | Product | Titer/Yield | Reference |
| Escherichia coli | Overexpression of zeaxanthin (B1683548) cleavage dioxygenase and a novel crocetin dialdehyde (B1249045) dehydrogenase | Crocetin | 34.77 ± 1.03 mg/L | [1] |
| Escherichia coli | Introduction of genes for zeaxanthin biosynthesis (from Pantoea ananatis), zeaxanthin cleavage (CsCCD2 from Crocus sativus), and crocetin dialdehyde oxidation (ALD8 from Neurospora crassa) | Crocetin | 4.42 mg/L | [2] |
| Escherichia coli | Engineering of zeaxanthin, crocetin, and crocin (B39872) pathways | Crocin-1 | 6.29 ± 0.19 mg/L | [1] |
| Escherichia coli | Engineering of zeaxanthin, crocetin, and crocin pathways | Crocin-2 | 5.29 ± 0.24 mg/L | [1] |
| Saccharomyces cerevisiae | Introduction of PsCrtZ, CsCCD2, and ScaLD genes | Crocetin | 6.278 mg/L | [3] |
Table 2: Chemical Synthesis of Crocetin Analogs - Yields and Purity
| Synthetic Method | Starting Materials | Product | Yield | Purity | Reference |
| Wittig Reaction | 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, γ-chloro methyl tiglate | Crocetin Dimethyl Ester | 78.6% | - | [4] |
| Esterification | Gardenia yellow pigment, anhydrous methanol (B129727), sodium methoxide | Crocetin Dimethyl Ester | - | 98.8% (after recrystallization) | [4] |
| Hydrolysis | Dimethyl crocetin, alkaline reagent | Crocetin | - | ≥96% (HPLC) | [5] |
| Amidation | Crocetin, oxalyl chloride, triethylamine, phenylethylamine | Crocetin amide derivatives | - | - | [4] |
Table 3: Solubility of Crocetin Derivatives
| Compound | Solubility in Water (µg/mL) | Fold Increase vs. Crocetin | Reference |
| Crocetin | 1.238 | - | [6] |
| Bis-N-(N-methylpyprazinyl) crocetinate (BMPC) | Water-soluble | Not specified | [6] |
Signaling Pathways and Experimental Workflows
The therapeutic potential of crocetin and its analogs is linked to their interaction with various cellular signaling pathways. Below are diagrams illustrating these pathways and the general workflows for synthesizing these compounds.
Caption: General workflow for chemical and microbial synthesis of crocetin analogs.
Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by crocetin analogs.
Caption: Overview of the Ras-Raf-MEK-ERK signaling pathway.
Experimental Protocols
Protocol 1: Chemical Synthesis of Crocetin Dimethyl Ester via Wittig Reaction
This protocol describes the synthesis of crocetin dimethyl ester, a key intermediate for producing crocetin and its analogs.[4]
Materials:
-
2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde
-
γ-chloro methyl tiglate
-
Wittig reagent (e.g., triphenylphosphine)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., n-butyllithium)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium (B103445) salt (derived from γ-chloro methyl tiglate and triphenylphosphine) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone (B3395972) bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. The formation of the ylide is indicated by a color change (typically to deep red or orange).
-
Allow the reaction mixture to stir at -78°C for 30 minutes, then warm to 0°C for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to -78°C.
-
Dissolve 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure crocetin dimethyl ester.
-
Characterization: Confirm the structure of the product using NMR and mass spectrometry.
Protocol 2: Synthesis of Crocetin Amide Derivatives
This protocol outlines a general procedure for the amidation of crocetin to enhance its solubility and biological activity.[4]
Materials:
-
Crocetin
-
Oxalyl chloride or a coupling agent (e.g., EDCI/HOBt)
-
Triethylamine (Et3N) or another suitable base
-
Amine (e.g., 4-fluorobenzylamine (B26447) or phenylethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent
-
2.5% HCl solution
-
7.5% NaHCO3 solution
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure using EDCI/HOBt:
-
In a round-bottom flask, dissolve crocetin in anhydrous DCM.
-
Add HOBt (2 equivalents) and EDCI (1.5 equivalents) to the solution and stir at 0°C.
-
Add Et3N (1.5 equivalents) followed by the desired amine (e.g., 4-fluorobenzylamine, 1 equivalent).
-
Continue stirring at 0°C for approximately 6 hours, then allow the reaction to proceed at room temperature for 12 hours.[4]
-
Work-up: Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 2.5% HCl and 7.5% NaHCO3 (15 mL, three times each).[4]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude crocetin amide derivative by column chromatography.
Protocol 3: Microbial Production of Crocetin in E. coli
This protocol provides a general framework for the heterologous production of crocetin in E. coli.[2]
Materials:
-
E. coli strain engineered with the crocetin biosynthesis pathway (e.g., containing genes for zeaxanthin synthesis, cleavage, and oxidation).
-
Luria-Bertani (LB) medium or a defined fermentation medium.
-
Appropriate antibiotics for plasmid maintenance.
-
Inducer (e.g., IPTG) if using an inducible promoter system.
-
Glycerol or glucose as a carbon source.
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Fermentation: Inoculate a larger volume of fermentation medium in a shake flask or bioreactor with the overnight culture (e.g., 1-2% v/v).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches a suitable level for induction (typically 0.6-0.8).
-
Induction: Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to the culture.
-
Reduce the incubation temperature to a lower temperature (e.g., 20°C) as this can be beneficial for the functional expression of some heterologous enzymes like CsCCD2.[2]
-
Continue the fermentation for 48-72 hours.
-
Harvesting and Extraction: Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable solvent (e.g., acetone or a mixture of chloroform (B151607) and methanol) to extract the crocetin.
-
Sonicate or use other cell disruption methods to ensure complete extraction.
-
Centrifuge to remove cell debris and collect the supernatant containing the crocetin.
-
Analysis: Analyze the crocetin content in the extract using HPLC.
Protocol 4: Purification of Crocetin Analogs by HPLC
This protocol describes a general method for the analytical or semi-preparative purification of crocetin and its analogs.
Materials:
-
Crude extract or reaction mixture containing the crocetin analog.
-
HPLC system with a UV-Vis or DAD detector.
-
Reversed-phase C18 column.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Acid modifier (e.g., formic acid or acetic acid).
Procedure:
-
Sample Preparation: Dissolve the crude material in a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A typical gradient might start with a higher percentage of solvent A, gradually increasing the percentage of solvent B to elute the more nonpolar compounds. An example gradient could be: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of crocetin, which is around 420-440 nm.[7][8]
-
Injection Volume: 10-20 µL.
-
-
Fraction Collection: For semi-preparative purification, collect the fractions corresponding to the peak of the desired crocetin analog.
-
Post-Purification: Combine the collected fractions and remove the solvent under reduced pressure or by lyophilization to obtain the purified compound.
-
Purity Assessment: Re-inject a small amount of the purified sample into the HPLC to confirm its purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Construction of Escherichia coli cell factories for crocin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101157645A - A kind of synthetic method of crocetin - Google Patents [patents.google.com]
- 6. In vivo and in vitro effects of crocetin and its amide derivative on acrylamide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crocetin as a Staining Agent in Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crocetin (B7823005) and its glycosylated form, crocin, are the primary carotenoid compounds responsible for the vibrant color of saffron.[1][2] Beyond its traditional use as a spice and medicinal agent, saffron, and by extension its constituent chromophore crocetin, has found a niche application in histology as a yellow counterstain.[3][4] It is principally used in the Haematoxylin-Eosin-Saffron (HES) staining method, a modification of the standard Haematoxylin and Eosin (B541160) (H&E) stain. The HES technique provides a distinct advantage by differentiating connective tissues, particularly collagen, from other tissue components such as cytoplasm and muscle.[3][5] In an HES stain, nuclei are stained blue to purple by haematoxylin, cytoplasm and muscle appear in varying shades of pink from eosin, and collagen is highlighted in a bright yellow to orange hue by the saffron-derived crocetin.[3] This differential staining is valuable in various research and diagnostic applications, including studies on fibrosis, wound healing, and the general architecture of tissues.[3]
Principle of Staining
The precise biochemical mechanism of crocetin's selective staining of collagen is not fully elucidated in the reviewed literature. However, it is understood that the acidic nature of the water-soluble carotenoids in saffron, including crocetin and crocin, contributes to their affinity for basic tissue components like collagen fibers.[3] In the multi-step HES staining process, the smaller molecules of eosin initially stain most of the cytoplasm and connective tissue. The subsequent application of the saffron solution, containing the larger crocetin derivatives, is thought to displace the eosin from the more porous collagen fibers, resulting in their selective yellow staining.
Data Presentation
| Staining Method | Nuclei Color | Cytoplasm/Muscle Color | Collagen Color | Key Advantages |
| Haematoxylin & Eosin (H&E) | Blue/Purple | Pink | Pink | Standard, widely used, good nuclear detail. |
| Haematoxylin-Eosin-Saffron (HES) | Blue/Purple | Pink/Red | Bright Yellow/Orange | Excellent differentiation of collagen from cytoplasm and muscle; provides better contrast for connective tissue.[3][6] |
| Masson's Trichrome | Black/Dark Purple | Red | Blue/Green | Strong and clear differentiation of collagen; widely used for fibrosis assessment. |
| Sirius Red | Black/Dark Purple | Pale Yellow/Red | Red | Highly specific for collagen; exhibits birefringence under polarized light for enhanced visualization of collagen fiber thickness and organization. |
Experimental Protocols
The following protocols are based on the Haematoxylin-Eosin-Saffron (HES) staining method. A protocol for the use of pure crocetin as a staining agent is not available in the reviewed literature. The HES method utilizes a saffron solution, where crocetin and its derivatives are the active staining components.
Preparation of Saffron Staining Solution
Materials:
-
Natural saffron stigmas
-
Absolute ethanol (B145695)
-
Mortar and pestle or grinder
-
Heated stirrer
-
Filter paper
Procedure:
-
Grind 1 gram of natural saffron stigmas into a fine powder.
-
Dissolve the saffron powder in 15 mL of absolute alcohol.
-
Mix the solution on a heated stirrer at 35–40°C for 30 minutes.[7]
-
Filter the solution to remove any particulate matter.
-
Store the filtered saffron solution at room temperature for further use.[7]
Haematoxylin-Eosin-Saffron (HES) Staining Protocol
Materials:
-
Deparaffinization and rehydration reagents (Xylene, graded alcohols)
-
Haematoxylin solution (e.g., Mayer's or Harris')
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Eosin solution
-
Prepared Saffron Staining Solution
-
Dehydration reagents (graded alcohols)
-
Clearing agent (Xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 minutes).
-
Transfer through 70% ethanol (2 minutes).
-
Rinse in running tap water.
-
-
Haematoxylin Staining:
-
Immerse in Haematoxylin solution for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol for a few seconds.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Eosin Staining:
-
Immerse in Eosin solution for 1-3 minutes.
-
Rinse briefly in tap water.
-
-
Saffron Staining:
-
Dehydrate the sections through 95% and absolute ethanol.
-
Immerse in the Saffron Staining Solution for 5-15 minutes.[7]
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through absolute ethanol (3 changes).
-
Clear in Xylene (2 changes, 3 minutes each).
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Muscle: Pink/Red
-
Collagen: Bright Yellow/Orange[3]
Visualizations
Experimental Workflow for HES Staining
Caption: Experimental workflow for Haematoxylin-Eosin-Saffron (HES) staining.
Logical Relationship of HES Staining Componentsdot
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Modification of a Haematoxylin, Eosin, and Natural Saffron Staining Method for The Detection of Connective Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stainsfile.com [stainsfile.com]
- 5. HPS stain - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Crocetin Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of crocetin (B7823005) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and administration of crocetin formulations.
Issue 1: Poor Water Solubility of Crocetin
Question: My crocetin powder is not dissolving in aqueous solutions for my in vivo study. How can I improve its solubility?
Answer: Crocetin is notoriously insoluble in water, which is a primary reason for its low oral bioavailability.[1][2] To overcome this, you can employ several formulation strategies:
-
Inclusion Complexes with Cyclodextrins: Encapsulating crocetin within cyclodextrins (CDs) can significantly enhance its aqueous solubility by forming inclusion complexes.[3] This method has been shown to increase solubility by 6,500 to 10,000 times.[3]
-
Solid Lipid Nanoparticles (SLNs): Formulating crocetin into SLNs can improve its solubility and provide controlled release. These are lipid-based nanocarriers that can encapsulate hydrophobic drugs like crocetin.
-
Ternary Solid Dispersions: This technique involves dispersing crocetin in a hydrophilic carrier and an alkalizer, which can improve the dissolution rate and, consequently, bioavailability.[3]
Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations
Question: I am preparing crocetin-loaded nanoparticles (e.g., SLNs or polymeric nanoparticles), but the encapsulation efficiency (EE) is consistently low. What are the possible causes and solutions?
Answer: Low encapsulation efficiency is a common challenge in nanoparticle formulation. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Lipid/Polymer to Drug Ratio | An insufficient amount of lipid or polymer may not adequately encapsulate the crocetin. Experiment with different ratios to find the optimal balance between EE and drug loading. |
| Poor Drug Solubility in the Organic Phase | Ensure that crocetin is fully dissolved in the organic solvent along with the lipid or polymer before the emulsification or nanoprecipitation step. |
| Rapid Drug Partitioning to the Aqueous Phase | The drug may be partitioning into the external aqueous phase during nanoparticle formation. Try adjusting the pH of the aqueous phase or using a co-solvent to reduce the drug's affinity for the external phase. |
| Suboptimal Process Parameters | Factors like stirring speed, sonication energy, and the rate of addition of the organic phase to the aqueous phase can influence EE. Optimize these parameters to ensure efficient nanoparticle formation and drug entrapment. |
Issue 3: Aggregation and Instability of Nanoparticle Suspensions
Question: My crocetin nanoparticle suspension is showing signs of aggregation and precipitation over time. How can I improve its stability?
Answer: Nanoparticle aggregation can compromise the effectiveness of your formulation. Here’s how to address it:
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Surfactant/Stabilizer Concentration | The concentration of the surfactant or stabilizer may be too low to effectively coat the nanoparticle surface and prevent aggregation through steric or electrostatic repulsion. Increase the surfactant concentration incrementally. |
| Inappropriate Surfactant Choice | The type of surfactant used can significantly impact stability. For SLNs, a combination of surfactants (e.g., Tween 80 and Span 80) often provides better stability than a single surfactant. |
| High Nanoparticle Concentration | A very high concentration of nanoparticles can increase the likelihood of collisions and aggregation. Consider diluting the suspension for storage. |
| Improper Storage Conditions | Temperature and light can affect the stability of both the nanoparticles and the encapsulated crocetin. Store suspensions at 4°C in the dark. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods to improve crocetin's in vivo bioavailability?
A1: Several methods have proven effective. Nanoformulations, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, protect crocetin from degradation and enhance its absorption. Inclusion complexes with cyclodextrins and ternary solid dispersions have also demonstrated significant improvements in solubility and oral bioavailability.
Q2: What kind of bioavailability improvement can I expect with these formulations?
A2: The improvement can be substantial. For instance, crocetin-cyclodextrin inclusion complexes have been shown to increase the relative oral bioavailability by approximately 3 to 4 times in rats. Ternary solid dispersions of crocetin have resulted in an almost 9-fold increase in Cmax and a 4.3-fold increase in AUC (Area Under the Curve) in rats compared to untreated crocetin.
Q3: Are there any commercially available crocetin formulations with enhanced bioavailability?
A3: While research on enhanced bioavailability formulations is extensive, most are still in the preclinical development stage. For in vivo studies, researchers typically need to prepare these formulations in the laboratory.
Q4: How does crocetin exert its biological effects at a molecular level?
A4: Crocetin has been shown to modulate several key signaling pathways. It can activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation. It also influences the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.
Q5: What are some common challenges in conducting animal studies with crocetin?
A5: Beyond the primary challenge of low bioavailability, researchers may face issues with the stability of the formulation during administration and storage. The light and heat sensitivity of crocetin requires careful handling. Additionally, ensuring consistent dosing and reproducible results across different batches of a formulation can be challenging.
Quantitative Data on Crocetin Bioavailability Enhancement
The following tables summarize the pharmacokinetic parameters of different crocetin formulations from in vivo studies in rats.
Table 1: Pharmacokinetic Parameters of Crocetin Ternary Solid Dispersion in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-12h) (µg/mL·h) | Relative Bioavailability (%) |
| Untreated Crocetin | 5.918 ± 1.388 | 1.0 | 44.309 ± 7.264 | 100 |
| Crocetin Ternary Solid Dispersion | 52.789 ± 12.441 | 0.5 | 191.748 ± 35.043 | 432.7 |
Table 2: Pharmacokinetic Parameters of Crocetin-Cyclodextrin Inclusion Complexes in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng/mL·h) | Relative Bioavailability (%) |
| Free Crocetin | 289.7 ± 56.4 | 2.0 | 1543.2 ± 312.8 | 100 |
| Crocetin/α-CD IC | 876.5 ± 154.3 | 1.0 | 4567.8 ± 789.1 | ~296 |
| Crocetin/HP-β-CD IC | 1023.4 ± 201.7 | 0.75 | 5890.1 ± 987.6 | ~382 |
| Crocetin/γ-CD IC | 1154.2 ± 234.5 | 0.5 | 6234.5 ± 1023.4 | ~404 |
Experimental Protocols
Protocol 1: Preparation of Crocetin-Cyclodextrin Inclusion Complexes (Ultrasonic Method)
This protocol describes the preparation of crocetin inclusion complexes with α-CD, HP-β-CD, and γ-CD.
Materials:
-
trans-Crocetin (≥98% purity)
-
α-Cyclodextrin (α-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or γ-Cyclodextrin (γ-CD)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Distilled water
-
Ultrasonicator
-
Freeze-dryer
Procedure:
-
Prepare Crocetin Solution: Dissolve trans-crocetin in 0.1 M NaOH to create a stock solution.
-
Prepare Cyclodextrin (B1172386) Solution: Suspend the chosen cyclodextrin (α-CD, HP-β-CD, or γ-CD) in distilled water.
-
Form the Complex:
-
Add the crocetin solution dropwise to the cyclodextrin solution with a molar ratio of crocetin to CD of 1:3.
-
Sonicate the mixed solution for 3 hours.
-
-
Adjust pH and Filter:
-
Adjust the pH of the solution to 4.5 using 0.1 M HCl.
-
Filter the solution through a 0.22 µm microporous filter membrane.
-
-
Lyophilization: Freeze-dry the filtrate to obtain the solid crocetin-cyclodextrin inclusion complex powder.
Characterization:
-
Encapsulation Efficiency (EE): Determine the crocetin concentration in the complex using HPLC at a detection wavelength of 424 nm. The EE can be calculated using the formula: EE (%) = (Amount of encapsulated crocetin / Total amount of crocetin added) x 100
Protocol 2: Preparation of Crocetin-Loaded Solid Lipid Nanoparticles (Hot Microemulsion Technique)
This protocol is adapted from a method for preparing quercetin-loaded SLNs and can be applied to crocetin.
Materials:
-
Crocetin
-
Solid lipid (e.g., Precirol ATO 5)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80, Ethanol)
-
Distilled water
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Prepare the Lipid Phase: Melt the solid lipid at a temperature above its melting point. Dissolve the crocetin in the molten lipid.
-
Prepare the Aqueous Phase: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Form the Emulsion:
-
Add the hot aqueous phase to the hot lipid phase under high-speed homogenization or ultrasonication for a specified time (e.g., 10-15 minutes) to form a hot oil-in-water nanoemulsion.
-
-
Nanoparticle Formation:
-
Quickly disperse the hot nanoemulsion into cold water (2-4°C) under continuous stirring.
-
The rapid cooling of the nanoemulsion causes the lipid to solidify, forming the SLNs with crocetin encapsulated within the core.
-
-
Purification: The SLN suspension can be purified by centrifugation or dialysis to remove unencapsulated crocetin and excess surfactant.
Protocol 3: Preparation of Crocetin Ternary Solid Dispersion (Solvent Evaporation Method)
This protocol provides a general guideline for preparing a ternary solid dispersion of crocetin.
Materials:
-
Crocetin
-
Hydrophilic carrier (e.g., Soluplus®, PVP K30, PEG 6000)
-
Alkalizer (e.g., Meglumine)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve crocetin, the hydrophilic carrier, and the alkalizer in a suitable organic solvent. The ratios of the components should be optimized based on preliminary studies.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven at a specific temperature for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling and Sieving: The dried solid dispersion can be milled and sieved to obtain a powder with a uniform particle size.
Visualizations
Experimental Workflow for Crocetin Formulation
Caption: Workflow for crocetin formulation and in vivo evaluation.
Crocetin's Effect on the PI3K/Akt Signaling Pathway
Caption: Crocetin activates the PI3K/Akt pathway, promoting cell survival.
Crocetin's Effect on the p38 MAPK Signaling Pathway
Caption: Crocetin activates the p38 MAPK pathway, leading to therapeutic effects.
References
- 1. Crocetin as New Cross-Linker for Bioactive Sericin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin and related oxygen diffusion‐enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Crocetin Extraction from Plant Material
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of crocetin (B7823005) from plant materials such as saffron (Crocus sativus) and gardenia (Gardenia jasminoides).
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for crocetin extraction?
A1: The most common natural sources for crocetin are the dried stigmas of Crocus sativus L. (saffron) and the fruit of Gardenia jasminoides J. Ellis.[1][2] While saffron is a well-known source, it is an expensive raw material.[1] Gardenia jasminoides is often used for industrial production due to its high yield, lower cost, and high content of crocetin precursors.[1]
Q2: Is crocetin directly extracted from the plant material?
A2: No, crocetin is typically not extracted directly. The primary target compounds for extraction are crocins, which are water-soluble glycosyl esters of crocetin.[3] Crocetin is then obtained by the hydrolysis of these extracted crocins, a process that removes the sugar moieties.
Q3: What is the main challenge regarding crocetin's solubility?
A3: A significant challenge is crocetin's poor solubility in water and most organic solvents. It is, however, soluble in solvents like pyridine (B92270) and dimethyl sulfoxide (B87167) (DMSO). This low solubility can impact both the extraction and purification processes.
Q4: How stable is crocetin during extraction and storage?
A4: Crocetin is a polyunsaturated conjugated acid, which makes it sensitive to heat, light, and pH. It is susceptible to oxidation and isomerization when exposed to these conditions, with the trans-isomer being more stable than the cis-isomer. Therefore, it is recommended to store extracts at low temperatures in a dark environment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your crocetin extraction experiments.
Issue 1: Low Yield of Crocins/Crocetin
Possible Cause 1: Inefficient Solvent Extraction
The choice of solvent significantly impacts the extraction yield of crocins.
-
Solution: High-polarity solvents are generally more effective for extracting crocins. Methanol (B129727) and deionized water have been shown to provide high yields from Gardenia jasminoides floral tissue. Aqueous ethanol (B145695) solutions (e.g., 50-80% ethanol) are also commonly used and are considered safe and environmentally friendly. For saffron, ethanol 80% has been identified as an effective extraction solvent.
Possible Cause 2: Incomplete Hydrolysis of Crocins
To obtain crocetin, the hydrolysis of crocin (B39872) must be complete.
-
Solution 1: Alkaline Hydrolysis: This method involves treating the crocin extract with an alkali to remove the gentiobiose groups.
-
Solution 2: Enzymatic Hydrolysis: This is considered a more environmentally friendly method. Enzymes like β-glucosidase can be used to hydrolyze crocins to crocetin. For instance, Celluclast® 1.5 L has been used for the enzymatic hydrolysis of crocins from gardenia fruit waste.
Possible Cause 3: Degradation of Crocetin
Crocetin can degrade due to exposure to heat, light, or unfavorable pH.
-
Solution: Minimize exposure to high temperatures and light throughout the extraction and purification process. The optimal temperature for solvent extraction is typically in the range of 40-60°C to balance extraction efficiency with crocetin stability. Work in a dark environment or use amber-colored glassware. The pH of the solution can also affect stability, with degradation observed at low pH levels.
Issue 2: Purity of the Final Crocetin Product is Low
Possible Cause 1: Presence of Other Pigments and Compounds
Plant extracts contain a complex mixture of compounds, including other carotenoids, chlorophylls (B1240455) (from leaf material), and iridoid glycosides (in gardenia).
-
Solution 1: Chromatography: Techniques like column chromatography (e.g., with silica (B1680970) gel or Amberlite D140 resin) and preparative thin-layer chromatography (TLC) can be used to separate crocetin from other components.
-
Solution 2: Crystallization: Crocetin can be purified by crystallization from a suitable solvent like dimethylformamide. Recrystallization can further enhance purity.
-
Solution 3: Solid-Phase Extraction (SPE): SPE can be employed for the selective isolation and purification of crocetin from complex mixtures.
Possible Cause 2: Co-extraction of Lipids and Waxes
Low-polarity solvents may co-extract lipids and waxes, which can interfere with purification.
-
Solution: Employ a defatting step prior to the main extraction. This can be done by pre-washing the plant material with a non-polar solvent like hexane.
Data Presentation
Table 1: Comparison of Solvents for Crocin Extraction from Gardenia jasminoides
| Solvent | Relative Yield/Concentration | Reference |
| Methanol | Highest | |
| Deionized Water | High | |
| 50% Ethanol | Optimal for gardenia fruit waste | |
| 56% Ethanol | Optimal for gardenia fruit | |
| 80% Aqueous Ethanol | Better than pure ethanol | |
| Ethyl Acetate | Low | |
| Dichloromethane | Low |
Table 2: Optimized Parameters for Crocin Extraction from Gardenia Fruit using Response Surface Methodology
| Parameter | Optimal Value | Reference |
| Extraction Temperature | 55 °C | |
| Extraction Time | 57 min | |
| Fruit in Solvent | 24% | |
| Ethanol Concentration | 56% |
Experimental Protocols
Protocol 1: General Solvent Extraction of Crocins from Plant Material
This protocol is a generalized procedure based on common laboratory practices.
-
Preparation of Plant Material: Dry the plant material (e.g., gardenia fruit, saffron stigmas) and grind it into a fine powder.
-
Extraction:
-
Soak a known weight of the powdered material (e.g., 5.0 g) in a suitable solvent (e.g., 200 mL of methanol or 50% ethanol).
-
Allow the mixture to stand for a specified period (e.g., 48 hours) with occasional stirring.
-
-
Filtration: Separate the extract from the plant debris by filtration using filter paper.
-
Solvent Evaporation: Remove the solvent from the filtrate under vacuum using a rotary evaporator to obtain the crude crocin extract.
Protocol 2: Alkaline Hydrolysis of Crocins to Crocetin
This protocol describes a common method for obtaining crocetin from a crocin extract.
-
Dissolving the Extract: Dissolve the crude crocin extract in an appropriate solvent.
-
Alkaline Treatment: Add an alkali solution (e.g., potassium hydroxide) to the extract and heat to facilitate hydrolysis.
-
Acidification: After hydrolysis, acidify the solution to precipitate the crocetin.
-
Purification: The crude crocetin precipitate can then be further purified using methods like recrystallization or chromatography.
Protocol 3: Enzymatic Hydrolysis of Crocins
This protocol outlines a greener approach to crocetin production.
-
Enzyme Selection: Choose a suitable enzyme preparation with β-glucosidase activity, such as Celluclast® 1.5 L.
-
Reaction Setup:
-
Dissolve the crocin extract in a citrate (B86180) buffer (e.g., 0.1 M, pH 5.0).
-
Add the enzyme solution to the crocin solution (a 2:1 ratio of crocin solution to enzyme has been shown to be effective).
-
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 50 °C) for a sufficient duration (e.g., 16 hours) to allow for complete hydrolysis.
-
Crocetin Isolation: After the reaction, isolate the resulting crocetin using appropriate purification techniques.
Visualizations
Caption: Workflow for Crocetin Extraction and Purification.
Caption: Troubleshooting Low Crocetin Yield.
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocin: Functional characteristics, extraction, food applications and efficacy against brain related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Purity Preparation of Enzyme Transformed Trans-Crocetin Reclaimed from Gardenia Fruit Waste - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crocetin Experimental Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with crocetin (B7823005). This resource provides detailed guidance to help you prevent crocetin degradation during your experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is crocetin and why is it inherently unstable?
Crocetin is a natural carotenoid dicarboxylic acid (C₂₀H₂₄O₄) that is the core aglycone of crocins, the compounds responsible for the color of saffron.[1][2] Its structure consists of a long polyunsaturated chain of conjugated double bonds with a carboxylic acid group at each end.[1][3] This conjugated system is responsible for its biological activity and color, but it also makes the molecule highly susceptible to degradation from exposure to heat, light, and certain pH conditions.[3][4] Degradation often involves oxidation and trans-to-cis isomerization, which can alter its chemical properties and reduce its biological efficacy.[3][5]
Q2: What are the primary factors that cause crocetin degradation in a laboratory setting?
The main factors that contribute to the degradation of crocetin during experiments are exposure to light, elevated temperatures, oxygen, and non-optimal pH levels.[3][6] As a carotenoid, crocetin is particularly sensitive to photo-oxidation. Direct exposure to light and heat can induce isomerization from the more stable trans-form to the less stable cis-form, as well as cause oxidative cleavage of the molecule.[3][7]
Q3: What are the best practices for storing solid crocetin and its solutions?
To ensure long-term stability, both solid crocetin and stock solutions should be stored under conditions that minimize exposure to degradative factors. Improper storage is a major source of experimental inconsistency.
| Parameter | Solid Crocetin | Crocetin in Solution | Rationale | Source |
| Temperature | -20°C | -20°C or -80°C | Minimizes thermal degradation and oxidation rates. | [1] |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials or wrap in foil) | Prevents photo-oxidation and photo-isomerization. | [6][8] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Store under inert gas (Argon or Nitrogen) | Reduces oxidative degradation. | [9] |
| Container | Airtight, opaque glass or metal containers | Airtight, amber glass vials with tight-fitting caps | Prevents exposure to oxygen and light. | [10] |
| Shelf-life | Can remain stable for at least 2 years under optimal conditions. | Shorter than solid form; prepare fresh or use within a short period. | Solvents can facilitate degradation pathways. | [1] |
Q4: Which solvents are recommended for dissolving crocetin, and are there any to avoid?
Crocetin's solubility is a critical factor in experimental design. It is poorly soluble in water and most organic solvents.[4] It is soluble in organic bases like pyridine (B92270) and, more commonly in a lab setting, dimethyl sulfoxide (B87167) (DMSO).[1][4] For aqueous solutions, its solubility is very low (e.g., ~20 μM at pH 8.0).[1] When preparing stock solutions, dissolving crocetin in a small amount of DMSO first is a common practice before further dilution in aqueous media like cell culture medium or buffers. Avoid prolonged exposure to acidic conditions, as low pH can accelerate degradation.[6]
Q5: How can I accurately measure the concentration of my crocetin solutions?
High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode-Array Detector (DAD) is the most reliable method for separating, identifying, and quantifying crocetin and its isomers.[11][12] UV-Visible spectrophotometry can also be used for a more straightforward, albeit less specific, concentration measurement.
| Method | Parameter | Typical Value | Source |
| HPLC-UV/Vis | Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | [11][13] |
| Mobile Phase | Methanol/Water/Acid (e.g., 85:14.5:0.5 v/v/v Acetic Acid) | [13][14] | |
| Flow Rate | 0.8 - 1.0 mL/min | [11][13] | |
| Detection Wavelength | 423 - 440 nm | [11][13] | |
| UV-Vis | Max Absorbance (λmax) | In methanol: ~436 nm and ~464 nm | [13] |
| In various solvents: ~427-440 nm | [11] |
Troubleshooting Guides
Problem 1: My crocetin solution is rapidly losing its yellow-orange color.
This is a clear visual indicator of crocetin degradation. The color is directly related to the conjugated double-bond system, which is disrupted upon degradation.
Caption: Troubleshooting workflow for crocetin color loss.
Problem 2: I am observing high variability and poor reproducibility in my experimental results.
Inconsistent results are often traced back to inconsistent concentrations of the active compound due to degradation.
-
Audit Your Handling Protocol: Are all users following the exact same procedure for thawing, diluting, and adding crocetin to the experiment? Small variations in light or temperature exposure can cause significant differences.
-
Quantify Before Use: If possible, run a quick UV-Vis scan or an HPLC check on your working solution immediately before starting a critical experiment to confirm its concentration and integrity.
-
Prepare Fresh Solutions: The most effective way to ensure consistency is to prepare fresh crocetin solutions for each experiment from a properly stored solid stock.[1]
-
Consider Stabilizers: For longer-term experiments, investigate stabilizing agents. Encapsulating crocetin in cyclodextrins has been shown to significantly improve its stability against heat, light, and moisture.[15][16] Another advanced method involves stabilization through adsorption onto synthetic clays.[17]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stabilized Crocetin Stock Solution
This protocol outlines the steps for preparing a crocetin stock solution in DMSO, minimizing degradation.
-
Preparation: Work in a dimly lit area or under a yellow light. Pre-chill all tubes and pipette tips.
-
Weighing: Weigh the required amount of solid crocetin (stored at -20°C in the dark) using a calibrated microbalance. Perform this step quickly to avoid prolonged exposure to ambient light and temperature.
-
Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO to the solid crocetin to achieve the desired stock concentration (e.g., 10-20 mM).
-
Solubilization: Vortex briefly until fully dissolved. Do not heat the solution to aid dissolution, as this will cause rapid degradation.[18] If solubility is an issue, gentle sonication in a bath at room temperature for a short period can be attempted.
-
Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes in amber, airtight microcentrifuge tubes. Purge the headspace of each tube with an inert gas (e.g., argon) before sealing.
-
Final Storage: Store the aliquots at -80°C in a dark, clearly labeled container.
Protocol 2: Standard HPLC Method for Crocetin Quantification
This protocol provides a general method for quantifying crocetin in solution, adapted from published studies.[13][14]
-
Instrumentation: HPLC system with a C18 reversed-phase column and a UV-Vis or DAD detector.
-
Mobile Phase: Prepare a mobile phase of Methanol, Water, and Acetic Acid in a ratio of 85:14.5:0.5 (v/v/v). Filter and degas the mobile phase before use.
-
Flow Rate: Set the pump flow rate to 0.8 mL/min.
-
Detection: Set the detector wavelength to 423 nm.
-
Sample Preparation: Dilute your crocetin solution in the mobile phase to a concentration that falls within the linear range of your calibration curve. Protect the sample from light in the autosampler.
-
Standard Curve: Prepare a series of crocetin standards of known concentrations (from a freshly prepared, quantified stock) and run them to generate a standard curve for accurate quantification.
-
Injection Volume: 10-20 µL.
-
Analysis: The retention time for crocetin will need to be determined using a pure standard. Integrate the peak area and calculate the concentration based on the linear regression of your standard curve.
Workflow for Experiments Involving Crocetin
This diagram illustrates a logical workflow to minimize degradation throughout an experimental process.
Caption: Recommended experimental workflow for handling crocetin.
References
- 1. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 4. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes of Crocin and Other Crocetin Glycosides in Saffron Through Cooking Models, and Discovery of Rare Crocetin Glycosides in the Yellow Flowers of Freesia Hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New findings in the metabolism of the saffron apocarotenoids, crocins and crocetin, by the human gut microbiota - Food & Function (RSC Publishing) DOI:10.1039/D4FO02233E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. saffronbenefits.net [saffronbenefits.net]
- 11. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. An easy way for the hydrolysis, pre-concentration, and chemical stabilization of crocetin from saffron powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crocetin Dosage for Cell Culture Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crocetin (B7823005) in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for crocetin in cell culture experiments?
A1: The effective concentration of crocetin is highly dependent on the cell line and the biological endpoint being measured. Based on published studies, a broad starting range to consider is 10 µM to 200 µM. For sensitive assays like anti-angiogenesis in HUVECs, concentrations of 10-40 µM have been shown to be effective.[1][2] For cytotoxicity assays in cancer cell lines, higher concentrations, from 25 µM up to 400 µM, are often tested.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare a crocetin stock solution?
A2: Crocetin has poor solubility in water and most organic solvents.[5] The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM, 20 mM, or 60 mM) in DMSO. Store the stock solution at -20°C. Always dilute the stock solution with your cell culture medium to the final desired concentration immediately before use.
Q3: What is the maximum permissible DMSO concentration in the final culture medium?
A3: High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in your cell culture medium should generally not exceed 0.5% (v/v). It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your crocetin-treated cells.
Q4: How stable is crocetin in cell culture medium?
A4: Crocetin is sensitive to light, heat, and pH. Its long chain of conjugated double bonds makes it susceptible to oxidation and isomerization from the more stable trans-form to the cis-form. It is recommended that solutions be freshly prepared for each experiment. One study noted less than 15% loss of crocetin over 2 hours at 37°C in a cell culture medium. To minimize degradation, protect all crocetin solutions from light.
Q5: What are typical incubation times for crocetin treatment?
A5: Incubation times can vary significantly depending on the assay. For signaling pathway studies (e.g., phosphorylation events), short pre-treatment times of a few hours may be sufficient. For cell viability, proliferation, or gene expression assays, longer incubation periods of 24, 48, or 72 hours are common to observe significant effects. The effect of crocetin is often time-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of Crocetin in Culture Medium | Low aqueous solubility of crocetin. | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically <0.5%). Prepare fresh dilutions from a high-concentration DMSO stock for each experiment. Briefly vortex or sonicate the diluted solution before adding it to the cells. Consider using formulation strategies like inclusion complexes with cyclodextrins to enhance solubility. |
| High Cell Death in Vehicle Control Group | DMSO toxicity. | Reduce the final DMSO concentration in the culture medium. Ensure the concentration is below the toxic threshold for your specific cell line (generally <0.5%, but can be lower for sensitive cells). |
| Inconsistent or Not Reproducible Results | Degradation of crocetin. | Crocetin is sensitive to light and heat. Prepare fresh working solutions from a frozen DMSO stock for every experiment. Protect stock and working solutions from light by using amber tubes or wrapping tubes in foil. Minimize the time the crocetin solution is kept at room temperature or in the 37°C incubator. |
| No Observed Effect at Expected Concentrations | Cell line resistance or inappropriate assay conditions. | Verify the concentration range with a dose-response experiment. Increase the incubation time (e.g., from 24h to 48h or 72h). Confirm the purity and integrity of your crocetin compound. Ensure the chosen assay is sensitive enough to detect the expected biological activity. |
| Unexpected Morphological Changes in Cells | Cytotoxicity at the tested concentration. | Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the IC50 value for your cell line. Use concentrations well below the IC50 for non-cytotoxic mechanistic studies. Observe cells at multiple time points to distinguish between specific effects and general toxicity. |
Data Summary Tables
Table 1: Reported Effective Concentrations of Crocetin in Cell Culture
| Cell Line / Model | Biological Effect | Effective Concentration Range | Citation |
| HUVECs | Inhibition of cell migration & tube formation | 10 - 40 µM | |
| KYSE-150 (Esophageal Cancer) | Inhibition of proliferation | 25 - 200 µmol/l | |
| HeLa (Cervical Cancer) | Inhibition of COX-2 expression | 1 - 100 µM | |
| A2780 (Ovarian Cancer) | Inhibition of proliferation | IC50: 183 µM | |
| A2780-RCIS (Resistant Ovarian Cancer) | Inhibition of proliferation | IC50: 316 µM |
Table 2: Reported Cytotoxicity (IC50) of Crocetin
| Cell Line | Assay Duration | IC50 Value | Citation |
| HUVECs | 24 h | 372.6 µM | |
| A2780 (Ovarian Cancer) | 48 h | 183 ± 7 µM | |
| A2780-RCIS (Resistant Ovarian Cancer) | 48 h | 316 ± 9 µM | |
| A549 (Lung Cancer) | Not Specified | 114.0 ± 8.0 µmol |
Experimental Protocols
Protocol 1: Preparation of Crocetin Stock and Working Solutions
-
Materials :
-
Crocetin powder (trans-isomer recommended)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Sterile cell culture medium
-
-
Stock Solution Preparation (e.g., 20 mM) :
-
Under sterile conditions, weigh out the appropriate amount of crocetin powder. The molecular weight of crocetin is 328.4 g/mol .
-
Dissolve the powder in anhydrous DMSO to achieve a 20 mM concentration. For example, dissolve 3.284 mg of crocetin in 500 µL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be required.
-
Aliquot the stock solution into sterile, light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation :
-
Thaw one aliquot of the stock solution immediately before use. Protect from light.
-
Perform serial dilutions of the DMSO stock with sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For the vehicle control, prepare a mock dilution using only DMSO and culture medium to match the highest solvent concentration used in the crocetin-treated samples.
-
Protocol 2: General Cytotoxicity Assay using MTT
-
Cell Seeding : Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Treatment : Remove the old medium and add fresh medium containing various concentrations of crocetin (e.g., 12.5, 25, 50, 100, 200 µM). Include untreated controls and vehicle (DMSO) controls.
-
Incubation : Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add MTT solution (e.g., 0.5 mg/ml in PBS) to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization : Carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis : Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing crocetin dosage.
Caption: Key signaling pathways modulated by crocetin.
Caption: Troubleshooting logic for crocetin experiments.
References
- 1. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 2. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The effects of crocetin, extracted from saffron, in chemotherapy against the incidence of multiple drug resistance phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting crocetin solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to crocetin's solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of crocetin (B7823005)?
A1: Crocetin has very poor solubility in water. Its polyunsaturated dicarboxylic acid structure makes it inherently hydrophobic.[1][2] The aqueous solubility of trans-crocetin at 25°C is approximately 1.23 µg/mL.[1][3] In a phosphate (B84403) buffer solution at pH 6.8, the solubility is slightly higher, around 1.84 ± 0.11 mg/L.[1]
Q2: In which organic solvents is crocetin soluble?
A2: Crocetin exhibits limited solubility in most common organic solvents. However, it is partially soluble in dimethyl sulfoxide (B87167) (DMSO) and pyridine.[1][4][5] For experimental purposes, DMSO is the most commonly used organic solvent to prepare stock solutions of crocetin.[6][7]
Q3: How does pH affect the solubility of crocetin?
A3: As a dicarboxylic acid, crocetin's solubility is pH-dependent. It shows increased solubility in alkaline aqueous solutions.[5][8] Specifically, it becomes more soluble at a pH above 9.0.[5][8] The acidic nature of crocetin means that in its protonated form at lower pH, it is less soluble.
Q4: My crocetin solution appears to be degrading. What are the stability concerns?
A4: Crocetin is sensitive to light, heat, and pH.[4][5] Exposure to these elements can lead to oxidation and isomerization from the more stable trans-form to the cis-form.[4] Therefore, it is crucial to protect crocetin solutions from light and heat. It is recommended to prepare fresh solutions for each experiment and store any stock solutions in the dark at low temperatures (e.g., -20°C).[6]
Troubleshooting Guide
Issue: Precipitate forms when diluting a crocetin-DMSO stock solution in an aqueous buffer or cell culture medium.
Cause: This is a common issue due to the poor aqueous solubility of crocetin. When the DMSO stock is diluted in an aqueous medium, the crocetin concentration may exceed its solubility limit in the final solution, causing it to precipitate out.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally 0.5% or lower, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.
-
Use of Pluronic F-68: For in vitro studies, a small amount of Pluronic F-68, a non-ionic surfactant, can be added to the aqueous medium to help maintain crocetin's solubility.
-
Complexation with Cyclodextrins: For a more robust solution, consider forming an inclusion complex with cyclodextrins, which can dramatically increase aqueous solubility.[8]
Issue: Low bioavailability or poor in vivo efficacy is observed.
Cause: The poor aqueous solubility of crocetin directly impacts its bioavailability, limiting its absorption and therapeutic effectiveness in vivo.
Solutions:
-
Formulation with Cyclodextrins: Encapsulating crocetin in cyclodextrins (like α-CD, HP-β-CD, or γ-CD) can increase its aqueous solubility by 6,500 to 10,000 times and significantly improve its oral bioavailability by approximately 3-4 times.[8][9]
-
Nanoparticle Drug Delivery Systems: Encapsulating crocetin into nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can improve its pharmacokinetic profile and overcome limitations of the native drug.[4]
-
Salt Formation: Preparing a salt of crocetin, such as sodium crocetinate, can improve its water solubility and bioavailability.[4]
Data Summary
Table 1: Solubility of Crocetin in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 1.23 µg/mL | [1][3] |
| Phosphate Buffer (pH 6.8) | 25 | 1.84 ± 0.11 mg/L | [1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Partially Soluble | [1][4][5] |
| Pyridine | Not Specified | Partially Soluble | [4][5] |
| Alkaline Aqueous Solutions (pH > 9.0) | Not Specified | Partially Soluble | [5][8] |
Table 2: Effect of Cyclodextrin (B1172386) Complexation on Crocetin Solubility
| Cyclodextrin Type | Method | Solubility Enhancement | Reference |
| α-CD, HP-β-CD, γ-CD | Ultrasonic Method | 6,500 - 10,000 times | [8][9] |
| β-cyclodextrin-based nanosponges | Not Specified | Elevated to 7.27 ± 1.11 µg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a Crocetin Stock Solution in DMSO for Cell Culture
Objective: To prepare a concentrated stock solution of crocetin in DMSO for use in in vitro experiments.
Materials:
-
Crocetin powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of crocetin powder and place it into a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).[6][7]
-
Vortex the tube vigorously to dissolve the crocetin. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Once fully dissolved, the stock solution can be stored at -20°C, protected from light.
-
When preparing working solutions, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Preparation of Crocetin-Cyclodextrin Inclusion Complexes
Objective: To enhance the aqueous solubility of crocetin by forming an inclusion complex with cyclodextrins using an ultrasonic method.
Materials:
-
Crocetin powder
-
α-cyclodextrin (α-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or γ-cyclodextrin (γ-CD)
-
Distilled water
-
Ultrasonic bath
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., α-CD, HP-β-CD, or γ-CD).
-
Add crocetin powder to the cyclodextrin solution. The molar ratio of crocetin to cyclodextrin should be optimized, but a 1:3 ratio can be a starting point.
-
Place the mixture in an ultrasonic bath and sonicate until the crocetin is fully encapsulated. The time required will depend on the specific equipment and concentrations used.
-
After sonication, filter the solution to remove any un-complexed crocetin.
-
Freeze-dry the filtrate to obtain a solid powder of the crocetin-cyclodextrin inclusion complex.
-
The resulting powder can be readily dissolved in aqueous solutions for experiments.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Crocin from saffron ameliorates allergic airway inflammation through NF-κB, IL-17, and Nrf2/HO-1 signaling pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Characterization of a Nano-Inclusion Complex of Quercetin with β-Cyclodextrin and Its Potential Activity on Cancer Cells [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
Crocetin Formulation Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of crocetin (B7823005) in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of crocetin in formulations?
Crocetin is a polyunsaturated dicarboxylic acid with a long chain of conjugated double bonds, making it inherently susceptible to degradation from several environmental factors.[1][2][3] The primary contributors to its instability are:
-
Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and isomerization of the crocetin molecule, leading to a loss of its biological activity.[1][2][4]
-
Heat: Elevated temperatures accelerate the rate of chemical degradation and thermal decomposition.[1][4][5] The trans-isomer of crocetin, which is more stable, can convert to the less stable cis-form upon heating.[1]
-
pH: Crocetin's stability is highly dependent on the pH of the formulation. It exhibits greater stability in weakly acidic to neutral conditions, while highly acidic or alkaline environments can lead to rapid degradation.[1][4][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the conjugated double bond system, which is a key feature of crocetin's chemical structure and biological activity.[5][6]
Q2: My crocetin formulation is showing a rapid loss of color. What is the likely cause and how can I prevent it?
A rapid loss of the characteristic yellow-orange color of crocetin is a strong indicator of its degradation. The most common cause is exposure to light and/or high temperatures. The color is due to the conjugated double bond system, and when this system is disrupted through oxidation or isomerization, the color fades.
Troubleshooting Steps:
-
Protect from Light: Store all crocetin-containing solutions and formulations in amber-colored vials or wrap containers in aluminum foil to block light.[4] Conduct all experimental manipulations under low-light conditions or using light sources with appropriate filters.
-
Control Temperature: Store formulations at refrigerated (2-8 °C) or frozen temperatures to minimize thermal degradation.[6] Avoid repeated freeze-thaw cycles.
-
Optimize pH: Ensure the pH of your formulation is within the optimal range for crocetin stability. Studies have shown that a weakly acidic medium (around pH 5) can provide satisfactory stability.[6]
-
Deoxygenate Solvents: For liquid formulations, sparging solvents with an inert gas like nitrogen or argon before use can help to remove dissolved oxygen and reduce oxidative degradation.
-
Add Antioxidants: Consider the addition of antioxidants to your formulation. Ascorbic acid has been shown to have a positive effect on crocetin stability.[6]
Q3: I am struggling with the poor aqueous solubility of crocetin. How can I improve it while also enhancing its stability?
Crocetin's poor water solubility is a significant challenge in formulation development.[1][4] Several advanced formulation strategies can simultaneously improve solubility and protect the molecule from degradation.
Recommended Approaches:
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating crocetin within cyclodextrin molecules can dramatically increase its aqueous solubility and provide a protective environment against light, heat, and oxidation.[4][7][8][9]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can protect crocetin from the external environment and improve its bioavailability.
-
Solid Lipid Nanoparticles (SLNs): SLNs are solid lipid-based nanoparticles that can encapsulate lipophilic molecules like crocetin, offering controlled release and enhanced stability.[10]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes that can improve the solubility and stability of crocetin.[11][12]
Below is a diagram illustrating the relationship between crocetin's instability factors and the corresponding stabilization strategies.
Quantitative Data on Stabilization Techniques
The following table summarizes the effectiveness of various techniques in enhancing the stability and solubility of crocetin.
| Stabilization Method | Key Parameters | Results | Reference |
| Cyclodextrin Inclusion Complexes | Encapsulation Efficiency | ~90% | [4][8] |
| Solubility Improvement | 6,500-10,000 times higher than pure crocetin | [4][7][8] | |
| Thermal Stability (60°C for 10 days) | ≥ 90% retention (vs. 80% for pure crocetin) | [4] | |
| Light Stability (4500 ± 500 lx) | ≥ 85% retention | [4] | |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation Efficiency | 80% | [10] |
| Physical Stability (TSI value) | Lower (more stable) than unloaded SLNs | [10] | |
| Nanoemulsions | Particle Size | 20-200 nm | [12] |
| Stability | Can produce stable nanoemulsions | [13] | |
| Zein (B1164903) Encapsulation | Encapsulation Efficiency (Crocin) | Up to 97% | [14][15] |
| Photostability (Crocin) | Significantly increased upon encapsulation | [14][15] | |
| Thermal/pH Stability (Crocin) | 67.23% loss in encapsulated form vs. 98% loss in non-encapsulated form (75°C, acetic acid, 15h) | [14][15] |
Detailed Experimental Protocols
Protocol 1: Preparation of Crocetin-Cyclodextrin Inclusion Complexes (Ultrasonic Method)
This protocol describes the preparation of crocetin inclusion complexes with cyclodextrins (e.g., α-CD, HP-β-CD, γ-CD) to enhance its solubility and stability.[4][7][8]
Materials:
-
Crocetin
-
Cyclodextrin (α-CD, HP-β-CD, or γ-CD)
-
Distilled water or appropriate buffer
-
Methanol (for analysis)
-
Ultrasonic bath/sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Cyclodextrin Solution: Dissolve the desired amount of cyclodextrin in distilled water or buffer with constant stirring to obtain a clear solution. The molar ratio of crocetin to cyclodextrin will need to be optimized for your specific application.
-
Addition of Crocetin: Slowly add crocetin powder to the cyclodextrin solution while stirring continuously.
-
Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes). The ultrasonic energy facilitates the inclusion of the crocetin molecule into the cyclodextrin cavity.
-
Equilibration: After sonication, continue to stir the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure the formation of a stable inclusion complex.
-
Separation and Drying: Centrifuge the suspension to remove any uncomplexed crocetin. The supernatant containing the crocetin-cyclodextrin inclusion complex can then be freeze-dried to obtain a stable powder.
Workflow Diagram:
Protocol 2: Preparation of Crocetin-Loaded Solid Lipid Nanoparticles (Solvent Diffusion Method)
This protocol outlines the preparation of crocetin-loaded SLNs to improve stability and provide controlled release.[10]
Materials:
-
Crocetin
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (distilled water)
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer
Procedure:
-
Preparation of Organic Phase: Dissolve crocetin and the solid lipid in a suitable organic solvent. Heat the mixture slightly if necessary to ensure complete dissolution.
-
Preparation of Aqueous Phase: Dissolve the surfactant in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication. This will form a coarse oil-in-water emulsion.
-
Solvent Diffusion: Continue stirring the emulsion at a lower speed. The organic solvent will diffuse into the aqueous phase, leading to the precipitation of the lipid as solid nanoparticles, entrapping the crocetin within.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove the organic solvent and excess surfactant.
-
Storage: Store the final SLN dispersion at a low temperature and protected from light.
Workflow Diagram:
References
- 1. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Nanoencapsulation of crocin in double-layer emulsions for improved stability and enhanced efficacy against depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stabilization of a saffron extract through its encapsulation within electrospun/electrosprayed zein structures [agris.fao.org]
Technical Support Center: Overcoming Autofluorescence with Crocetin Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing crocetin-based fluorescent probes. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the common challenge of autofluorescence in your experiments, ensuring high-quality and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a significant issue when using crocetin (B7823005) probes?
Q2: What are the common sources of autofluorescence in my samples?
Autofluorescence originates from various endogenous molecules within the cell or tissue. The primary culprits include:
-
Metabolic cofactors: NADH and flavins are major sources, particularly in metabolically active cells.
-
Structural proteins: Collagen and elastin, abundant in connective tissues, exhibit strong autofluorescence.
-
Aging pigments: Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in aging cells and is highly fluorescent across a broad spectrum.
-
Fixatives: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue.
Q3: How do I know if the background in my images is due to autofluorescence?
A simple and effective way to check for autofluorescence is to prepare a control sample that has gone through all the preparation steps (fixation, permeabilization, etc.) but has not been labeled with the crocetin probe. If you observe significant fluorescence in this unstained control when imaging with the same settings used for your labeled samples, then autofluorescence is a likely contributor to your background signal.
Troubleshooting Guide: High Background & Low Signal-to-Noise
High background fluorescence is a common problem that can obscure the specific signal from your crocetin probe. Here are several strategies to address this issue, ranging from simple procedural changes to more advanced techniques.
Strategy 1: Chemical Quenching of Autofluorescence
Certain chemical treatments can reduce or eliminate autofluorescence from specific sources, particularly lipofuscin. Sudan Black B is a widely used quenching agent.
Experimental Protocol: Sudan Black B Treatment
-
Sample Preparation: Complete your standard crocetin probe staining protocol, including any fixation, permeabilization, and washing steps.
-
Prepare Quenching Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filtered to remove any particulates.
-
Incubation: Immerse your slides or coverslips in the Sudan Black B solution for 10-20 minutes at room temperature in a humidified chamber to prevent drying.
-
Washing: Gently wash the samples three times for 5 minutes each in phosphate-buffered saline (PBS) to remove excess Sudan Black B.
-
Mounting and Imaging: Mount your samples with an appropriate mounting medium and proceed to imaging.
Troubleshooting Flow for Chemical Quenching
Caption: A logical workflow for diagnosing and treating autofluorescence with Sudan Black B.
Strategy 2: Photobleaching
Photobleaching involves intentionally exposing the sample to intense light to destroy the fluorescent molecules causing the background signal before imaging your crocetin probe. This technique is particularly effective when the autofluorescent species are less photostable than your probe.
Experimental Protocol: Pre-acquisition Photobleaching
-
Sample Preparation: Prepare your crocetin-labeled samples and have them ready on the microscope stage.
-
Select Bleaching Wavelength: Choose a wavelength that excites the autofluorescence but ideally not your crocetin probe. A broad-spectrum light source or a laser line in the UV or blue range (e.g., 405 nm or 488 nm) is often effective.
-
Expose to High-Intensity Light: Before incubating with your crocetin probe, expose the sample to the chosen light source at high intensity. The duration can range from a few minutes to a couple of hours, depending on the sample and the light source intensity. It is crucial to optimize this step to maximize autofluorescence reduction without damaging the sample.
-
Stain with Crocetin Probe: After photobleaching, proceed with your standard crocetin probe staining protocol.
-
Image Acquisition: Image your sample using the specific excitation and emission settings for your crocetin probe.
Strategy 3: Spectral Unmixing
If the emission spectrum of your crocetin probe is distinct from the autofluorescence spectrum, you can use spectral unmixing to computationally separate the two signals. This requires a microscope equipped with a spectral detector.
Experimental Protocol: Linear Spectral Unmixing
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: On an unstained control sample, acquire a "lambda stack" (a series of images at different emission wavelengths) to capture the emission profile of the autofluorescence.
-
Crocetin Probe Spectrum: Prepare a sample with a strong crocetin probe signal and minimal background. Acquire a lambda stack to get a clean emission spectrum for your probe.
-
-
Image Experimental Sample: Acquire a lambda stack of your fully stained experimental sample using the same settings.
-
Perform Unmixing: In the microscope software, define the autofluorescence and crocetin probe spectra as the "endmembers". The software will then calculate the contribution of each spectrum to every pixel in your image, generating a new image that shows only the crocetin probe signal.
Signaling Pathway Visualization for Spectral Unmixing
Caption: The workflow of spectral unmixing to isolate the crocetin probe signal.
Quantitative Data Summary
For effective troubleshooting, it's helpful to know the spectral characteristics of common autofluorescent molecules. Crocetin's absorption maximum is around 441 nm.
| Source of Autofluorescence | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Overlap with Crocetin Probes |
| NAD(P)H | 340 - 460 | 440 - 470 | Moderate |
| Flavins | 360 - 520 | 500 - 560 | High |
| Collagen & Elastin | 330 - 400 | 470 - 520 | High |
| Lipofuscin | 345 - 360 | 450 - 650 | Very High (Broad Spectrum) |
| Aldehyde Fixatives | 355 - 435 | 420 - 470 | Moderate |
This table provides a general guide. Actual spectral properties can vary depending on the chemical environment.
By understanding the source of autofluorescence and applying the appropriate mitigation strategies, you can significantly improve the quality of your data when working with crocetin-based probes. For further assistance, please consult your instrument's technical specifications or contact our support team.
References
Technical Support Center: Accurate Crocetin Measurement with HPLC
Welcome to the technical support center for the accurate measurement of crocetin (B7823005) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the precise quantification of crocetin in various samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC column used for crocetin analysis?
A1: The most frequently used columns for crocetin analysis are reversed-phase C18 columns. These columns provide good separation of crocetin from other components in various matrices. For enhanced separation of crocetin isomers, C30 columns are also recommended as they offer better shape selectivity for carotenoids.
Q2: What is the optimal detection wavelength for crocetin?
A2: Crocetin has a maximum absorbance at approximately 423-440 nm. Therefore, setting the UV detector in this range is recommended for the best sensitivity.[1]
Q3: My crocetin peak is tailing. What are the common causes and solutions?
A3: Peak tailing for crocetin, an acidic compound, can be due to several factors:
-
Secondary Interactions: Interaction between the carboxylic acid groups of crocetin and residual silanol (B1196071) groups on the silica-based C18 column can cause tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic or acetic acid) to suppress the ionization of silanol groups and reduce these interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Use a guard column and/or appropriate sample clean-up procedures. Regularly flush the column with a strong solvent.
-
Q4: I am observing inconsistent retention times for crocetin. What could be the issue?
A4: Fluctuating retention times are often due to:
-
Mobile Phase Composition: Inconsistent mixing of mobile phase solvents or degradation of the mobile phase can cause shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Temperature Fluctuations: Changes in column temperature can affect retention time. The use of a column oven is highly recommended to maintain a stable temperature.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times. Ensure the column is adequately equilibrated, especially when using a gradient method.
Q5: What are the key considerations for extracting crocetin from biological matrices like plasma or serum?
A5: When extracting crocetin from plasma or serum, the main challenges are protein removal and minimizing matrix effects. Common methods include:
-
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile (B52724) is used to precipitate proteins, which are then removed by centrifugation. This method has been shown to have high recovery rates for crocetin.[2]
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract by using a C18 cartridge to retain crocetin while other matrix components are washed away. However, it can be more time-consuming and may have lower recovery compared to protein precipitation.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your HPLC analysis of crocetin.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | - Detector lamp is off.- Sample concentration is too low.- Issues with the injector or sample vial. | - Ensure the detector lamp is on and has sufficient energy.- Concentrate the sample or inject a larger volume.- Check the autosampler for proper functioning and ensure the vial contains enough sample. |
| Split Peaks | - Column is clogged or contaminated at the inlet.- Mismatch between the injection solvent and the mobile phase. | - Reverse-flush the column with an appropriate solvent.- If possible, dissolve the sample in the initial mobile phase. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system. | - Degas the mobile phase and purge the pump.- Use high-purity solvents and flush the detector cell.- Check all fittings for leaks. |
| Low Recovery During Extraction | - Inefficient extraction solvent.- Incomplete protein precipitation.- Loss of analyte during solvent evaporation. | - Optimize the extraction solvent system.- Ensure thorough vortexing and sufficient centrifugation time after adding the precipitating solvent.- Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature. |
Experimental Protocols
Protocol 1: Crocetin Extraction from Human Serum by Protein Precipitation
This protocol is adapted from a validated method for crocetin determination in human serum.[2]
Materials:
-
Human serum sample
-
Acetonitrile (HPLC grade)
-
Internal standard solution (e.g., 13-cis retinoic acid in DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
In a microcentrifuge tube, add 100 µL of the human serum sample.
-
Add an appropriate amount of the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the serum proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
Protocol 2: HPLC Analysis of Crocetin
This is a general-purpose HPLC method for the analysis of crocetin.
Instrumentation and Conditions:
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 85:14.5:0.5 v/v/v).[2] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 423 nm.
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Comparison of Extraction Methods for Crocetin from Human Serum
| Parameter | Direct Precipitation | Solid-Phase Extraction (SPE) |
| Mean Recovery | >70% | >60% |
| Linearity Range (µg/mL) | 0.05 - 1.25 | 0.5 - 5 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.5 |
| Intraday Coefficient of Variation (CV) | 0.37 - 2.6% | 0.64 - 5.43% |
| Interday Coefficient of Variation (CV) | 1.69 - 6.03% | 5.13 - 12.74% |
Visualizations
Experimental Workflow for Crocetin Analysis
Caption: A typical workflow for the analysis of crocetin from sample preparation to data analysis.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in crocetin HPLC analysis.
Crocetin's Inhibitory Effect on VEGF Signaling Pathway
Caption: Crocetin inhibits angiogenesis by targeting the VEGFR2 signaling pathway.
References
addressing crocetin toxicity in high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information on addressing potential crocetin (B7823005) toxicity in high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is crocetin and what are its primary research applications?
A1: Crocetin is a natural carotenoid dicarboxylic acid found in the stigmas of the Crocus satvus L. flower (saffron) and the fruits of Gardenia jasminoides.[1][2] It is the aglycone, or non-sugar component, of crocin (B39872).[3][4] Crocetin is investigated for a wide range of pharmacological activities, including neuroprotective, cardioprotective, anticancer, anti-inflammatory, and antioxidant effects.[5] Its potential to enhance oxygen diffusion has also led to research in conditions related to hypoxia.
Q2: Is crocetin toxic at high concentrations?
A2: Yes, like many bioactive compounds, crocetin can exhibit toxic effects at high concentrations. While generally considered to have low toxicity at therapeutic doses, studies have shown that high doses can lead to adverse effects. For instance, daily consumption of saffron (the natural source of crocetin) beyond 5 grams is considered harmful, and doses around 20 grams may be lethal. In cell culture systems, crocetin demonstrates dose- and time-dependent cytotoxicity against various cancer cell lines.
Q3: What are the known mechanisms of crocetin-induced toxicity?
A3: At high concentrations, the mechanisms of crocetin's effects can shift from beneficial to detrimental. One key mechanism is the induction of reactive oxygen species (ROS). While crocetin is known for its antioxidant properties at lower concentrations, at higher levels it can act as a pro-oxidant, leading to oxidative stress, cellular damage, and apoptosis (programmed cell death). Other reported mechanisms include the inhibition of DNA, RNA, and protein synthesis in cancer cells and interference with key signaling pathways.
Q4: How does the toxicity of crocetin compare to its glycoside precursor, crocin?
A4: Crocetin generally exhibits higher cytotoxicity than crocin. For example, one study found crocetin to be approximately 5 to 18 times more cytotoxic than crocin across five different human cancer cell lines. This difference is attributed to their structural variations; the water-soluble crocin is hardly absorbed through the gastrointestinal tract, whereas the less soluble crocetin is rapidly absorbed. In many biological systems, orally administered crocin is hydrolyzed to crocetin, which is then the primary bioactive metabolite.
Q5: What are some reported toxic concentrations and LD50 values?
A5: Toxicity data varies significantly depending on the experimental model (in vitro vs. in vivo) and the route of administration.
-
In Vitro: Crocetin has shown significant cytotoxicity in various cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) often in the micromolar range. For example, an IC50 of 372.6 µM was reported for Human Umbilical Vein Endothelial Cells (HUVECs). In promyelocytic leukemia (HL60) cells, crocetin showed significant cytotoxicity at concentrations as low as 0.8 μM.
-
In Vivo: Animal studies indicate a relatively high LD50 for saffron and its components. The oral LD50 of a saffron decoction (containing crocetin and crocin) in mice was reported as 20.7 g/kg. High doses of crocin (up to 3 g/kg, orally or intraperitoneally) did not cause mortality in mice. However, it's important to note that high doses of saffron (above 5 g/day ) are considered harmful in humans.
Q6: Are there any known developmental or teratogenic effects?
A6: Yes, there is evidence of developmental toxicity at high concentrations. A study using frog (Xenopus) embryos demonstrated that crocetin has teratogenic potential, although it was found to be far less potent than all-trans retinoic acid (ATRA). Administration of high doses of crocin has also been shown to disrupt skeleton formation in mice. Therefore, high doses should be avoided during pregnancy.
Quantitative Toxicity Data
Table 1: In Vivo Toxicity Data for Saffron and its Constituents
| Compound/Extract | Animal Model | Route of Administration | Reported Dose/Value | Outcome | Citation |
| Saffron Decoction | Mouse | Oral | 20.7 g/kg | LD50 | |
| Saffron Extract | Mouse | Oral | 0.1 to 5 g/kg | Non-toxic | |
| Saffron | Human | Oral | > 5 g/day | Harmful | |
| Saffron | Human | Oral | ~20 g/day | Lethal | |
| Crocin | Mouse | Oral / IP | 3 g/kg | No mortality | |
| Crocin | Rat | IP | 180 mg/kg for 21 days | Increased platelets & creatinine, weight reduction |
Table 2: In Vitro Cytotoxicity of Crocetin
| Cell Line | Compound | Concentration | Effect | Citation |
| HeLa (Cervical Cancer) | Crocetin | 1 mmol/L | 3.0-fold increase in Nrf2 activation | |
| HL-60 (Leukemia) | Crocetin | 0.8 µM | Significant cytotoxicity and proliferation inhibition | |
| HUVECs | Crocetin | 372.6 µM | IC50 | |
| HUVECs | Crocetin | 10, 20, 40 µM | Inhibition of cell migration and tube formation | |
| Various Cancer Lines | Crocetin | 0.16–0.61 mmol/L | IC50 Range |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high cell death or low viability in culture. | 1. Crocetin concentration is too high: Exceeding the cytotoxic threshold for the specific cell line. 2. Pro-oxidant effect: At high concentrations, crocetin can induce ROS, leading to oxidative stress and apoptosis. 3. Solvent toxicity: The solvent used to dissolve crocetin (e.g., DMSO) may be at a toxic concentration. | 1. Perform a dose-response curve: Test a wide range of crocetin concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 for your specific cell line. 2. Co-treat with an antioxidant: To test if the toxicity is ROS-mediated, co-administer an antioxidant like N-acetylcysteine (NAC) and observe if cell viability improves. 3. Run a solvent control: Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells. |
| Inconsistent or non-reproducible bioactivity results. | 1. Crocetin degradation: Crocetin is sensitive to light, heat, and pH, which can lead to degradation and loss of activity. 2. Inconsistent stock solution: Variability in the preparation of crocetin stock solutions between experiments. | 1. Protect from light and heat: Prepare solutions under subdued light and store stock solutions in the dark at 4°C (short-term) or -20°C/-80°C (long-term). 2. Standardize preparation: Use a consistent, documented protocol for preparing stock solutions, including the source of crocetin, solvent, and final concentration. Prepare fresh dilutions for each experiment from a stable stock. |
| Precipitation of crocetin observed in culture medium. | 1. Poor aqueous solubility: Crocetin has low solubility in water, which can lead to precipitation in aqueous culture media. 2. Supersaturation: The concentration used exceeds the solubility limit in the medium. | 1. Use a suitable solvent: Dissolve crocetin in a solvent like DMSO or pyridine (B92270) first, then dilute to the final concentration in the culture medium. Ensure the final solvent concentration is low. 2. Check for precipitation: After adding crocetin to the medium, visually inspect for any precipitate before applying it to cells. Consider a brief sonication to aid dissolution. |
| Adverse effects observed in animal models (e.g., weight loss, organ damage). | 1. Dose is too high: The administered dose exceeds the maximum tolerated dose (MTD) for the animal model. 2. Sub-acute toxicity: Repeated administration, even at seemingly safe doses, can lead to cumulative toxicity. | 1. Conduct a dose-ranging study: Determine the MTD in your specific animal model and strain before proceeding with efficacy studies. 2. Monitor animal health: Closely monitor animals for signs of toxicity, such as weight loss, changes in food intake, and behavioral changes. 3. Perform histopathology: At the end of the study, perform histopathological analysis of major organs (liver, kidney, lungs) to check for signs of toxicity. |
Experimental Protocols
Protocol: Assessing Crocetin Cytotoxicity using a Resazurin-based (Alamar Blue) Assay
This protocol provides a method to determine the dose-dependent cytotoxic effect of crocetin on an adherent cancer cell line.
1. Materials:
-
Crocetin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Resazurin sodium salt solution (e.g., Alamar Blue)
-
96-well clear-bottom, black-walled plates (for fluorescence)
-
Adherent cancer cell line of interest
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
2. Procedure:
-
Preparation of Crocetin Stock Solution:
-
Under subdued light, dissolve crocetin powder in sterile DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved.
-
Aliquot the stock solution into small, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in complete medium to a concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's growth rate).
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Crocetin Treatment:
-
Prepare serial dilutions of your crocetin stock solution in complete culture medium. For example, to test a final concentration range of 1 µM to 200 µM, prepare 2X working solutions (2 µM to 400 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-treatment control" (medium only).
-
After 24 hours of incubation, carefully remove the medium from the cells.
-
Add 100 µL of the prepared crocetin dilutions (or control solutions) to the appropriate wells in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
After the incubation period, add 10 µL of the Resazurin solution to each well (including controls).
-
Incubate for 2-4 hours at 37°C, protected from light. The color will change from blue to pink/purple as viable cells metabolize the resazurin.
-
Measure the fluorescence of each well using a plate reader.
-
3. Data Analysis:
-
Average the fluorescence readings for your triplicate wells.
-
Subtract the average fluorescence of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each crocetin concentration relative to the vehicle control:
-
% Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
-
Plot the % Viability against the log of the crocetin concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Visualizations
References
- 1. Crocetin: an agent derived from saffron for prevention and therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crocetin - Wikipedia [en.wikipedia.org]
- 3. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
Crocetin Synthesis: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of crocetin (B7823005) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for crocetin synthesis?
A1: Crocetin can be obtained through three main approaches:
-
Extraction from Natural Sources: Primarily from the stigmas of Crocus sativus (saffron) and the fruits of Gardenia jasminoides.[1][2] Saffron is a very expensive source, making Gardenia fruits a more cost-effective option for industrial production.[2]
-
Chemical Synthesis: This method involves the multi-step organic synthesis of the crocetin molecule.[1][3] While it can produce high yields, it often leads to the formation of unwanted side products, complicating purification.[4]
-
Biotechnological Production (Biosynthesis): This involves engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae or plants to produce crocetin.[4][5][6] This approach is a promising alternative for sustainable and scalable production.
Q2: What is the biosynthetic pathway for crocetin in nature?
A2: Crocetin biosynthesis is a part of the carotenoid pathway. It begins with the synthesis of zeaxanthin (B1683548) from geranylgeranyl diphosphate. Zeaxanthin is then cleaved by a carotenoid cleavage dioxygenase (CCD) enzyme to form crocetin dialdehyde (B1249045). Finally, aldehyde dehydrogenases (ALDHs) oxidize crocetin dialdehyde to produce crocetin.[5][6]
Q3: How can crocins be converted to crocetin?
A3: Crocins, which are glycosyl esters of crocetin found in saffron and gardenia, can be converted to crocetin through hydrolysis. This can be achieved via:
-
Alkaline Hydrolysis: Treating an extract containing crocins with a base like sodium hydroxide.[7][8]
-
Enzymatic Hydrolysis: Using enzymes with β-glucosidase activity, such as Celluclast® 1.5 L, to cleave the sugar moieties from the crocetin backbone.[9][10]
Q4: What are the main challenges in crocetin synthesis?
A4: Each synthesis method presents unique challenges:
-
Natural Extraction: Low yield from saffron due to the large number of flowers required, and the extraction process can be complex and requires purification from other plant metabolites.[2][4]
-
Chemical Synthesis: The multi-step nature of the synthesis can be complex, and the formation of cis- and trans-isomers and other byproducts necessitates rigorous purification.[4][11]
-
Biosynthesis: Achieving high titers in engineered microorganisms can be challenging due to metabolic burden on the host, enzyme efficiency, and precursor supply.[4][12]
Q5: How is crocetin typically purified?
A5: Purification methods for crocetin depend on the synthesis route and the impurities present. Common techniques include:
-
Recrystallization: A common method to purify both chemically synthesized and extracted crocetin.[1][3]
-
Column Chromatography: Techniques like silica (B1680970) gel chromatography and macroporous resin adsorption are used to separate crocetin from other compounds.[1][9][13]
-
Centrifugal Partition Chromatography (CPC): An effective method for obtaining high-purity trans-crocetin.[9][13]
Q6: What are the key factors affecting crocetin stability?
A6: Crocetin is a polyunsaturated molecule and is sensitive to degradation by:
-
Light: Exposure to light can cause photo-oxidation and isomerization.[1][14]
-
Heat: High temperatures can lead to thermal degradation.[1][14][15]
-
pH: Crocetin is more stable in weakly acidic conditions (around pH 5) and is susceptible to degradation in highly acidic or alkaline environments.[16] Crocin (B39872), the glycosylated form, also shows pH-dependent stability.[16]
-
Oxidation: As a carotenoid, it is prone to oxidation. Storage under an inert atmosphere can improve stability.
Troubleshooting Guides
Section 1: Biotechnological Production in E. coli
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no crocetin production | 1. Inefficient expression of key enzymes (CCD, ALDH).2. Insufficient precursor (zeaxanthin) supply.3. Toxicity of crocetin or intermediates to the host cells.4. Suboptimal fermentation conditions (temperature, pH, aeration). | 1. Codon-optimize genes for E. coli expression. Use strong, inducible promoters. Co-express chaperones if protein misfolding is suspected.2. Overexpress genes in the upstream zeaxanthin biosynthesis pathway.3. Implement in-situ product removal strategies or use a two-phase culture system.4. Optimize fermentation parameters. For example, a temperature shift from 30°C to 20°C has been shown to improve zeaxanthin production.[17] |
| Accumulation of crocetin dialdehyde intermediate | Inefficient activity of the aldehyde dehydrogenase (ALDH) enzyme. | Screen for more efficient ALDH enzymes from different organisms. Increase the expression level of the current ALDH. |
| Low cell density during fermentation | Metabolic burden from the heterologous pathway. Toxicity of accumulated products. | Optimize the induction strategy (e.g., lower inducer concentration, induce at a later growth phase). Optimize the culture medium to support robust growth. |
Section 2: Extraction from Gardenia jasminoides
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low crocetin yield after hydrolysis of crocins | 1. Incomplete extraction of crocins from the plant material.2. Inefficient hydrolysis of crocins to crocetin.3. Degradation of crocetin during processing. | 1. Optimize the extraction solvent. An ethanol-water mixture (e.g., 50-80% ethanol) is often effective.[9][18] Use techniques like ultrasonication to improve extraction efficiency.[19]2. For alkaline hydrolysis, optimize alkali concentration, temperature, and reaction time.[7] For enzymatic hydrolysis, screen for optimal enzyme concentration, pH, temperature, and incubation time.[9][10]3. Minimize exposure to light and high temperatures throughout the process. Process samples promptly. |
| Presence of significant impurities in the final product | Co-extraction of other plant metabolites. Incomplete hydrolysis of all crocin variants. | Employ further purification steps such as column chromatography (e.g., with HPD-100 resin) or recrystallization.[8][9] |
| Final product is a mix of cis- and trans-isomers | Isomerization caused by exposure to light or heat during processing. | Protect the sample from light at all stages. Use lower temperatures for extraction and drying. |
Section 3: Chemical Synthesis
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield in Wittig or Wittig-Horner reaction steps | 1. Impure reagents.2. Suboptimal reaction conditions (temperature, solvent, base).3. Instability of reactants or products. | 1. Ensure all reagents, especially aldehydes and phosphonium (B103445) salts, are pure and dry.2. Carefully control the reaction temperature, as Wittig reactions can be exothermic. Screen different solvents and bases to find the optimal combination for your specific substrates.3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult purification of the final crocetin product | Presence of unreacted starting materials, reaction byproducts, and cis/trans isomers. | Use a combination of purification techniques. Column chromatography can separate based on polarity, while recrystallization is effective for obtaining a pure crystalline product.[3] |
| Formation of a high percentage of cis-isomers | The reaction conditions may favor the formation of the thermodynamically less stable cis-isomer. | Isomerization can sometimes be induced (e.g., by iodine catalysis with light) to convert the cis-isomer to the more stable trans-isomer, although this may introduce new purification challenges. It is often preferable to optimize the reaction to directly favor the trans-isomer. |
Quantitative Data Summary
Table 1: Crocetin and Crocin Yields in Engineered Microorganisms
| Host Organism | Product | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Crocetin | 12.43 ± 0.62 | [2] |
| Saccharomyces cerevisiae | Crocetin | 6.278 | [4] |
| Escherichia coli | Crocetin | 34.77 ± 1.03 | [20] |
| Escherichia coli | Crocin-1 | 6.29 ± 0.19 | [20] |
| Escherichia coli | Crocin-2 | 5.29 ± 0.24 | [20] |
Table 2: Crocin Extraction Yields from Gardenia jasminoides
| Extraction Method | Crocin Yield (mg/g) | Reference |
| 50% Ethanol Extraction from Fruit Waste | 8.61 | [9] |
| 50% Ethanol Extraction from Whole Fruit | 14.09 ± 1.02 | [9] |
| Ultrasound-Assisted Extraction (Optimized) | 97.05 ± 1.00 | [19] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of Crocins to Crocetin from Gardenia Fruit Waste
This protocol is adapted from the methodology described by Lin et al. (2022).[9][10]
-
Extraction:
-
Mix pulverized Gardenia jasminoides fruit waste with 50% (v/v) aqueous ethanol.
-
Agitate the mixture for an optimized duration to extract crocins.
-
Separate the solid material by centrifugation and filtration.
-
Concentrate the supernatant containing crocins under vacuum.
-
-
Enzymatic Hydrolysis:
-
Dissolve the concentrated crocin extract in a 0.1 M citrate (B86180) buffer (pH 5.0).
-
Add a commercial enzyme preparation with β-glucosidase activity, such as Celluclast® 1.5 L. An optimized ratio of crocin solution to enzyme (e.g., 2:1 v/v) should be determined.[10]
-
Incubate the reaction mixture at 50°C for approximately 16 hours, or until conversion plateaus.[10]
-
-
Purification:
-
Pass the hydrolyzed solution through a macroporous resin column (e.g., HPD-100) to adsorb the crocetin.
-
Wash the column to remove impurities.
-
Elute the crocetin from the resin using an appropriate solvent.
-
For higher purity, a final purification step using centrifugal partition chromatography (CPC) can be employed to obtain trans-crocetin with a purity of over 96%.[9]
-
Protocol 2: Chemical Synthesis of Crocetin Dimethyl Ester (Illustrative Steps)
This is a generalized representation based on Wittig-type reactions.[1][11]
-
Synthesis of the C10 Dialdehyde Backbone: Synthesize 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde. This can be achieved through various organic synthesis routes, often starting from smaller, commercially available molecules.[1]
-
Wittig Reaction:
-
Prepare the appropriate phosphonium ylide from a halo-ester precursor (e.g., methyl 2-bromopropionate).
-
React the C10 dialdehyde with two equivalents of the ylide in a suitable aprotic solvent under an inert atmosphere.
-
This reaction forms the C20 carbon skeleton of crocetin dimethyl ester.
-
-
Purification of the Ester: Purify the resulting crocetin dimethyl ester using column chromatography to remove unreacted starting materials and byproducts.
-
Hydrolysis to Crocetin:
-
Hydrolyze the purified crocetin dimethyl ester using an alkaline solution (e.g., NaOH or KOH in a methanol/water mixture) at an elevated temperature (e.g., 60-100°C).[3]
-
After the reaction is complete, acidify the solution (e.g., with HCl) to a pH of 2-3 to precipitate the crocetin.[3]
-
Collect the crocetin precipitate by filtration.
-
-
Final Purification: Recrystallize the crude crocetin from a suitable solvent to obtain the high-purity final product.[3]
Visualizations
Caption: The biosynthetic pathway of crocetin from geranylgeranyl diphosphate.
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 3. CN101157645A - A kind of synthetic method of crocetin - Google Patents [patents.google.com]
- 4. Research Progress in Heterologous Crocin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects and progress on crocin biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Crocin I and Crocin II by Multigene Stacking in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Preparation of Trans-crocetin from Crocin by Alkaline Hydrolysis via Response Surface Methodology [spgykj.com]
- 8. CN101811956B - Preparation method of trans-crocetin - Google Patents [patents.google.com]
- 9. High-Purity Preparation of Enzyme Transformed Trans-Crocetin Reclaimed from Gardenia Fruit Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. Complete microbial synthesis of crocetin and crocins from glycerol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Crocetin vs. Crocin: A Comparative Guide to Their Biological Activities
An Objective Comparison for Researchers and Drug Development Professionals
Crocetin (B7823005) and crocin (B39872), the principal carotenoid compounds derived from saffron (Crocus sativus L.), are subjects of intense scientific scrutiny for their broad therapeutic potential. While chemically related, their distinct structures and metabolic fates lead to significant differences in their biological activities. This guide provides a detailed, data-driven comparison of crocetin and crocin, focusing on their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties to inform research and development efforts.
Bioavailability and Metabolism: The Prodrug and the Active Metabolite
A fundamental distinction between the two molecules is their relationship as a prodrug and its active metabolite. Crocin is a water-soluble glycosyl ester of the lipid-soluble crocetin.[1][2] Following oral administration, crocin is poorly absorbed in its intact form. Instead, it is hydrolyzed in the intestinal tract by enzymes or gut microbiota, releasing its aglycone, crocetin, which is then absorbed into the bloodstream.[3][4][5]
This metabolic conversion is critical; the biological effects observed following crocin administration are largely attributable to the resulting crocetin.[5][6] Interestingly, studies have shown that oral administration of crocin can lead to significantly higher plasma concentrations of crocetin compared to administering crocetin directly, suggesting that crocin serves as a more efficient delivery system for its bioactive counterpart.[3]
Caption: Metabolic conversion of crocin to its active metabolite, crocetin, in the gastrointestinal tract.
Comparative Data on Biological Activities
The following tables summarize quantitative data from various experimental studies, comparing the efficacy of crocetin and crocin across several key biological activities.
Table 1: Anticancer and Anti-Angiogenic Activity
| Activity | Cell Line / Model | Parameter | Crocetin | Crocin | Reference |
| Cytotoxicity | 5 Human Cancer Lines | Relative Cytotoxicity | ~5 to 18-fold higher | Lower | [7] |
| Cytotoxicity | HUVECs | IC₅₀ (Cell Viability) | 372.6 µM | No significant effect up to 4000 µM (4 mM) | [8][9] |
| Anti-proliferative | HCT116 (Colon Cancer) | Proliferation Rate (at 30 µM) | Reduced to 14% after 24h | Not specified | [6] |
| Anti-angiogenesis | HUVECs | Inhibition of Migration | Effective at 10, 20, 40 µM | Effective at 100, 200, 400 µM | [10] |
| Anti-angiogenesis | Zebrafish (in vivo) | Inhibition of Vessel Formation | Effective at 5, 10, 20 µM | Effective at 12.5, 25, 50, 100 µM | [11] |
Table 2: Antioxidant and Anti-inflammatory Activity
| Activity | Model System | Parameter | Crocetin | Crocin | Reference |
| Antioxidant | Mesenchymal Stem Cells | Antioxidant Function | Effective at 2.5 & 5 µM | Slightly more effective at 2.5 & 5 µM | [12] |
| Antioxidant | BALB/c Mice (in vivo) | SOD Activity | Effectively improved | Effectively improved | [6][13] |
| Anti-inflammatory | Mesenchymal Stem Cells | Anti-inflammatory Cytokine mRNA (TGF-β, IL-10, IL-4) | Increased at 2.5 & 5 µM | Increased at 2.5 & 5 µM | [12] |
| Anti-inflammatory | Mesenchymal Stem Cells | Pro-inflammatory Cytokine mRNA (IL-1β, IL-6, IL-17) | Decreased at 25 & 50 µM | Decreased at 25 & 50 µM | [12] |
Table 3: Osteogenic Differentiation
| Activity | Model System | Parameter | Crocetin (25 µM) | Crocin (25 µM) | Reference |
| Osteogenesis | Mesenchymal Stem Cells | ALP Activity (fold increase) | 43.2 ± 1.9 | 46.4 ± 5.8 | [14] |
| Osteogenesis | Mesenchymal Stem Cells | ALP mRNA Expression (fold increase) | 8.4 ± 1.17 | 14.27 ± 1.98 | [14] |
Key Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HUVECs, HCT116) are seeded in 96-well plates at a specific density (e.g., 2,500 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of crocetin or crocin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Anti-Angiogenesis (Zebrafish Model)
The transparent nature of zebrafish embryos makes them an excellent in vivo model for studying angiogenesis.
-
Embryo Collection: Fertilized eggs from transgenic zebrafish lines, such as Tg(fli1:EGFP) where endothelial cells express green fluorescent protein, are collected.
-
Treatment: Embryos are placed in multi-well plates and exposed to different concentrations of crocetin or crocin in the embryo medium.
-
Incubation: The embryos are incubated for a defined period (e.g., from 24 to 72 hours post-fertilization).
-
Imaging and Analysis: The formation of sub-intestinal vein (SIV) vessels is observed and photographed using a fluorescence microscope. The extent of vessel sprouting and total vessel length are quantified using imaging software. A reduction in vessel formation compared to a control group indicates anti-angiogenic activity.
Gene Expression Analysis (Real-Time RT-PCR)
This technique is used to quantify the expression levels of specific genes, such as those for inflammatory cytokines or osteogenic markers.
-
Cell Culture and Treatment: Cells (e.g., Mesenchymal Stem Cells) are cultured and treated with crocetin or crocin for a set time.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable extraction kit.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for PCR amplification with specific primers for the target genes (e.g., ALP, IL-6) and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye.
-
Quantification: The relative expression of the target gene is calculated using the comparative Cq (ΔΔCq) method, normalized to the reference gene.
Caption: A generalized experimental workflow for comparing the in vitro biological activities of crocetin and crocin.
Signaling Pathway Modulation: The Case of Angiogenesis
One of the well-documented mechanisms where crocetin and crocin show differential activity is in the inhibition of angiogenesis. Both compounds target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical regulator of blood vessel formation. However, crocetin demonstrates a more potent inhibitory effect.[8][10] In silico modeling suggests that crocetin has a higher binding affinity for VEGFR2 than crocin.[8] This stronger interaction leads to a more effective blockade of downstream signaling cascades, including the SRC/FAK and MEK/ERK pathways, which are essential for endothelial cell migration and proliferation.[10]
Caption: Inhibition of the VEGFR2 signaling pathway by crocetin and crocin, leading to anti-angiogenic effects.
Conclusion
The available evidence consistently demonstrates that both crocetin and crocin possess a wide array of valuable biological activities. A critical point of differentiation is their role in bioavailability and potency.
-
Crocin acts as a water-soluble prodrug , facilitating the systemic delivery of crocetin.
-
Crocetin is the primary bioactive metabolite and generally exhibits higher potency at lower concentrations, particularly in activities like anti-angiogenesis and cancer cell cytotoxicity.[7][8]
While some in vivo studies report comparable overall antioxidant effects, this is likely due to the efficient conversion of crocin to crocetin.[15] For in vitro studies and mechanistic explorations, crocetin often appears more effective.[8] This distinction is paramount for researchers designing experiments and for professionals developing new therapeutic agents. Future research should continue to explore novel formulations to enhance the bioavailability of crocetin while leveraging the natural delivery system provided by crocin.
References
- 1. Evaluation of antioxidant activities of bioactive compounds and various extracts obtained from saffron (Crocus sativus L.): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effects of crocin in the management of neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and Bioavailability of the Major Metabolites of Crocus sativus L. Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agromedbotanic.com [agromedbotanic.com]
- 6. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative assessment of immunomodulatory, proliferative, and antioxidant activities of crocin and crocetin on mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacities of Crocetin and Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of two potent carotenoids, crocetin (B7823005) and astaxanthin (B1665798). By presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways, this document aims to be a valuable resource for researchers and professionals in the fields of pharmacology, drug development, and nutritional science.
Introduction to Crocetin and Astaxanthin
Crocetin, a natural dicarboxylic acid carotenoid, is the central core of crocin, the primary coloring component of saffron.[1] It is known for its various pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[2] Astaxanthin is a keto-carotenoid found in various microorganisms and marine animals. It is recognized for its powerful antioxidant activity, which is attributed to its unique molecular structure that allows it to span cellular membranes.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to neutralize different types of free radicals. The following tables summarize the available quantitative data for crocetin and astaxanthin from common antioxidant assays.
| Antioxidant Assay | Crocetin | Astaxanthin | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | Data not available in searched literature | ~17.5 µg/mL | Ascorbic Acid: ~19.7 µg/mL |
| ABTS Radical Scavenging Activity (TEAC) | Data not available in searched literature | - | Trolox |
| Superoxide Radical Scavenging (IC50) | 6.39 µg/mL[3] | Data not available in searched literature | Ascorbic Acid |
| Hydrogen Peroxide Scavenging (IC50) | 4.67 µg/mL[3] | Data not available in searched literature | Ascorbic Acid |
| Hydroxyl Radical Scavenging (IC50) | 8.63 µg/mL[3] | Data not available in searched literature | Ascorbic Acid |
| Oxygen Radical Absorbance Capacity (ORAC) | Saffron Extract (containing crocin): 50.9 ± 0.5 µM TE/µM[4] | Data not available in searched literature | Trolox |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at its maximum wavelength (~517 nm).
-
Various concentrations of the test compound (crocetin or astaxanthin) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is then measured at ~517 nm.
-
A control sample (containing the solvent instead of the antioxidant) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at its maximum wavelength (~734 nm).
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is recorded at ~734 nm after a specific incubation time (e.g., 6 minutes).
-
A standard curve is prepared using a known antioxidant, such as Trolox.
-
The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the test compound.
Signaling Pathways in Antioxidant Mechanisms
Both crocetin and astaxanthin exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Crocetin and the Nrf2 Pathway: Studies have shown that saffron and its constituents, including crocetin, can activate the Nrf2 signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes, contributing to the overall cellular antioxidant defense.
Astaxanthin and the Nrf2 Pathway: Astaxanthin has been demonstrated to be a potent activator of the Nrf2/ARE pathway. By inducing the nuclear translocation of Nrf2, astaxanthin enhances the expression of several phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for assessing the in vitro antioxidant capacity of compounds like crocetin and astaxanthin involves several key steps, from sample preparation to data analysis.
Conclusion
Both crocetin and astaxanthin are potent antioxidants with significant potential for therapeutic applications. While astaxanthin has been more extensively studied in direct comparative antioxidant assays like DPPH and ABTS, the available data for crocetin suggests strong scavenging activity against other reactive oxygen species. A key area for future research is the direct comparison of these two compounds across a wider range of standardized antioxidant assays to provide a more complete and directly comparable dataset. Furthermore, understanding the nuances of their mechanisms of action, particularly their differential effects on the Nrf2 signaling pathway and other cellular antioxidant defenses, will be crucial for their targeted development as therapeutic agents.
References
Crocetin's Anti-Inflammatory Efficacy In Vivo: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of crocetin's in vivo anti-inflammatory effects against established alternatives, supported by experimental data. Crocetin (B7823005), a primary active constituent of saffron, has demonstrated significant potential in modulating key inflammatory pathways.
This guide summarizes quantitative data from preclinical in vivo studies, details the experimental methodologies used, and visualizes the underlying molecular signaling pathways. The evidence presented underscores crocetin's promise as a potent anti-inflammatory agent.
Comparative Efficacy of Crocetin and Indomethacin (B1671933)
Crocetin has been evaluated against the non-steroidal anti-inflammatory drug (NSAID) indomethacin in various in vivo models of inflammation. The following tables summarize the comparative quantitative data from a key study utilizing the Complete Freund's Adjuvant (CFA)-induced arthritis model in rats.
Modulation of Paw Edema
In the CFA-induced arthritis model, paw edema is a primary indicator of inflammation. Crocetin demonstrated a dose-dependent reduction in paw swelling over a 28-day period.
| Treatment Group | Day 7 (Paw Volume, mL) | Day 14 (Paw Volume, mL) | Day 21 (Paw Volume, mL) | Day 28 (Paw Volume, mL) |
| Normal Control | 0.12 ± 0.01 | 0.12 ± 0.01 | 0.13 ± 0.01 | 0.13 ± 0.01 |
| CFA Control | 0.45 ± 0.02 | 0.68 ± 0.03 | 0.85 ± 0.04 | 0.92 ± 0.04 |
| Crocetin (2.5 mg/kg) | 0.40 ± 0.02 | 0.58 ± 0.03 | 0.70 ± 0.03 | 0.78 ± 0.03 |
| Crocetin (5 mg/kg) | 0.35 ± 0.01 | 0.48 ± 0.02 | 0.55 ± 0.02 | 0.62 ± 0.02 |
| Crocetin (10 mg/kg) | 0.28 ± 0.01 | 0.35 ± 0.01 | 0.40 ± 0.01 | 0.45 ± 0.01 |
| Indomethacin (10 mg/kg) | 0.25 ± 0.01 | 0.30 ± 0.01 | 0.35 ± 0.01 | 0.38 ± 0.01 |
Data are presented as mean ± SEM. Statistical significance was observed in the crocetin and indomethacin groups compared to the CFA control group.
Impact on Arthritis Score
The severity of arthritis was assessed using a scoring system. Crocetin significantly reduced the arthritis score in a dose-dependent manner.[1]
| Treatment Group | Arthritis Score (Day 28) |
| CFA Control | 15.3 |
| Crocetin (2.5 mg/kg) | 12.6 |
| Crocetin (5 mg/kg) | 7.9 |
| Crocetin (10 mg/kg) | 3.4 |
| Indomethacin (10 mg/kg) | 3.1 |
A lower score indicates reduced arthritis severity. Crocetin at 10 mg/kg showed a comparable effect to indomethacin.[1]
Effects on Pro-Inflammatory Cytokines and Mediators
Crocetin has been shown to modulate the levels of key pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
| Parameter | CFA Control Group | Crocetin (10 mg/kg) | Indomethacin (10 mg/kg) |
| TNF-α (pg/mL) | Increased | Significantly Reduced | Reduced |
| IL-1β (pg/mL) | Increased | Significantly Reduced | Reduced |
| IL-6 (pg/mL) | Increased | Significantly Reduced | Reduced |
| COX-2 Expression | Upregulated | Significantly Downregulated | Downregulated |
| iNOS Expression | Upregulated | Significantly Downregulated | Downregulated |
Crocetin treatment leads to a significant, dose-dependent reduction in the expression of pro-inflammatory cytokines and enzymes.[1][2]
Experimental Protocols
The following provides a detailed methodology for the in vivo experiments cited in this guide.
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
This widely used model induces a chronic inflammatory state resembling rheumatoid arthritis.
-
Animals: Male Wistar rats are typically used.
-
Induction of Arthritis: A single intraperitoneal injection of Complete Freund's Adjuvant (CFA) is administered.[1] CFA is an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil.[1]
-
Treatment: Crocetin is administered orally in a dose-dependent manner (e.g., 2.5, 5, and 10 mg/kg/day) for a period of 28 days.[1] Indomethacin (e.g., 10 mg/kg/day) is used as a positive control.[1]
-
Assessment of Inflammation:
-
Paw Edema: The volume of the hind paw is measured at regular intervals using a plethysmometer.
-
Arthritis Score: The severity of arthritis in each paw is graded on a scale of 0 to 4, based on erythema, swelling, and joint rigidity. The scores for all paws are summed to obtain the total arthritis score.
-
Biochemical and Hematological Parameters: At the end of the study, blood and tissue samples are collected for the analysis of inflammatory cytokines (TNF-α, IL-1β, IL-6), liver enzymes, and hematological profiles (RBC, WBC, etc.).[1]
-
Gene and Protein Expression: The expression of key inflammatory mediators such as NF-κB, Nrf2, HO-1, COX-2, and iNOS in joint tissues is quantified using methods like Western blotting and RT-PCR.[2]
-
Signaling Pathways Modulated by Crocetin
Crocetin exerts its anti-inflammatory effects by modulating multiple signaling pathways. The diagrams below illustrate the key mechanisms of action.
References
- 1. In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression [frontiersin.org]
Crocetin: A Comparative Analysis of its Neuroprotective Properties Against Other Carotenoids
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for neuroprotection has spotlighted carotenoids, a class of pigments with potent antioxidant and anti-inflammatory properties. Among these, crocetin (B7823005), a primary active constituent of saffron, has emerged as a promising therapeutic agent for neurodegenerative diseases. This guide provides an objective comparison of crocetin's neuroprotective performance against other well-researched carotenoids—astaxanthin (B1665798), lutein, zeaxanthin, and beta-carotene—supported by experimental data to aid in research and development endeavors.
I. Comparative Analysis of Neuroprotective Mechanisms and Efficacy
Crocetin and other carotenoids exert their neuroprotective effects through various mechanisms, primarily by combating oxidative stress and inflammation, which are key pathological features of neurodegenerative disorders. While they share common pathways, the extent and specificity of their actions can differ.
Crocetin has demonstrated significant neuroprotective potential by modulating multiple signaling pathways. It is known to suppress inflammatory responses by inhibiting the PI3K/Akt/NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Furthermore, crocetin can activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[2]
Astaxanthin , a xanthophyll carotenoid, is renowned for its potent antioxidant activity. It effectively protects against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[3][4] Studies have shown that astaxanthin can also mitigate neuroinflammation and reduce apoptosis in models of traumatic brain injury and neurodegenerative diseases.[3]
Lutein and Zeaxanthin are two macular carotenoids that readily cross the blood-brain barrier. Their neuroprotective effects are largely attributed to their antioxidant properties, which help to neutralize reactive oxygen species (ROS) and reduce oxidative damage in neuronal cells. They have been shown to suppress mitochondrial oxidative stress and lipid peroxidation.
Beta-carotene , a precursor to vitamin A, also exhibits neuroprotective effects through its antioxidant and anti-inflammatory activities. It has been shown to upregulate the antioxidant transcription factor NRF2 and superoxide (B77818) dismutase (SOD), while also suppressing the expression of pro-inflammatory genes.
The following table summarizes the key neuroprotective mechanisms and reported effective concentrations or dosages of these carotenoids from various in vitro and in vivo studies. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental models and conditions.
| Carotenoid | Key Neuroprotective Mechanisms | Reported Effective Concentrations/Dosages (in vitro / in vivo) | Key References |
| Crocetin | - Inhibition of PI3K/Akt/NF-κB pathway - Activation of Nrf2/HO-1 pathway - Anti-inflammatory (↓TNF-α, IL-1β, IL-6) - Antioxidant | 1-10 µM (in vitro) | |
| Astaxanthin | - Activation of Nrf2/HO-1 pathway - Potent antioxidant - Anti-inflammatory - Anti-apoptotic | 0.032-20 µM (in vitro) 100 mg/kg (in vivo - TBI model) | |
| Lutein | - Antioxidant (↓Mitochondrial ROS, lipid peroxidation) - Anti-inflammatory | 1-2 µM (in vitro) | |
| Zeaxanthin | - Antioxidant (↓Mitochondrial ROS, lipid peroxidation) | 0.2-0.4 µM (in vitro) | |
| Beta-carotene | - Upregulation of NRF2 and SOD - Anti-inflammatory (↓TNF-α, IL-1β, IFN-γ) - Inhibition of β-secretase (BACE1) | Not specified in µM, but effective in various assays |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the neuroprotective effects of these carotenoids, primarily focusing on the widely used SH-SY5Y human neuroblastoma cell line as a model for neuronal studies.
Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid (RA) for a specific period.
-
Induction of Neurotoxicity: To mimic neurodegenerative conditions, various stressors are used to induce cell damage. Common methods include:
-
Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone.
-
Amyloid-β Toxicity: Exposure to amyloid-β (Aβ) peptides to model Alzheimer's disease.
-
Oxygen-Glucose Deprivation (OGD): To simulate ischemic conditions.
-
-
Carotenoid Treatment: Cells are pre-treated with varying concentrations of the carotenoid (e.g., crocetin, astaxanthin, lutein) for a specific duration (e.g., 24 hours) before the addition of the neurotoxic agent.
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using assays like MTT or LDH release to quantify the extent of cell death.
-
Apoptosis: Assessed by techniques such as Hoechst staining for nuclear morphology, or assays for caspase-3 activity.
-
Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFDA.
-
Mitochondrial Membrane Potential: Evaluated using dyes like JC-1 to assess mitochondrial health.
-
Protein Expression: Western blotting is used to measure the levels of key proteins in signaling pathways (e.g., p-Akt, NF-κB, Nrf2, HO-1).
-
III. Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Crocetin's anti-inflammatory action via the PI3K/Akt/NF-κB pathway.
References
- 1. Crocetin confers neuroprotection and is anti-inflammatory in rats with induced glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Astaxanthin provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astaxanthin provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different crocetin quantification methods
A Comparative Guide to Crocetin (B7823005) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of crocetin, a key bioactive carotenoid found in saffron, is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This guide provides a comparative overview of two common analytical techniques for crocetin quantification: High-Performance Liquid Chromatography with Ultraviolet-Visible/Diode Array Detection (HPLC-UV/DAD) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We present a summary of their performance based on experimental data, detailed experimental protocols, and a visual representation of the analytical workflow.
Quantitative Performance Comparison
The selection of a suitable quantification method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. The following table summarizes the key performance parameters of HPLC-UV/DAD and a specialized UHPLC-MS/MS method for crocetin quantification.
| Parameter | HPLC-UV (Direct Precipitation)[1][2] | HPLC-UV (Solid Phase Extraction)[1][2] | UHPLC-MS/MS[3] |
| Linearity (Range) | 0.05 - 1.25 µg/mL | 0.5 - 5 µg/mL | 0.9 - 150 ng/mL |
| **Regression Coefficient (R²) ** | 0.999 | 0.990 | >0.99 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.09 ng/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.5 µg/mL | 0.30 ng/mL |
| Mean Recovery | >70% | >60% | 92.1% - 108.1% |
| Intra-day Precision (CV%) | 0.37% - 2.6% | 0.64% - 5.43% | <5.0% |
| Inter-day Precision (CV%) | 1.69% - 6.03% | 5.13% - 12.74% | <6.0% |
| Accuracy (RE%) | -9.09% to 2.48% | -23.42% to 10.45% | -10.0% to 13.4% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method offers high selectivity and sensitivity for the quantification of crocetin in various matrices, including human serum.
a) Sample Preparation: Direct Protein Precipitation (for serum samples)
-
To 50 µL of human serum sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., 13-cis retinoic acid).
-
Add acetonitrile (B52724) to precipitate the serum proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
If necessary, the supernatant can be appropriately diluted with the mobile phase.
-
Transfer the final solution to an HPLC vial for injection.
b) Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 85:14.5:0.5 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 423 nm.
UV-Visible Spectrophotometry
This technique is often employed for the rapid quality control of saffron by measuring the absorbance of crocetin esters. It can also be adapted for the quantification of crocetin.
a) Sample Preparation (General Protocol)
-
Accurately weigh a specific amount of the sample (e.g., saffron powder).
-
Extract crocetin using a suitable solvent such as a methanol-water mixture.
-
The extraction can be facilitated by stirring or sonication in the dark.
-
Centrifuge the mixture to remove solid particles.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.
-
Dilute the filtered extract to a suitable concentration with the solvent for spectrophotometric analysis.
b) Spectrophotometric Measurement
-
Use a UV-Vis spectrophotometer to scan the absorbance of the prepared sample solution across a specific wavelength range (e.g., 190-700 nm).
-
The quantification of crocetin is typically based on the absorbance at its maximum absorption wavelength (λmax), which is around 420-440 nm.
-
A calibration curve is constructed by measuring the absorbance of standard solutions of crocetin at known concentrations.
-
The concentration of crocetin in the sample is then determined by interpolating its absorbance on the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the quantification of crocetin using the HPLC-UV/DAD method.
Caption: General workflow for crocetin quantification by HPLC-UV/DAD.
References
- 1. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr’Inside™) Consumption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Crocetin from Major Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of crocetin (B7823005) derived from its primary natural sources. Crocetin, a natural apocarotenoid dicarboxylic acid, is the core aglycone of crocins, which are responsible for the vibrant color of saffron and gardenia fruits.[1][2] Due to its extensive pharmacological properties—including cardioprotective, neuroprotective, anticancer, and antioxidant effects—the demand for high-purity crocetin for research and drug development is significant.[1][3][4] This document outlines the differences in crocetin precursors across sources, presents methods for its extraction and analysis, and explores its mechanism of action through key signaling pathways.
Data Presentation: Comparison of Crocetin and its Glycosides in Natural Sources
Crocetin primarily exists in nature as glycosyl esters called crocins. The composition and concentration of these crocins vary significantly depending on the source plant, geographical origin, and even cultivation conditions. The most well-documented sources are the stigmas of Crocus sativus L. (saffron) and the fruits of Gardenia jasminoides Ellis.
The table below summarizes the comparative content of crocins (crocetin glycosides) from these sources. Direct quantitative data for free crocetin is often not reported as it is typically produced via hydrolysis of the more abundant crocins.
| Parameter | Saffron (Crocus sativus L.) | Gardenia (Gardenia jasminoides Ellis) | Key Findings & Citations |
| Primary Bioactive Form | Crocins (glycosyl esters of crocetin) | Crocins (glycosyl esters of crocetin) | Crocetin is the aglycone of crocins, which are the main coloring components. |
| Major Crocin (B39872) Esters | trans-crocetin di-(β-D-gentiobiosyl) ester (Crocin-1), trans-crocetin (β-D-glucosyl)-(β-D-gentibiosyl) ester (Crocin-2) | trans-crocetin di-(β-D-gentiobiosyl) ester, cis-crocetin di-(β-D-gentiobiosyl) ester | Saffron and Gardenia share many crocin isomers but differ in their relative proportions. Gardenia has a higher content of the trans-crocetin (β-D-gentibiosyl) ester. |
| Absent/Low Content Esters | Generally contains a broader profile of crocetin esters. | Lacks trans-crocetin di-(β-D-glucosyl) ester and has a low content of trans-crocetin (β-D-glucosyl)-(β-D-gentibiosyl) ester. | These differences in ester profiles can be used to detect adulteration of saffron with gardenia. |
| Total Crocin Content (Example Data) | Sicilian: 128 ± 6 ng/mLIranian: 126 ± 4 ng/mLGreek: 111 ± 2 ng/mL | Total crocin content in dried fruit can be around 1.4% (w/w). | Crocin content varies significantly by geographical origin. Gardenia is considered a more economical and abundant alternative to saffron for crocin production. |
| Other Key Compounds | Picrocrocin (B1677794) (bitter taste), Safranal (aroma) | Geniposide (iridoid glycoside) | The presence of picrocrocin is an authenticity marker for Crocus species and is absent in gardenia. |
Experimental Protocols
The production of pure crocetin involves the extraction of its glycoside precursors (crocins) from the plant material, followed by chemical or enzymatic hydrolysis to cleave the sugar moieties.
This protocol describes a common laboratory-scale method for obtaining crocetin from saffron or gardenia.
Objective: To extract crocins and hydrolyze them to produce crocetin.
Materials:
-
Dried and powdered plant material (saffron stigmas or gardenia fruit)
-
80% Ethanol (v/v)
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
Phosphoric acid or Hydrochloric acid (HCl) for acidification
-
Dimethylformamide (DMF) or a suitable aprotic solvent for crystallization
-
Centrifuge, rotary evaporator, filtration apparatus
Procedure:
-
Extraction of Crocins:
-
Suspend 10 g of powdered plant material in 80% ethanol. An optimal ratio can be 10 g of material to 200 mL of solvent, applied in several steps.
-
Agitate the mixture (e.g., vortex or stir) for a set period at a controlled temperature (e.g., room temperature or 0°C).
-
Centrifuge the mixture (e.g., 4000 rpm for 10 min) to pellet the solid material.
-
Collect the supernatant containing the crocins. Repeat the extraction process on the pellet multiple times to maximize yield.
-
Pool the supernatants and concentrate the solution using a rotary evaporator.
-
-
Alkaline Hydrolysis (Saponification):
-
Treat the concentrated crocin extract with a 10% NaOH solution.
-
Heat the mixture at 60°C for approximately 4 hours to facilitate the hydrolysis of the ester bonds, cleaving the sugar groups from the crocetin backbone.
-
-
Precipitation and Purification of Crocetin:
-
After hydrolysis, cool the solution.
-
Acidify the solution with an acid (e.g., phosphoric acid) to lower the pH. This will cause the water-insoluble crocetin to precipitate out of the solution.
-
Collect the crocetin precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove residual salts and impurities.
-
Further purification can be achieved by recrystallization. Dissolve the crude crocetin in a minimal amount of a suitable solvent like dimethylformamide (DMF) and then induce crystallization.
-
This protocol provides a validated method for the quantification of crocetin in biological or purified samples.
Objective: To separate and quantify crocetin using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of methanol, water, and an acidifier like trifluoroacetic acid (TFA) or acetic acid. A common composition is methanol/water/acetic acid (85:14.5:0.5 v/v/v).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Crocetin exhibits maximum absorbance around 423-440 nm. Set the detector accordingly.
-
Internal Standard (Optional but Recommended): 13-cis-retinoic acid can be used as an internal standard for improved quantification.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity crocetin in a suitable solvent (e.g., DMSO, or dissolve in dilute NaOH and neutralize). Create a series of dilutions to generate a calibration curve (e.g., 0.05 to 5 µg/mL).
-
Sample Preparation: Dissolve the purified crocetin sample in the mobile phase or a compatible solvent. If analyzing from a complex matrix (e.g., serum), a sample pre-treatment step like protein precipitation or solid-phase extraction is required.
-
Injection and Analysis: Inject equal volumes of the standards and samples onto the HPLC system.
-
Quantification: Identify the crocetin peak based on its retention time compared to the standard. Calculate the concentration in the samples by correlating their peak areas with the calibration curve. The method should show sharp peaks for trans-crocetin and any present isomers like cis-crocetin.
Mandatory Visualizations
The following diagram illustrates the general workflow for the extraction, purification, and analysis of crocetin from its natural sources.
Caption: General experimental workflow for crocetin production.
Crocetin has been shown to modulate several signaling pathways involved in angiogenesis, inflammation, and cell proliferation. A key mechanism of its anti-angiogenic effect is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.
Caption: Crocetin inhibits angiogenesis via the VEGFR2 pathway.
References
- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Changes of Crocin and Other Crocetin Glycosides in Saffron Through Cooking Models, and Discovery of Rare Crocetin Glycosides in the Yellow Flowers of Freesia Hybrida [frontiersin.org]
- 3. Frontiers | Crocetin: A Systematic Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Crocetin and Synthetic Antioxidants
In the realm of cellular protection and product preservation, antioxidants play a pivotal role in mitigating the detrimental effects of oxidative stress. While synthetic antioxidants have long been the industry standard, the demand for natural, highly effective alternatives has spurred significant research into compounds like crocetin (B7823005). This guide provides an objective, data-driven comparison of the efficacy of crocetin, a natural carotenoid derived from saffron, against common synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ).
This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, comparative performance in established assays, and relevant experimental protocols.
Mechanisms of Antioxidant Action
The efficacy of an antioxidant is rooted in its mechanism of action. Crocetin and synthetic phenolic antioxidants operate through distinct yet sometimes overlapping pathways to neutralize reactive oxygen species (ROS) and inhibit oxidative processes.
Crocetin: A Dual-Action Natural Antioxidant
Crocetin employs a two-pronged strategy to combat oxidative stress:
-
Direct Radical Scavenging: The polyene structure of crocetin, characterized by a chain of conjugated double bonds, allows it to effectively quench free radicals.[1] It can directly neutralize highly reactive species such as hydroxyl radicals (•OH), superoxide (B77818) anions (•O₂⁻), and hydrogen peroxide (H₂O₂).[2]
-
Indirect Action via Cellular Signaling: Beyond direct scavenging, crocetin modulates endogenous antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under oxidative stress, crocetin promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This action upregulates the expression of a suite of protective genes, including crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's intrinsic defense system.
Synthetic Antioxidants: The Chain-Breaking Specialists
Synthetic phenolic antioxidants like BHA, BHT, and TBHQ primarily function as "chain-breaking" antioxidants. Their mechanism involves donating a hydrogen atom from their phenolic hydroxyl group to lipid free radicals. This process converts the free radicals into stable, non-reactive products and terminates the auto-oxidation chain reaction that leads to rancidity in fats and oils. The resulting antioxidant radical is stabilized by resonance, preventing it from initiating new oxidation chains.
Comparative Efficacy: In Vitro Data
The antioxidant capacity of a compound is quantified using various assays, each with a specific mechanism. The half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) represents the concentration of an antioxidant required to scavenge 50% of the radicals in a sample; a lower value indicates higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity relative to Trolox, a water-soluble vitamin E analog.
The following tables summarize quantitative data from key in vitro antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
| Compound | IC₅₀ / EC₅₀ (µg/mL) | IC₅₀ / EC₅₀ (µM) | Source |
| Crocetin | See Table 3 | See Table 3 | |
| Crocin * | - | ~1000 | [4] |
| BHA | 12.04 | 66.8 | [5] |
| BHT | 35 - 40 | 158.8 - 181.5 | [5] |
| TBHQ | 6.8 - 8.0 | 40.9 - 48.1 |
Note: Crocin is the glycoside precursor to crocetin. Data for pure crocetin in the DPPH assay is limited in available literature; however, crocin's activity is often studied as it hydrolyzes to crocetin in biological systems.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).
| Compound | IC₅₀ / EC₅₀ (µg/mL) | Source |
| Crocin (in Nano-Niosomes) | ~46.5 | |
| BHT | 15 | |
| TBHQ | 2 |
Table 3: Scavenging Activity of Crocetin Against Specific Reactive Oxygen Species
This data highlights crocetin's potent activity against biologically relevant ROS.
| Radical Species | Crocetin IC₅₀ (µg/mL) | Crocetin IC₅₀ (µM) | Source |
| Superoxide (•O₂⁻) | 6.39 | 19.5 | [2] |
| Hydrogen Peroxide (H₂O₂) | 4.67 | 14.2 | [2] |
| Hydroxyl (•OH⁻) | 8.63 | 26.3 | [2] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the inhibition of peroxyl radical-induced oxidation, reflecting a hydrogen atom transfer (HAT) mechanism.
| Compound | ORAC Value (µmol TE/µmol) | Source |
| Crocin | 1.13 | [4] |
| BHA, BHT, TBHQ | Data not readily available in comparable units |
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of antioxidant efficacy. Below are detailed methodologies for the key assays cited.
DPPH Radical Scavenging Assay
This method is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.
-
Reagent Preparation :
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.
-
-
Sample Preparation :
-
Dissolve the test compounds (crocetin, BHA, BHT, etc.) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of dilutions at various concentrations.
-
-
Reaction and Incubation :
-
In a 96-well microplate or cuvette, add a defined volume of the sample or standard solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a set period (typically 30 minutes).
-
-
Measurement and Calculation :
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants reduce this radical, causing decolorization.
-
Reagent Preparation :
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Before use, dilute the ABTS•⁺ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation :
-
Prepare various concentrations of the test compounds and a Trolox standard.
-
-
Reaction and Measurement :
-
Add a small volume of the sample/standard (e.g., 20 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 180 µL).
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation :
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation :
-
Prepare a working solution of the fluorescent probe (fluorescein) in a phosphate (B84403) buffer (75 mM, pH 7.4).
-
Prepare a free radical initiator solution (AAPH, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride) fresh before use.
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Reaction and Incubation :
-
In a black 96-well microplate, add the sample or Trolox standard.
-
Add the fluorescein (B123965) solution to each well and incubate at 37°C for approximately 30 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation :
-
Immediately begin reading the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
The final ORAC value is calculated by comparing the net AUC of the sample to the net AUC of the Trolox standards and is expressed as µmol of Trolox Equivalents (TE).
-
Safety and Toxicological Profile
While efficacy is paramount, the safety profile of an antioxidant is a critical consideration for its application.
-
Crocetin : As a natural compound derived from saffron, a spice with a long history of human consumption, crocetin is generally regarded as safe. Pharmacological studies have highlighted its therapeutic potential with minimal toxicity.[1]
-
Synthetic Antioxidants (BHA, BHT, TBHQ) : The use of synthetic antioxidants in food and other products is regulated, with established acceptable daily intake (ADI) limits. However, concerns have been raised regarding their long-term safety. Some studies have linked high doses of BHA and BHT to potential endocrine-disrupting effects and, in the case of BHA, potential carcinogenicity in animal models. These concerns have fueled the search for safer, natural alternatives.
Conclusion
The evaluation of crocetin against synthetic antioxidants reveals a compelling case for the natural compound's efficacy, which is multifaceted and extends beyond simple radical scavenging.
-
Mechanism : Crocetin offers a dual mechanism of direct radical scavenging and upregulation of endogenous antioxidant enzymes via the Nrf2 pathway, a significant advantage over the singular chain-breaking mechanism of BHA, BHT, and TBHQ.
-
Efficacy : Quantitative data indicates that synthetic antioxidants, particularly TBHQ, exhibit very high potency (low IC₅₀ values) in chemical-based assays like DPPH and ABTS. However, crocetin demonstrates potent scavenging activity against biologically-relevant ROS like superoxide and hydroxyl radicals.[2] Furthermore, the bioactivity of crocetin is enhanced by its ability to modulate cellular systems, an effect not captured by simple chemical assays.
-
Safety : Crocetin's natural origin and favorable safety profile present a clear advantage over synthetic alternatives, which are subject to regulatory limits and ongoing safety debates.
For researchers and drug development professionals, crocetin represents a promising candidate for applications requiring robust and biologically integrated antioxidant action. While synthetic antioxidants remain effective for preserving product quality, the superior safety profile and dual-action mechanism of crocetin make it a compelling focus for future research and development in health and wellness applications.
References
Unveiling the Molecular Targets of Crocetin: An In Silico Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico studies aimed at confirming the binding targets of crocetin (B7823005), a key bioactive constituent of saffron. By summarizing quantitative data and detailing experimental protocols, this document serves as a valuable resource for understanding the therapeutic potential of crocetin and guiding future research.
Crocetin has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In silico methods, such as molecular docking and network pharmacology, have been instrumental in elucidating the molecular mechanisms underlying these properties by identifying and characterizing its protein binding targets. This guide synthesizes findings from multiple computational studies to offer a comparative overview of crocetin's interactions with various biological macromolecules.
Comparative Analysis of Crocetin's Binding Affinities
Molecular docking studies have been widely employed to predict the binding affinity of crocetin to a range of protein targets implicated in various diseases. The binding energy, typically reported in kcal/mol, provides a quantitative measure of the strength of the interaction, with more negative values indicating a stronger binding affinity. The following table summarizes the binding energies of crocetin with several key protein targets identified through in silico screening.
| Target Protein | Disease Context | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| VEGFR2 | Angiogenesis, Cancer | -8.6 | Asp1046, Val916 | [1][2] |
| ADRA1A | Cardiovascular Disease | Not Specified | Not Specified | [3] |
| ADRA1B | Cardiovascular Disease | Not Specified | Not Specified | [3] |
| CHRM1 | Cardiovascular Disease | Not Specified | Not Specified | [3] |
| CHRM2 | Cardiovascular Disease | Not Specified | Not Specified | [3] |
| GABRA1 | Cardiovascular Disease | Not Specified | Not Specified | [3] |
| PTGS2 (COX-2) | Cardiovascular Disease, Inflammation | Not Specified | Not Specified | [3][4] |
| SARS-CoV-2 Replication Complex | COVID-19 | -10.5 | Not Specified | [5] |
| Vitamin D Receptor | Alzheimer's Disease | -7.9 | Not Specified | [6] |
| RAGE | Alzheimer's Disease | -7.5 | Not Specified | [6] |
| NLRP3 | Alzheimer's Disease | -7.4 | Not Specified | [6] |
| TNF | Inflammation | -5.6 to -4.6 | Not Specified | [7] |
| Interleukin-18 | Atrial Fibrillation | -7.01 | Not Specified | [8] |
| ESR1 | Cancer | Moderate Binding | GLN-441, ASN-439 | [9] |
| CCND1 | Cancer | Moderate Binding | SER-150, SER-28, GLN-98, ASP-97 | [9] |
| GPR40 | Diabetes | Not Specified | Not Specified | [10] |
| GPR120 | Diabetes | Not Specified | Not Specified | [10] |
| Crocetin glucosyltransferase 2 | Saffron Metabolism | Not Specified | Gln84, Lys195, Val182, Pro184 | [11] |
| Estrogen Receptor Alpha | Breast Cancer | -6.9 | Glu 380, Leu 536, Arg 394 | [12] |
| HDAC2 | Breast Cancer | -6.61 | Not Specified | [12] |
Experimental Protocols: A Look into the Methodology
The in silico studies cited in this guide primarily utilize molecular docking and network pharmacology to predict and analyze the binding of crocetin to its targets.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
A General Molecular Docking Workflow:
References
- 1. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
- 2. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Crocetin Targeting Cardiovascular Disease Based on Network Pharmacology Constrained by Spectral Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Network Pharmacology Integrated Molecular Docking and Dynamics to Elucidate Saffron Compounds Targeting Human COX-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico evaluation of food‐derived carotenoids against SARS‐CoV‐2 drug targets: Crocin is a promising dietary supplement candidate for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative molecular docking study of crocetin with multiple receptors for the treatment of alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 7. Gallic, Aconitic, and Crocetin Acids as Potential TNF Modulators: An Integrated Study Combining Molecular Docking, Dynamics Simulations, ADMET Profiling, and Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Study of Crocetin with Interleukin–18 for the Treatment of Atrial Fibrillation - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Crocetin as a Dual Agonist of GPR40 and GPR120 Responsible for the Antidiabetic Effect of Saffron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting the binding effect of Crocetin glucosyltransferase 2 in crocetin biotransformation in saffron (Crocus sativus L.) from different origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, purification and characterization of naturally derived Crocetin beta-d-glucosyl ester from Crocus sativus L. against breast cancer and its binding chemistry with ER-alpha/HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genomic Impact of Crocetin and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Crocetin (B7823005), a natural carotenoid dicarboxylic acid found in saffron, and its glycosyl ester derivatives, such as crocin (B39872), have garnered significant attention for their diverse pharmacological activities. Understanding their impact on gene expression is pivotal for elucidating their mechanisms of action and advancing their therapeutic applications. This guide provides a comparative overview of the gene expression changes induced by crocetin and its derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Executive Summary
This guide synthesizes findings from multiple studies to compare the effects of crocetin and its primary derivative, crocin, on gene expression. While a direct, comprehensive transcriptomic comparison under identical experimental conditions is not yet available in the public domain, this guide consolidates and contrasts the existing data from discrete studies.
Crocetin has been shown to induce broad changes in the transcriptome of human liver cancer (HepG2) cells, affecting hundreds of genes involved in critical cellular processes. Key impacted pathways include transcriptional misregulation, ABC transporters, and bile secretion.
Crocetin and Crocin have both been demonstrated to modulate the expression of specific genes, such as those involved in osteogenic differentiation and angiogenesis. Notably, both compounds inhibit the VEGFR2 signaling pathway, a key regulator of blood vessel formation, with crocetin exhibiting a more potent effect.
This guide presents the available quantitative data in structured tables, details the experimental methodologies from the cited studies, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular effects of these promising natural compounds.
Quantitative Gene Expression Analysis
The following tables summarize the quantitative data on gene expression changes induced by crocetin and provide a comparison with crocin where data is available.
Table 1: Global Gene Expression Changes Induced by Crocetin in HepG2 Cells
| Treatment | Total Genes Analyzed | Upregulated Genes (≥2-fold) | Downregulated Genes (≥2-fold) | Key Upregulated Genes | Key Downregulated Genes |
| Crocetin (20 µM) | ~23,000 | 491 | 283 | BRD4, CYP24A1, GCNT2, ABCB1, ABCG1 | DAXX, EHMT2 |
| Data from a study on human liver cancer (HepG2) cells treated with crocetin for 8 hours. The analysis was performed using RNA sequencing. |
Table 2: Comparative Effects of Crocetin and Crocin on Specific Gene Expression
| Gene | Cell Type | Treatment | Fold Change vs. Control |
| Alkaline Phosphatase (ALP) mRNA | Rat Mesenchymal Stem Cells | Crocetin (25 µM) | 8.4 ± 1.17 |
| Alkaline Phosphatase (ALP) mRNA | Rat Mesenchymal Stem Cells | Crocin (25 µM) | 14.27 ± 1.98 |
| Data from a study comparing the effects of crocetin and crocin on osteogenic differentiation after 21 days of treatment. |
Experimental Protocols
1. RNA Sequencing of Crocetin-Treated HepG2 Cells
-
Cell Culture and Treatment: Human hepatoma (HepG2) cells were cultured under standard conditions. For the experiment, cells were treated with 20 µM of crocetin dissolved in 0.1% DMSO for 8 hours. Control cells were treated with 0.1% DMSO alone.
-
RNA Extraction and Quality Control: Total RNA was extracted from the treated and control cells using an RNA isolation kit. The concentration and quality of the extracted RNA were assessed using a spectrophotometer and a bioanalyzer to ensure high-quality RNA for sequencing.
-
Library Preparation and Sequencing: An mRNA library was constructed from the total RNA. The purified mRNA was fragmented, and cDNA was synthesized. The cDNA fragments were then used to create a sequencing library. The prepared library was sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads were processed to remove low-quality reads and adapters. The clean reads were then aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in the crocetin-treated group compared to the control group. A fold-change of ≥2 and a low p-value were used as thresholds for significance. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were conducted to identify the biological processes and signaling pathways affected by the differentially expressed genes.
2. Real-Time Quantitative PCR (RT-qPCR) for ALP mRNA
-
Cell Culture and Treatment: Rat bone marrow-derived mesenchymal stem cells were cultured in an osteogenic differentiation medium. The cells were treated with 25 µM of either crocetin or crocin for 21 days.
-
RNA Extraction and cDNA Synthesis: Total RNA was isolated from the cells at the end of the treatment period. The concentration and purity of the RNA were determined. First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
-
RT-qPCR: The relative expression level of the Alkaline Phosphatase (ALP) mRNA was quantified using real-time quantitative PCR with gene-specific primers. A housekeeping gene was used as an internal control for normalization.
-
Data Analysis: The relative expression of the ALP gene was calculated using the comparative Ct (ΔΔCt) method. The fold change in gene expression was determined by comparing the normalized expression in the treated groups to the untreated control group.
Signaling Pathways and Experimental Workflows
VEGFR2 Signaling Pathway Inhibition by Crocetin and Crocin
Both crocetin and its glycoside derivative, crocin, have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which plays a crucial role in angiogenesis (the formation of new blood vessels). This inhibition is a key mechanism behind their anti-cancer and anti-angiogenic properties. While both compounds target this pathway, studies suggest that crocetin is a more potent inhibitor.[1][2][3][4]
Caption: Inhibition of the VEGFR2 signaling pathway by crocetin and crocin.
Experimental Workflow for RNA-Sequencing Analysis
The following diagram illustrates the typical workflow for analyzing gene expression changes using RNA sequencing, as applied in the study of crocetin's effects on HepG2 cells.
Caption: A standard workflow for transcriptomic analysis using RNA sequencing.
References
- 1. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Protocols for Crovatin
In the absence of a specific Safety Data Sheet (SDS) for Crovatin, it is imperative to treat this substance as an unknown and potentially hazardous material. The following procedures are based on established safety protocols for managing uncharacterized laboratory chemicals and are designed to provide essential guidance for researchers, scientists, and drug development professionals. Direct consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for the final disposal of this substance.
Immediate Safety and Handling Precautions
Given the unknown nature of this compound, a cautious approach is necessary to mitigate potential risks. All personnel handling this substance must adhere to the following safety measures.
| Precaution Category | Specific Actions |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. |
| Contamination Prevention | Avoid direct contact with skin and eyes. Do not ingest or inhale. Prevent the generation of dust or aerosols. |
| Spill Response | In case of a spill, immediately alert laboratory personnel and follow your institution's spill response procedures for unknown hazardous materials. Use appropriate absorbent materials and decontaminate the area as advised by your EHS department. |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed through your institution's official hazardous waste program. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[1][2][3]
| Step | Detailed Instructions |
| 1. Waste Classification | Treat this compound as a hazardous waste.[1][4] Without specific data, assume it may exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. |
| 2. Containerization | Collect all this compound waste, including contaminated materials like gloves and wipes, in a chemically compatible container with a secure, tight-fitting lid. The original container is often the best option if it is in good condition. |
| 3. Labeling | Clearly label the waste container with the words "Hazardous Waste" and the name "this compound." Note the date when the waste was first added to the container. If the container holds a solution, list all constituents and their approximate percentages. |
| 4. Storage and Segregation | Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is placed in secondary containment to prevent spills. Store it away from incompatible materials such as strong acids, bases, and oxidizers. |
| 5. Arrange for Disposal | Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all available information regarding this compound. |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard best practices for laboratory chemical waste management as described in various institutional and regulatory guidelines. Key principles from these guidelines include:
-
Hazardous Waste Determination: A fundamental step in proper chemical management is determining if a chemical is hazardous. In the absence of specific information, a chemical must be treated as such.
-
Satellite Accumulation Area (SAA) Management: The regulations for SAAs allow for the temporary storage of hazardous waste in the laboratory before it is collected for disposal. Key requirements include proper container labeling, keeping containers closed except when adding waste, and storing them at or near the point of generation.
-
Waste Minimization: While not a direct disposal procedure, it is a core principle of laboratory safety and chemical handling to minimize the generation of hazardous waste whenever possible.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, emphasizing the critical decision points and required actions.
References
Personal protective equipment for handling Crovatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Crovatin. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on a conservative approach, treating this compound as a potentially hazardous substance due to its furan (B31954) moiety and its status as a novel research compound. These guidelines are designed to ensure the safety of all laboratory personnel.
Risk Assessment and Hazard Identification
This compound (Molecular Formula: C21H26O6) is a research chemical with limited safety data. Its chemical structure contains a furan ring, a feature found in compounds that can exhibit toxicity. Therefore, in the absence of specific toxicological data, this compound should be handled as a substance of unknown toxicity, and all personnel must adhere to stringent safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in solid (powder) or solution form. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Compound | Certified Chemical Fume Hood or Powder-Coated Balance Enclosure | Double-gloving with nitrile or neoprene gloves | Chemical safety goggles and a face shield | Fully fastened laboratory coat | N95 or higher-rated respirator (if not in a fume hood) |
| Handling Solutions of this compound | Certified Chemical Fume Hood | Nitrile or neoprene gloves | Chemical safety goggles | Fully fastened laboratory coat | Not generally required if handled in a fume hood |
| General Laboratory Use | Well-ventilated laboratory space | Nitrile gloves | Safety glasses with side shields | Laboratory coat | Not generally required |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical to ensure a safe laboratory environment.
Preparation and Handling
-
Preparation : Before handling this compound, ensure that all required PPE is correctly donned. The designated handling area, typically a chemical fume hood, must be clean and uncluttered.
-
Weighing : All weighing of solid this compound must be performed within a certified chemical fume hood or a powder-coated balance enclosure to prevent the aerosolization of the compound.[1] Use a dedicated spatula and weighing paper.
-
Solubilization : When preparing solutions, slowly add the solvent to the weighed this compound to prevent splashing. Ensure the container is securely capped before mixing or sonicating. The resulting solution must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a designated, well-ventilated, and access-controlled area. If the compound is light-sensitive, use an amber vial.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate : Evacuate all non-essential personnel from the affected area.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Contain : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report : Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : All contaminated solid materials, including gloves, pipette tips, and weighing paper, must be disposed of in a designated hazardous waste container.[1]
-
Liquid Waste : Liquid waste containing this compound should be collected in a labeled, sealed, and chemically resistant hazardous waste bottle.[1]
-
Compliance : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
